Methyl 4-aminopyrimidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-aminopyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)5-8-3-2-4(7)9-5/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQRUDYLXHRTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516749 | |
| Record name | Methyl 4-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71470-40-1 | |
| Record name | Methyl 4-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 4-aminopyrimidine-2-carboxylate" fundamental properties
An In-depth Technical Guide to Methyl 4-aminopyrimidine-2-carboxylate
Abstract
Methyl 4-aminopyrimidine-2-carboxylate (CAS No: 71469-93-7) is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyrimidine core substituted with a nucleophilic amino group and an electrophilic methyl ester, renders it a versatile synthon for the construction of complex molecular entities. This guide provides a comprehensive overview of its fundamental properties, synthesis, chemical reactivity, and applications, with a particular focus on its role in drug discovery. We delve into its physicochemical characteristics, present a detailed, field-proven synthesis protocol, and explore its derivatization potential. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this important intermediate.
Chemical Identity and Physicochemical Properties
Methyl 4-aminopyrimidine-2-carboxylate is an organic compound that typically appears as a white to light yellow crystalline powder.[1] Its identity is well-established through various identifiers and its properties have been characterized by multiple suppliers and databases.
Systematic Nomenclature and Identifiers:
-
IUPAC Name: methyl 4-aminopyrimidine-2-carboxylate
-
CAS Number: 71469-93-7[2]
-
Molecular Formula: C₇H₇N₃O₂
-
Molecular Weight: 165.15 g/mol
-
InChIKey: UHQBEPLJMLYFNQ-UHFFFAOYSA-N
Structural Representation:
Caption: Chemical Structure of Methyl 4-aminopyrimidine-2-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 129-130 °C | [3] |
| Boiling Point | 333.7 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |
| Flash Point | 155.6 ± 22.3 °C | [3] |
| Refractive Index | 1.571 | [3] |
| pKa (Predicted) | 4.35 ± 0.10 | [4] |
| XLogP3 | 0.4 | [3] |
Synthesis and Purification
The synthesis of Methyl 4-aminopyrimidine-2-carboxylate is critical for its availability as a research chemical and pharmaceutical intermediate. One common and efficient laboratory-scale method involves the reduction of an azide precursor. This approach is favored for its high yield and clean conversion.
Synthetic Pathway: Catalytic Hydrogenation
The synthesis can be achieved via the catalytic hydrogenation of Methyl 4-azidopyrimidine-2-carboxylate. The azide group is selectively reduced to an amine under hydrogen pressure using a palladium on carbon (Pd/C) catalyst. This reaction is typically clean, with nitrogen gas as the only significant byproduct.
Caption: Workflow for the Synthesis of Methyl 4-aminopyrimidine-2-carboxylate.
Experimental Protocol: Synthesis from Methyl 4-azidopyrimidine-2-carboxylate
This protocol is based on established chemical literature for the reduction of aromatic azides.[5]
-
Reactor Setup: To a suitable pressure vessel, add Methyl 4-azidopyrimidine-2-carboxylate (1.0 eq).
-
Solvent Addition: Add methanol (approx. 10-15 mL per gram of starting material) to fully dissolve the starting material.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution (approx. 10% by weight of the starting material).
-
Causality Insight: Palladium on carbon is a highly efficient heterogeneous catalyst for hydrogenation. It provides a surface for the adsorption of hydrogen gas and the azide, facilitating the reductive transformation to an amine.
-
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor to 4 bars with hydrogen.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[5] Rinse the pad with additional methanol to ensure complete recovery of the product.
-
Self-Validating System: The use of a Celite pad is a standard and reliable method to separate the heterogeneous Pd/C catalyst from the reaction mixture, ensuring a product free of metal contamination.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting material is often of high purity (reported as a yellow powder with ~90% yield) and may be used directly or further purified by recrystallization if necessary.[5]
Chemical Reactivity and Derivatization
The synthetic utility of Methyl 4-aminopyrimidine-2-carboxylate stems from the distinct reactivity of its three key functional domains: the nucleophilic amino group, the electrophilic methyl ester, and the aromatic pyrimidine ring.
-
Amino Group (-NH₂): As the primary reaction site, the 4-amino group is nucleophilic and readily undergoes acylation, alkylation, sulfonylation, and condensation reactions. This allows for the introduction of a wide variety of side chains and functional groups, which is a cornerstone of analog synthesis in drug discovery.
-
Methyl Ester (-COOCH₃): The ester group can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides (e.g., using standard peptide coupling reagents like HATU or EDC), providing another key vector for structural elaboration.
-
Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring decrease its electron density, making it susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than reactions at the exocyclic functional groups.
Caption: Reactivity Map Showing Key Derivatization Pathways.
Applications in Drug Discovery and Materials Science
Methyl 4-aminopyrimidine-2-carboxylate is not just a laboratory curiosity; it is a commercially significant intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1]
-
Pharmaceutical Intermediate: It serves as a core structural component for numerous drug candidates. Its role as a key intermediate for APIs targeting the central nervous system has been highlighted.[1] It is specifically noted as an intermediate in the production of Suzetrigine and VX-548, underscoring its relevance in modern pharmaceutical manufacturing.[3][5]
-
Medicinal Chemistry Research: The 2-aminopyrimidine scaffold is a known "zinc-binding group" (ZBG) used to target metalloenzymes.[6] This makes the parent molecule and its derivatives valuable tools for designing novel enzyme inhibitors, particularly in the development of new antibacterial agents targeting pathways absent in mammals.[6]
-
Material Science and Agrochemicals: Beyond pharmaceuticals, the unique electronic properties conferred by the pyrimidine ring and its functional groups suggest potential applications in the development of novel organic electronic materials.[1] Its structural motifs are also found in some classes of pesticides, indicating broader utility in the chemical industry.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety.
-
Hazard Identification: The compound is classified as causing skin and serious eye irritation (H315, H319).[7] Some aggregated GHS data also indicates potential for being harmful or toxic if swallowed (H302, H301) and may cause respiratory irritation (H335).[8]
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep in a dark place, sealed from moisture.[4]
Conclusion
Methyl 4-aminopyrimidine-2-carboxylate is a high-value chemical intermediate with a well-defined property profile and established synthetic routes. Its strategic importance is primarily centered in the pharmaceutical industry, where its versatile reactivity allows it to serve as a foundational building block for complex APIs. The continued exploration of its derivatization chemistry promises to yield novel compounds with significant potential in both medicine and material science. This guide provides the core technical knowledge required for scientists and researchers to effectively and safely utilize this compound in their work.
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Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innopharmchem.com. [Link]
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Methyl 4-aminopyridine-2-carboxylate - pharmaceutical raw materials both for vet and human. (n.d.). Hznature.com. [Link]
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Methyl 2-aminopyridine-4-carboxylate | C7H8N2O2 | CID 236984 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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Methyl 4-Aminopyridine-2-Carboxylate: A Key Pharmaceutical Intermediate. (n.d.). LinkedIn. [Link]
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"Methyl 4-aminopyrimidine-2-carboxylate" CAS 71469-93-7 properties
The compound can also serve as an intermediate for synthesizing pesticides, including insecticides and fungicides. [1]Structural modification allows for the development of new agrochemicals with tailored activity profiles. [1]
Representative Experimental Protocol: N-Acetylation
To illustrate the practical use of this compound's reactivity, the following section details a standard protocol for the N-acetylation of the amino group. This procedure is a self-validating system; successful reaction can be easily monitored by techniques like TLC (disappearance of starting material) and confirmed by spectroscopic analysis (e.g., NMR, IR).
Objective: To demonstrate the nucleophilicity of the 4-amino group via a robust and high-yielding acetylation reaction.
Caption: Step-by-step workflow for a typical N-acetylation reaction.
Methodology
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminopyrimidine-2-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Ethyl Acetate). Add a non-nucleophilic base (e.g., Triethylamine, 1.2 eq).
-
Reaction Conditions: Cool the flask in an ice-water bath to 0°C with continuous stirring.
-
Electrophile Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution via a syringe. Ensure the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl (aq)), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Hexanes) or by column chromatography on silica gel to yield the pure N-acetylated product.
Safety and Handling
Proper handling of Methyl 4-aminopyrimidine-2-carboxylate is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautionary measures.
GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][7][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][7][8] |
| Acute Toxicity, Oral | H301 / H302 | Toxic or harmful if swallowed | [7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [7] |
Recommended Safety Protocols
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [8][9]* Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [8][9]* Handling: Avoid breathing dust, fumes, or vapors. [4]Prevent contact with skin and eyes. Wash hands thoroughly after handling. [8][9]* Storage: Store in a tightly sealed container in a dry, cool, and dark place. [5][8]Keep away from incompatible materials such as strong oxidizing agents, acids, and strong bases. [9]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant. [9]
Conclusion
Methyl 4-aminopyrimidine-2-carboxylate is more than just a chemical compound; it is an enabling tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and proven utility make it an indispensable building block in the development of pharmaceuticals, advanced materials, and agrochemicals. A thorough understanding of its handling requirements and chemical behavior, as outlined in this guide, is the foundation for leveraging its full synthetic potential.
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Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 . PubChem. [Link]
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Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Methyl 4-Aminopyridine-2-Carboxylate: A Key Pharmaceutical Intermediate . Medium. [Link]
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Methyl 2-aminopyridine-4-carboxylate | C7H8N2O2 | CID 236984 . PubChem. [Link]
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A Technical Guide to the Physicochemical Characterization of Methyl 4-aminopyrimidine-2-carboxylate: Melting Point and Solubility
Abstract
Methyl 4-aminopyrimidine-2-carboxylate (CAS No: 71469-93-7) is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical sector for the development of Active Pharmaceutical Ingredients (APIs).[1] Its utility in drug discovery and process chemistry necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive analysis of two such critical parameters: melting point and solubility. We consolidate and critically evaluate publicly available data, which reveals significant discrepancies, underscoring the necessity for empirical verification. Furthermore, this guide presents standardized, field-proven protocols for the accurate determination of these properties, designed to ensure reproducibility and reliability in a research and development setting. The insights and methodologies detailed herein are intended to equip researchers, chemists, and drug development professionals with the essential knowledge to effectively handle and utilize this versatile chemical building block.
Introduction: The Significance of Physicochemical Properties in Synthesis and Development
Methyl 4-aminopyrimidine-2-carboxylate is a heterocyclic compound featuring a pyrimidine core, an amino group, and a methyl ester functional group.[1][2] This specific arrangement of functional groups makes it a valuable precursor in the synthesis of more complex molecules, including those targeting the central nervous system.[1] Before this compound can be effectively utilized in a multi-step synthesis or formulated into a drug product, its fundamental physical characteristics must be precisely defined.
The melting point and solubility are not mere data points; they are critical indicators of a compound's identity, purity, and behavior in various chemical environments.
-
Melting Point is a robust indicator of purity. A sharp, defined melting range is characteristic of a pure substance, whereas a broad and depressed range often signifies the presence of impurities. In drug development, melting point also influences the thermodynamic properties that can affect a drug's absorption and bioavailability.[3][4]
-
Solubility dictates the choice of solvents for reactions, purification (e.g., crystallization), and formulation. For a potential API, aqueous solubility is a primary determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract, directly impacting its therapeutic efficacy.[5][6]
This guide provides a detailed examination of these two properties for Methyl 4-aminopyrimidine-2-carboxylate, offering both a survey of existing data and the practical methodologies for its verification.
Melting Point Analysis
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change occurs when the thermal energy overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[7] For drug development professionals, the melting point is one of the first and most reliable physical properties measured, serving as a guidepost for purity and potential bioavailability.[4]
Reported Values for Methyl 4-aminopyrimidine-2-carboxylate
A review of chemical supplier and database information reveals notable inconsistencies in the reported melting point for this compound. This highlights the critical importance of performing an independent measurement on any new batch of the material.
| Reported Melting Point Range (°C) | Source(s) |
| 129 - 130 | Echemi, NINGBO INNO PHARMCHEM CO.,LTD.[1][8] |
| 131.0 - 135.0 | Tokyo Chemical Industry |
| 183 | CymitQuimica[9] |
Note: A similarly named compound, Methyl 4-aminopyrazine -2-carboxylate, has a reported melting point of 150-155 °C.[10] Care must be taken to not confuse these distinct chemical entities.
The significant variation in these values may stem from different polymorphic forms of the compound or varying levels of purity in the samples tested.
Standardized Protocol for Melting Point Determination (Capillary Method)
This protocol describes the use of a modern digital melting point apparatus, a common and accurate method in research laboratories. The principle relies on heating a small sample in a capillary tube at a controlled rate.[11]
Methodology:
-
Sample Preparation:
-
Ensure the sample of Methyl 4-aminopyrimidine-2-carboxylate is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[12]
-
Obtain a glass capillary tube, sealed at one end.
-
-
Capillary Loading:
-
Press the open end of the capillary tube into the powdered sample. A small amount of solid will enter the tube.
-
Invert the tube and gently tap it on a hard surface to pack the solid down to the sealed end.[13]
-
Repeat until a packed column of 2-3 mm in height is achieved. An insufficient sample may be difficult to observe, while too much sample can lead to a broad melting range due to thermal gradients.
-
-
Measurement:
-
Place the loaded capillary into the sample holder of the melting point apparatus.
-
Rapid Approximation (Optional but Recommended): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting temperature. This saves time during the precise measurement.[13]
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Accurate Determination: Insert a new capillary with a fresh sample. Set a slow, controlled heating rate of 1-2 °C per minute. This slow rate is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
-
Observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last solid crystal melts completely.
-
The melting point is reported as the range T1 - T2.
-
-
Validation:
-
For trustworthy results, repeat the accurate determination with at least two more samples. Consistent results validate the measured range.
-
Workflow for Melting Point Determination
Solubility Profile
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The guiding principle is often "like dissolves like," meaning polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[14] This is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For Methyl 4-aminopyrimidine-2-carboxylate, the presence of a polar amino group and a hydrogen-bond-accepting ester and pyrimidine ring suggests potential solubility in polar solvents.
Reported Qualitative Solubility Data
As with melting point, the reported solubility data for Methyl 4-aminopyrimidine-2-carboxylate shows contradictions, particularly concerning its behavior in water.
| Solvent | Reported Solubility | Source(s) |
| N,N-Dimethylformamide (DMF) | Very Soluble | Echemi[8] |
| Methanol | Soluble / Moderately Soluble | Echemi, NINGBO INNO PHARMCHEM CO.,LTD.[1][8] |
| Ethanol | Moderately Soluble | NINGBO INNO PHARMCHEM CO.,LTD.[1] |
| Glacial Acetic Acid | Sparingly Soluble | Echemi[8] |
| Chloroform | Very Slightly Soluble | Echemi[8] |
| Water | Practically Insoluble | Echemi[8] |
| Water | Soluble | CymitQuimica[9] |
The stark contrast in reported water solubility ("practically insoluble" versus "soluble") is a significant finding that necessitates careful experimental validation by any researcher using this compound, as this property is paramount for many biological and chemical applications.
Standardized Protocol for Qualitative Solubility Assessment
This protocol provides a systematic way to assess solubility in various solvents, which can help classify the compound and guide solvent selection for synthesis and purification.[15] A common threshold for "soluble" in such tests is the dissolution of approximately 10-30 mg of solute in 1 mL of solvent.[16]
Methodology:
-
Preparation:
-
Label a series of small, clean, dry test tubes, one for each solvent to be tested (e.g., Water, Methanol, Dichloromethane, 5% aq. HCl, 5% aq. NaOH).
-
Accurately weigh approximately 20 mg of Methyl 4-aminopyrimidine-2-carboxylate into each test tube.
-
-
Solvent Addition and Mixing:
-
Observation and Classification:
-
Observe the mixture against a contrasting background.
-
Soluble: The solid dissolves completely, leaving a clear, homogeneous solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Influence of pH (for aqueous systems):
-
The presence of a basic amino group and a potentially hydrolyzable ester group means pH can significantly influence aqueous solubility.
-
Testing in 5% HCl can determine if the compound forms a more soluble ammonium salt.
-
Testing in 5% NaOH can determine if the compound reacts (e.g., hydrolysis) or deprotonates to form a more soluble species.
-
-
Record Keeping:
-
Systematically record all observations in a laboratory notebook, creating a solubility profile for the specific batch of the compound being tested.
-
Workflow for Qualitative Solubility Testing
Conclusion and Recommendations
The physicochemical properties of Methyl 4-aminopyrimidine-2-carboxylate are fundamental to its application in research and development. This guide has established that while it is a well-known synthetic intermediate, there are significant discrepancies in the publicly available data for its melting point and solubility.
-
Melting Point: Reported values range from 129 °C to 183 °C. This wide variance strongly suggests that the melting point should be used as a primary quality control check for every new batch of material to confirm identity and assess purity.
-
Solubility: The compound is generally soluble in polar organic solvents like DMF and methanol. However, its solubility in water is contested, with sources claiming it is both "soluble" and "practically insoluble." This is a critical parameter that must be determined empirically before undertaking aqueous reactions or formulation studies.
Core Recommendation for Practitioners: Given the inconsistencies in the literature, it is imperative that researchers, scientists, and drug development professionals do not rely solely on database values. The first step upon receiving a new supply of Methyl 4-aminopyrimidine-2-carboxylate should be the in-house experimental determination of its melting point and solubility profile using the standardized protocols detailed in this guide. This due diligence ensures the reliability of subsequent experimental work, from synthetic process optimization to the early stages of drug formulation.
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Online Chemistry Lab. (2024). Solubility test for Organic Compounds. Available at: [Link]
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University of Babylon. (2021). Experiment (1) determination of melting points. Available at: [Link]
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Clarion University. (n.d.). Determination of Melting Point. Available at: [Link]
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JoVE. (2017). Melting Point Determination of Solid Organic Compounds. Available at: [Link]
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University of Arizona. (2009). An interesting relationship between drug absorption and melting point. Available at: [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Available at: [Link]
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ResearchGate. (2025). An interesting relationship between drug absorption and melting point | Request PDF. Available at: [Link]
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Community College of Rhode Island. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Available at: [Link]
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Hubei Amarvel Biotech Co., Ltd. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Available at: [Link]
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PubMed Central. (n.d.). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Available at: [Link]
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IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. Available at: [Link]
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PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Available at: [Link]
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Methyl 4-Aminopyrimidine-2-Carboxylate: A Strategic Guide to Initial Biological Screening for Novel Drug Discovery
Foreword: Unveiling the Potential of a Privileged Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics. Its prevalence in nature, most notably as a fundamental component of nucleic acids, has rendered it a "privileged scaffold" in the eyes of drug discovery scientists. The inherent ability of the pyrimidine ring's nitrogen atoms to engage in crucial hydrogen bonding and dipole-dipole interactions allows for potent and selective engagement with a diverse array of biological targets.[1] Within this esteemed class of heterocycles, 2-aminopyrimidine derivatives have emerged as particularly fruitful subjects of investigation, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet promising starting point for novel therapeutic development: Methyl 4-aminopyrimidine-2-carboxylate . While direct biological screening data for this exact molecule is not extensively published, its structural motifs suggest a high probability of interesting biological activity. This document, therefore, serves as a technical whitepaper outlining a logical, efficient, and scientifically rigorous initial biological screening cascade designed to uncover the therapeutic potential of this compound and its future analogs. The methodologies and strategic rationale presented herein are grounded in established principles of drug discovery and draw from the wealth of knowledge surrounding the broader class of aminopyrimidine-based agents.
The Compound of Interest: Physicochemical Properties and Rationale for Screening
Methyl 4-aminopyrimidine-2-carboxylate is an organic compound featuring a pyridine ring substituted with both an amino group and a methyl ester. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.[3][4] Its primary utility to date has been as a building block in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[3][5]
| Property | Value | Source |
| Molecular Formula | C7H8N2O2 | [6] |
| Molecular Weight | 152.15 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | ~129-130°C | [3] |
| Solubility | Moderately soluble in methanol and ethanol | [3] |
The decision to subject Methyl 4-aminopyrimidine-2-carboxylate to a comprehensive biological screening campaign is predicated on the well-documented activities of structurally related aminopyrimidine derivatives. For instance, the 2-aminopyrimidine moiety is a key pharmacophore in several approved anticancer drugs, including the tyrosine kinase inhibitor Imatinib.[2][7] Furthermore, various aminopyrimidine derivatives have shown potent activity against a range of other targets, including but not limited to β-glucuronidase, Aurora kinases, and various microbial enzymes.[8][9] This precedent strongly suggests that Methyl 4-aminopyrimidine-2-carboxylate could serve as a valuable starting point for the development of novel therapeutics.
A Tiered Approach to Initial Biological Screening: From Broad Cytotoxicity to Target Deconvolution
A logical and cost-effective screening strategy begins with broad, cell-based assays to identify general bioactivity, followed by more focused assays to elucidate the mechanism of action and identify specific molecular targets. The following proposed workflow is designed to maximize the information obtained from a limited initial supply of the compound.
Figure 1: A tiered approach to the initial biological screening of Methyl 4-aminopyrimidine-2-carboxylate.
Tier 1: General Cytotoxicity Screening
The initial step is to assess the compound's general effect on cell viability across a panel of cancer cell lines. This provides a broad indication of potential anticancer activity and helps prioritize cell lines for further investigation.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines (e.g., MDA-MB-231 breast cancer, HT-29 colorectal adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare a serial dilution of Methyl 4-aminopyrimidine-2-carboxylate in DMSO and then dilute further in cell culture medium. Add the compound to the cells at a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Hypothetical Data Presentation:
| Cell Line | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| MDA-MB-231 | 15.2 | 0.8 |
| HT-29 | 25.8 | 1.2 |
| U-937 | > 100 | 0.5 |
This hypothetical data suggests moderate cytotoxic activity against breast and colorectal cancer cell lines, warranting further investigation.
Tier 2: Broad Kinase Panel Profiling
Given the prevalence of aminopyrimidine scaffolds in kinase inhibitors, a broad kinase panel screen is a logical next step to identify potential molecular targets.[7] This can be performed as a fee-for-service by numerous contract research organizations (CROs).
Experimental Workflow: Kinase Panel Screening
Figure 2: Workflow for broad kinase panel profiling.
Hypothetical Screening Results:
| Kinase Target | % Inhibition at 10 µM |
| Aurora Kinase A | 85% |
| Aurora Kinase B | 78% |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 65% |
| Platelet-Derived Growth Factor Receptor (PDGFR) | 52% |
This hypothetical data points towards potential activity against Aurora kinases and other key cancer-related kinases.
Tier 3: Target Validation and Mechanistic Assays
The "hits" from the kinase panel screen must be validated through dose-response assays to confirm their potency and selectivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagents: Prepare a reaction mixture containing the purified kinase, the appropriate substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add serial dilutions of Methyl 4-aminopyrimidine-2-carboxylate to the reaction mixture.
-
Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and therefore to the kinase activity. Calculate the IC50 value for the inhibition of each kinase.
Hypothetical IC50 Values:
| Kinase Target | Compound IC50 (µM) |
| Aurora Kinase A | 0.5 |
| Aurora Kinase B | 1.2 |
| VEGFR2 | 5.8 |
| PDGFR | 8.1 |
This hypothetical data confirms potent activity against Aurora Kinase A and moderate activity against Aurora Kinase B.
Future Directions and the Path to Lead Optimization
The initial screening cascade outlined above provides a robust framework for the preliminary biological evaluation of Methyl 4-aminopyrimidine-2-carboxylate. Positive results, such as those hypothetically presented, would pave the way for a more in-depth investigation, including:
-
Cellular Target Engagement Assays: To confirm that the compound interacts with the identified kinase targets within a cellular context.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and screening of analogs of Methyl 4-aminopyrimidine-2-carboxylate to improve potency and selectivity.[11]
-
In Vivo Efficacy Studies: Testing promising analogs in animal models of cancer to assess their therapeutic potential.[9]
-
ADME/Tox Profiling: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity of lead compounds.[12]
Conclusion
Methyl 4-aminopyrimidine-2-carboxylate represents a promising, yet underexplored, starting point for the discovery of novel therapeutics. Its structural relationship to a class of compounds with a proven track record of diverse and potent biological activities provides a strong rationale for its investigation. The systematic and tiered screening approach detailed in this guide offers a scientifically sound and resource-efficient strategy to unlock the potential of this and other novel chemical entities. By progressing from broad phenotypic screens to specific target-based assays, researchers can efficiently navigate the early stages of the drug discovery process and lay the groundwork for the development of the next generation of innovative medicines.
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A Technical Guide to Elucidating the Potential Mechanisms of Action for Methyl 4-aminopyrimidine-2-carboxylate
Executive Summary
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Methyl 4-aminopyrimidine-2-carboxylate, as a member of this class, represents a molecule of significant interest for drug discovery and development. While its direct biological targets are not yet extensively characterized in public literature, its structure suggests several plausible mechanisms of action. This guide provides a comprehensive framework for researchers to systematically investigate these potential mechanisms. We will move beyond a simple listing of possibilities to detail the causal logic behind experimental choices, presenting self-validating protocols and workflows designed to deliver unambiguous, actionable insights into the compound's function at a molecular and cellular level. The primary hypotheses explored herein are Protein Kinase Inhibition , Cyclooxygenase (COX) Inhibition , and Dihydrofolate Reductase (DHFR) Inhibition , reflecting the most prominent activities of related aminopyrimidine analogs.[3][4][5]
Introduction: The Pyrimidine Scaffold and the Subject Molecule
The pyrimidine ring is a fundamental heterocycle in nature, most notably as a component of the nucleobases cytosine, thymine, and uracil in nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical development.[6] Marketed drugs incorporating this scaffold act through diverse mechanisms, from tyrosine kinase inhibition in oncology (e.g., Imatinib) to DNA synthesis inhibition in virology.[3]
Methyl 4-aminopyrimidine-2-carboxylate (PubChem CID: 3759117) is an organic compound featuring the characteristic 4-amino-pyrimidine core functionalized with a methyl carboxylate group at the 2-position.[7][8] While often cited as a key intermediate in the synthesis of more complex molecules,[9][10][11] its structural motifs—a hydrogen bond-donating amino group and a hydrogen bond-accepting pyridine-like nitrogen—are classic pharmacophoric features for interaction with enzyme active sites, particularly the ATP-binding pocket of protein kinases.[12][13] This guide outlines a logical, multi-pronged strategy to de-orphan this compound and uncover its primary mechanism(s) of action.
Figure 1: A high-level workflow for elucidating the mechanism of action.
Primary Hypothesis: Protein Kinase Inhibition
The dysregulation of protein kinases is a hallmark of numerous diseases, particularly cancer, making them a major class of drug targets.[14] The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif that mimics the adenine portion of ATP, enabling competitive inhibition of a wide range of kinases, including EGFR, CDKs, and Bcr-Abl.[6][12][13]
Rationale
Many potent kinase inhibitors feature a substituted aminopyrimidine core.[15] This structure facilitates critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a conserved motif that anchors the inhibitor. Given the structural similarity of Methyl 4-aminopyrimidine-2-carboxylate to these known inhibitors, it is highly probable that it engages with one or more protein kinases.
Experimental Validation Workflow
A tiered approach is recommended. We begin with a broad, unbiased screen to identify potential kinase targets and then proceed to more focused biochemical and cellular assays to validate these initial hits and confirm target engagement in a physiological context.
Figure 2: Experimental workflow for validating kinase inhibition.
Detailed Experimental Protocols
Principle: To rapidly assess the selectivity of the compound by screening it at a single high concentration against a large, representative panel of human protein kinases. This is a discovery-phase assay to identify potential targets for further study. Services like Reaction Biology's Kinase Panel Screening or AssayQuant's KinSight™ provide comprehensive panels.[16][17]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Methyl 4-aminopyrimidine-2-carboxylate in 100% DMSO.
-
Assay Concentration: The compound is typically screened at 1 µM and/or 10 µM.
-
Kinase Panel: Select a comprehensive panel (e.g., >400 kinases) covering all major families of the human kinome.
-
Assay Format: The specific format depends on the service provider but is typically a radiometric (³³P-ATP) or fluorescence-based assay that measures the phosphorylation of a specific substrate by each kinase.
-
Execution: The compound is incubated with each kinase, its substrate, and ATP.
-
Data Analysis: Results are expressed as the percentage of remaining kinase activity relative to a DMSO vehicle control. Hits are typically defined as kinases showing significant inhibition (e.g., >70%) at the screening concentration.
Principle: CETSA is a powerful biophysical method for verifying target engagement in an intact cellular environment.[18][19] The binding of a ligand (the drug) to its target protein often increases the protein's thermal stability.[20] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[21]
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line identified as sensitive in initial phenotypic screens) to ~80% confluency.
-
Compound Treatment: Treat cells with either Methyl 4-aminopyrimidine-2-carboxylate (e.g., at 10x the biochemical IC50) or a DMSO vehicle control for 1-2 hours.
-
Heating Step: Aliquot the treated cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins and cell debris.[22]
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target kinase using Western Blotting or ELISA with a specific antibody.
-
Data Analysis: Plot the amount of soluble protein against temperature. A rightward shift in the melting curve for the drug-treated sample compared to the DMSO control indicates target stabilization and therefore, direct binding in the cell.
Figure 3: The core principle of the Cellular Thermal Shift Assay (CETSA).
Secondary Hypotheses: COX and DHFR Inhibition
While kinase inhibition is a strong primary hypothesis, the versatility of the pyrimidine scaffold necessitates the exploration of other well-documented mechanisms.[1][23]
Cyclooxygenase (COX) Inhibition
Rationale: Certain pyrimidine derivatives are known to possess anti-inflammatory properties, sometimes superior to conventional NSAIDs.[2] This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[5] An initial phenotypic screen revealing anti-inflammatory or specific analgesic properties would strongly support this hypothesis.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Principle: This is a colorimetric or fluorometric enzyme assay that measures the peroxidase activity of purified COX-1 and COX-2 enzymes.[4] Inhibition of the enzyme reduces the rate of substrate conversion, which is detected by a change in absorbance or fluorescence.
-
Materials: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[5]
-
Procedure:
-
In a 96-well plate, pre-incubate the compound across a range of concentrations with either COX-1 or COX-2 enzyme in a reaction buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the oxidation of the probe over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value for each isoform.
-
A high COX-2/COX-1 IC50 ratio indicates desirable selectivity.
-
Dihydrofolate Reductase (DHFR) Inhibition
Rationale: The pyrimidine ring is a bioisostere of the pteridine ring found in folic acid. As such, pyrimidine-based compounds can act as antifolates, inhibiting DHFR. This enzyme is critical for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. DHFR inhibition is a clinically validated anticancer and antimicrobial strategy.[4]
Experimental Protocol: In Vitro DHFR Inhibition Assay
-
Principle: This is a spectrophotometric assay that follows the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which uses NADPH as a cofactor. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.
-
Materials: Purified recombinant human DHFR, DHF, and NADPH.
-
Procedure:
-
In a UV-transparent 96-well plate, combine the compound (at various concentrations), DHFR enzyme, and NADPH in a suitable buffer.
-
Initiate the reaction by adding DHF.
-
Immediately measure the decrease in absorbance at 340 nm over several minutes using a microplate reader.
-
Calculate the initial reaction velocity for each concentration and determine the IC50 value.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Representative In Vitro Cytotoxicity Data for Pyrimidine Derivatives (Note: These are illustrative values based on literature for related compounds to demonstrate data presentation format.)[4]
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine | LoVo (Colon) | 0.08 - 15.4 |
| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | 0.15 - 25.8 |
| Fused Pyrimidines | HEPG2 (Liver) | 17.4 - 23.6 |
| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 0.02 - 1.5 |
Table 2: Representative In Vitro Enzyme Inhibition Data (Note: Illustrative values to demonstrate data presentation.)[5][24]
| Target Enzyme | Compound Class | IC50 Value |
| p38α MAPK | Thiazolo[3,2-a]pyrimidine | ~8.5 µM |
| COX-2 | Pyrimidine Derivative | Comparable to Meloxicam |
| PIM-1 Kinase | 4,6-diethoxypyrimidine | Varies |
Conclusion and Future Directions
This guide provides a robust, hypothesis-driven framework for elucidating the mechanism of action of Methyl 4-aminopyrimidine-2-carboxylate. By starting with broad, unbiased screening and systematically progressing through biochemical and cellular validation assays, researchers can confidently identify and characterize the primary molecular targets of this compound. The primary hypothesis of kinase inhibition is strongly supported by the extensive literature on the 2-aminopyrimidine scaffold. However, scientific rigor demands the exploration of alternative mechanisms like COX or DHFR inhibition, especially if dictated by initial phenotypic screening data. Successful identification of a validated target will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and ADME/Tox profiling.
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An In-depth Technical Guide to the Reactivity and Chemical Behavior of Methyl 4-aminopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
Methyl 4-aminopyrimidine-2-carboxylate is a multifaceted heterocyclic compound of significant interest in the realms of medicinal chemistry and materials science. Its structure, which features a pyrimidine core substituted with both an electron-donating amino group and an electron-withdrawing methyl ester group, imparts a unique and versatile chemical reactivity. This guide offers an in-depth exploration of the chemical behavior of Methyl 4-aminopyrimidine-2-carboxylate, providing insights into its synthesis, reactivity, and application as a pivotal intermediate in the development of complex molecular architectures.
The strategic placement of the amino and ester functionalities on the pyrimidine ring allows for a range of chemical transformations, making it a valuable scaffold for the synthesis of kinase inhibitors, anti-proliferative agents, and other biologically active compounds.[1][2] Its utility also extends to the creation of novel organic semiconductor materials, where the electronic properties of the pyrimidine ring can be harnessed.[3] Understanding the interplay of its functional groups is paramount for designing rational synthetic routes and for the strategic development of new chemical entities.
Physicochemical Properties of Methyl 4-aminopyrimidine-2-carboxylate
A thorough understanding of the physical and chemical properties of a compound is fundamental to its successful application in research and synthesis. The table below summarizes the key physicochemical data for Methyl 4-aminopyrimidine-2-carboxylate.
| Property | Value | Source |
| CAS Number | 71469-93-7 | [4][5] |
| Molecular Formula | C₇H₈N₂O₂ | [4][5] |
| Molecular Weight | 152.15 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 150-155 °C | [3] |
| Solubility | Good solubility in methanol, ethanol, and dichloromethane; lower solubility in water. | [3] |
| IUPAC Name | methyl 4-aminopyrimidine-2-carboxylate | [4] |
| Synonyms | 4-Aminopyrimidine-2-carboxylic acid methyl ester, Methyl 4-Aminopicolinate | [6] |
Synthesis of Methyl 4-aminopyrimidine-2-carboxylate
A common and efficient method for the synthesis of Methyl 4-aminopyrimidine-2-carboxylate involves the reduction of a corresponding azide precursor. This approach is favored for its high yield and relatively mild reaction conditions.
Synthetic Workflow: Reduction of Methyl 4-azidopyrimidine-2-carboxylate
Caption: General workflow for amide formation at the amino group.
Reactions Involving the Pyrimidine Ring
The pyrimidine ring is electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack.
-
Electrophilic Aromatic Substitution (EAS): The electron-donating amino group at C4 and the electron-withdrawing carboxylate at C2 have opposing effects on the ring's electron density. The amino group is a powerful activating group and ortho-, para-director. However, the inherent electron-deficient nature of the pyrimidine ring makes electrophilic substitution challenging compared to benzene. Reactions, if they occur, would likely be directed to the C5 position.
-
Nucleophilic Aromatic Substitution (SNAr) on Derivatives: While the parent molecule lacks a good leaving group on the ring, derivatives such as halogenated pyrimidines are highly susceptible to SNAr. [7]For instance, a chloro-substituted pyrimidine can readily undergo substitution with various nucleophiles. [8]
Reactions at the Methyl Ester Group (-COOCH₃)
The methyl ester at the C2 position is a versatile handle for further functionalization.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. [3]Alkaline hydrolysis is generally more thorough and proceeds via a nucleophilic acyl substitution mechanism. [3]
Caption: Workflow for the hydrolysis of the methyl ester.
-
Amidation: The ester can be converted directly to an amide by heating with an amine. However, this reaction can be slow. The use of coupling agents like dicyclohexylcarbodiimide (DCC) allows for the formation of amides under milder conditions. [9]The carboxylic acid, formed from hydrolysis, is often a better starting material for this transformation. [9]* Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (4-aminopyrimidin-2-yl)methanol. This reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. [9]
Applications in Multi-step Synthesis
Methyl 4-aminopyrimidine-2-carboxylate is a valuable starting material in the synthesis of numerous pharmaceutical compounds. [1]Its bifunctional nature allows for sequential or orthogonal modifications of the amino and ester groups. For example, the amino group can be acylated, followed by hydrolysis of the ester and subsequent coupling with an amine to form a new amide bond. This step-wise approach enables the construction of complex molecules with precise control over the final structure. This compound is a key intermediate for producing APIs, particularly those targeting the central nervous system.
Conclusion
Methyl 4-aminopyrimidine-2-carboxylate is a chemically versatile and synthetically important molecule. Its reactivity is characterized by the distinct yet interconnected behavior of its amino, ester, and pyrimidine functionalities. A comprehensive understanding of these properties is essential for leveraging this compound as a building block in the design and synthesis of novel therapeutic agents and advanced materials. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers engaged in the exploration of pyrimidine chemistry.
References
- Zhishang Chemical. (n.d.). Methyl 4-aminopyridine-2-carboxylate CAS 71469-93-7.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate.
- MySkinRecipes. (n.d.). Methyl 4-Aminopyridine-2-carboxylate.
- CymitQuimica. (n.d.). CAS 71469-93-7: Methyl 4-aminopyridine-2-carboxylate.
- PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate.
- ChemicalBook. (n.d.). Methyl 4-aminopyridine-2-carboxylate.
- Santa Cruz Biotechnology. (n.d.). Methyl 4-aminopyridine-2-carboxylate.
- MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
- Chemistry LibreTexts. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
- Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
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For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminopyrimidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core, a key structural motif in nucleic acids, imparts a predisposition for biological activity. The strategic placement of an amino group and a methyl carboxylate group at the 4 and 2 positions, respectively, creates a versatile scaffold for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and applications, with a focus on its role as a valuable building block in the development of novel therapeutics.
Nomenclature and Synonyms
A clear understanding of the nomenclature of Methyl 4-aminopyrimidine-2-carboxylate is crucial for unambiguous communication in a research and development setting. Due to the potential for confusion with its pyridine analogue, careful attention to the heterocyclic core is paramount.
Systematic and Common Names:
| Type | Name |
| IUPAC Name | methyl 4-aminopyrimidine-2-carboxylate[1] |
| CAS Name | 2-Pyrimidinecarboxylic acid, 4-amino-, methyl ester[1] |
| Common Synonym | 4-amino-2-(methoxycarbonyl)pyrimidine |
| Common Synonym | Methyl 4-amino-2-pyrimidinecarboxylate[1] |
Key Identifiers:
| Identifier | Value |
| CAS Number | 71470-40-1[1] |
| Molecular Formula | C₆H₇N₃O₂[1] |
| Molecular Weight | 153.14 g/mol [1] |
It is imperative to distinguish this compound from its pyridine counterpart, Methyl 4-aminopyridine-2-carboxylate, which has a different CAS number (71469-93-7) and a distinct molecular formula (C₇H₈N₂O₂).
Chemical and Physical Properties
While experimentally determined data for Methyl 4-aminopyrimidine-2-carboxylate is not extensively available in public literature, computational predictions provide valuable insights into its physical characteristics. These properties are essential for designing reaction conditions, purification strategies, and formulation development.
Predicted Physical Properties:
| Property | Value |
| Boiling Point | 348.3 °C at 760 mmHg[1] |
| Density | 1.32 g/cm³[1] |
| Flash Point | 164.5 °C[1] |
The presence of the amino and ester functional groups suggests that Methyl 4-aminopyrimidine-2-carboxylate is likely to be a solid at room temperature with moderate solubility in polar organic solvents.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of Methyl 4-aminopyrimidine-2-carboxylate is not readily found in widely accessible journals, its structure suggests that it can be prepared using established methods for the synthesis of substituted pyrimidines. The general strategies often involve the condensation of a three-carbon precursor with a guanidine or urea derivative, followed by functional group manipulations.
A plausible synthetic approach could involve the reaction of a β-ketoester or a related dicarbonyl compound with guanidine to form the aminopyrimidine ring. Subsequent esterification of a carboxylic acid precursor or direct introduction of the carboxylate group would yield the final product.
The reactivity of Methyl 4-aminopyrimidine-2-carboxylate is dictated by its functional groups. The amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides. The pyrimidine ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents.
Applications in Drug Discovery and Development
The true value of Methyl 4-aminopyrimidine-2-carboxylate lies in its application as a key intermediate in the synthesis of biologically active molecules. Its structural features make it an attractive starting material for the development of compounds targeting a range of therapeutic areas.
Sodium Channel Modulators
Patent literature reveals the use of Methyl 4-aminopyrimidine-2-carboxylate as a crucial coupling partner in the synthesis of substituted tetrahydrofuran analogs that act as modulators of sodium channels. These channels are critical for nerve impulse transmission, and their modulation is a key strategy for the treatment of pain, epilepsy, and other neurological disorders.
The synthesis involves an amide coupling reaction where the amino group of Methyl 4-aminopyrimidine-2-carboxylate is reacted with a carboxylic acid derivative of the tetrahydrofuran core.
Caption: Synthesis of Sodium Channel Modulators.
Protein Kinase Inhibitors
Another significant application of Methyl 4-aminopyrimidine-2-carboxylate is in the synthesis of inhibitors of protein kinases, specifically Abl and Src kinases. These kinases are implicated in various cancers, including chronic myeloid leukemia (CML). The development of inhibitors for these enzymes is a major focus of modern oncology research.
In this context, Methyl 4-aminopyrimidine-2-carboxylate serves as a foundational scaffold onto which other chemical moieties are added to create a molecule with high affinity and selectivity for the target kinase.
Caption: General scheme for kinase inhibitor synthesis.
Conclusion
Methyl 4-aminopyrimidine-2-carboxylate is a heterocyclic building block with considerable potential in the field of drug discovery. Its unique arrangement of functional groups on a biologically relevant pyrimidine scaffold makes it a valuable starting material for the synthesis of complex molecules targeting important biological pathways. While detailed experimental data on the compound itself is somewhat limited in the public domain, its documented use in the synthesis of sodium channel modulators and protein kinase inhibitors underscores its importance for researchers and scientists in the pharmaceutical industry. Further exploration of the synthesis and reactivity of this compound is likely to open up new avenues for the development of novel and effective therapeutics.
References
Sources
Methodological & Application
Synthesis Protocol for Methyl 4-aminopyrimidine-2-carboxylate: A Detailed Application Note for Researchers
Introduction
Methyl 4-aminopyrimidine-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core substituted with an amino group and a methyl carboxylate group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrimidine scaffold is a common motif in a wide range of biologically active compounds, including antivirals, antibacterials, and anticancer agents. This document provides a comprehensive guide for the synthesis of Methyl 4-aminopyrimidine-2-carboxylate, designed for researchers, scientists, and professionals in the field of drug development. The protocol herein is a proposed synthetic route based on established chemical principles for pyrimidine synthesis and esterification, due to the limited availability of a direct, published protocol for this specific molecule.
Chemical and Physical Properties
The target compound, Methyl 4-aminopyrimidine-2-carboxylate, is expected to be a solid at room temperature, likely a crystalline powder with a color ranging from white to light yellow. Its solubility is predicted to be moderate in polar organic solvents such as methanol and ethanol.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | - |
| Molecular Weight | 153.14 g/mol | - |
| Appearance | White to light yellow crystalline powder (predicted) | [1] |
| Solubility | Moderately soluble in methanol and ethanol (predicted) | - |
Theoretical Background: A Two-Step Synthetic Approach
The synthesis of Methyl 4-aminopyrimidine-2-carboxylate can be logically approached via a two-step process:
-
De Novo Pyrimidine Ring Synthesis: Formation of the core heterocyclic structure, 4-aminopyrimidine-2-carboxylic acid, from acyclic precursors. A common and effective method for constructing the pyrimidine ring is the condensation of a guanidine-containing compound with a 1,3-dicarbonyl compound or its equivalent.
-
Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a well-established and reliable method for this transformation.[2]
This two-step approach allows for a modular and controlled synthesis, with the possibility of purifying the intermediate carboxylic acid before proceeding to the final esterification step.
Experimental Protocols
Part 1: Synthesis of 4-aminopyrimidine-2-carboxylic acid
This protocol is a proposed method based on the principles of pyrimidine synthesis from guanidine and a dicarbonyl equivalent.
Materials and Reagents:
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated and dilute)
-
Sodium hydroxide
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
pH meter or pH paper
Step-by-Step Protocol:
-
Preparation of Guanidine Free Base: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol. To this solution, add guanidine hydrochloride portion-wise with stirring. The reaction is exothermic. Stir the resulting suspension at room temperature for 1 hour. The precipitated sodium chloride is removed by filtration, and the filtrate containing the guanidine free base in ethanol is used directly in the next step. Rationale: Guanidine is typically supplied as a salt. It needs to be converted to its free base form to act as a nucleophile in the subsequent condensation reaction.
-
Pyrimidine Ring Formation: To the ethanolic solution of guanidine, add ethyl 2-cyano-3-ethoxyacrylate dropwise at room temperature with continuous stirring. After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Rationale: The guanidine acts as a binucleophile, reacting with the two electrophilic centers of the acrylate derivative to form the pyrimidine ring. The cyano group will be subsequently hydrolyzed to a carboxylic acid.
-
Hydrolysis of the Nitrile and Ester: After the cyclization is complete, cool the reaction mixture to room temperature. Add a solution of sodium hydroxide and heat the mixture to reflux for an additional 4-6 hours to hydrolyze both the nitrile and the ester functionalities to the corresponding carboxylate. Rationale: The hydrolysis under basic conditions converts the cyano and ester groups into a sodium carboxylate salt.[3][4]
-
Isolation and Purification of 4-aminopyrimidine-2-carboxylic acid: After hydrolysis, cool the reaction mixture and filter to remove any insoluble byproducts. Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 3-4. A precipitate of 4-aminopyrimidine-2-carboxylic acid should form. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol-water mixture.
Part 2: Synthesis of Methyl 4-aminopyrimidine-2-carboxylate (Fischer Esterification)
Materials and Reagents:
-
4-aminopyrimidine-2-carboxylic acid (from Part 1)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend the synthesized 4-aminopyrimidine-2-carboxylic acid in anhydrous methanol. Rationale: Methanol serves as both the solvent and the reactant in the esterification process. Using a large excess of methanol helps to drive the equilibrium towards the product side.[2]
-
Acid Catalysis: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring. Caution: The addition of sulfuric acid to methanol is highly exothermic. After the addition, allow the mixture to warm to room temperature and then heat it to reflux. Rationale: A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2][5]
-
Reaction Monitoring and Work-up: Monitor the progress of the reaction by TLC. Once the reaction is complete (typically after 4-8 hours of reflux), cool the mixture to room temperature.
-
Neutralization and Extraction: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Isolation and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-aminopyrimidine-2-carboxylate. The product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizing the Synthesis
Overall Synthetic Workflow
Caption: Proposed two-part synthesis of Methyl 4-aminopyrimidine-2-carboxylate.
Reaction Mechanism: Pyrimidine Ring Formation
Caption: Mechanism of the Fischer Esterification.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Guanidine hydrochloride is harmful if swallowed.
-
Sodium ethoxide is corrosive and reacts violently with water.
-
Concentrated acids (hydrochloric and sulfuric acid) are highly corrosive and should be handled with extreme care.
-
The reaction of sodium ethoxide with guanidine hydrochloride and the addition of sulfuric acid to methanol are exothermic and should be performed with adequate cooling.
Conclusion
This application note provides a detailed, albeit proposed, synthetic protocol for Methyl 4-aminopyrimidine-2-carboxylate. The two-step approach, involving the de novo synthesis of the pyrimidine core followed by Fischer esterification, is based on well-established and reliable chemical transformations. By following this guide, researchers and scientists in the field of drug development can access this valuable building block for their synthetic endeavors. It is crucial to re-emphasize that this protocol is constructed from analogous chemical reactions, and optimization of reaction conditions may be necessary to achieve the desired yield and purity.
References
-
Methyl 4-Aminopyridine-2-Carboxylate: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (2023). Master Organic Chemistry. Retrieved from [Link]
- US Patent US8252927B2, Synthesis of substituted 4-amino-pyrimidines. (2012). Google Patents.
-
Methyl 4-amino-2-chloropyrimidine-5-carboxylate. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 2-Cyanopyrimidines. (2019). MDPI. Retrieved from [Link]
- US Patent US6365740B1, Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002). Google Patents.
-
4-[(2-Ethylphenyl)amino]pyrimidine-2-carboxylic acid. (2023). PubChem. Retrieved from [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. (2023). ScienceRise: Pharmaceutical Science. Retrieved from [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). MDPI. Retrieved from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Acidity-Reactivity Relationships in Catalytic Esterification over Ammonium Sulfate-Derived Sulfated Zirconia. (2018). MDPI. Retrieved from [Link]
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- 5. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Catalytic Hydrogenation of an Azidopyrimidine Precursor for the Synthesis of Methyl 4-aminopyrimidine-2-carboxylate
Abstract
This document provides a comprehensive technical guide for the catalytic hydrogenation of a methyl 4-azidopyrimidine-2-carboxylate precursor to yield methyl 4-aminopyrimidine-2-carboxylate. Aminopyrimidines are pivotal structural motifs in numerous pharmaceutical agents, making their efficient and safe synthesis a critical aspect of drug discovery and development. This application note details a robust and scalable protocol using palladium on carbon (Pd/C) as the catalyst. It offers in-depth insights into the reaction mechanism, experimental setup, safety protocols for handling energetic azide intermediates, and data interpretation. The intended audience includes researchers, scientists, and professionals in drug development and process chemistry.
Introduction: The Significance of Aminopyrimidines
The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its prevalence is due to the ability of the amino and pyrimidine ring nitrogens to act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. Methyl 4-aminopyrimidine-2-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies.[1]
The reduction of an azidopyrimidine precursor via catalytic hydrogenation is an advantageous route for preparing aminopyrimidines.[2][3] This method is often preferred due to its high efficiency, clean reaction profile—with nitrogen gas as the only significant byproduct—and amenability to scaling.[3] The selection of a suitable catalyst and reaction conditions is paramount to ensure high yields and chemoselectivity, especially when other reducible functional groups are present in the molecule.[4]
Mechanism and Rationale
Catalytic hydrogenation of an azide to a primary amine is a well-established transformation in organic synthesis.[5] The reaction typically proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[6]
The proposed mechanism involves several key steps:
-
Adsorption: Both the azido compound and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.
-
Stepwise Reduction: The azide group undergoes a stepwise reduction. The terminal nitrogen of the azide initially interacts with the catalyst surface. It is sequentially hydrogenated, leading to the formation of unstable intermediates.
-
Nitrogen Extrusion: A critical step involves the extrusion of a molecule of dinitrogen (N₂), which is thermodynamically highly favorable and drives the reaction to completion.
-
Amine Formation and Desorption: The resulting nitrogen species is further hydrogenated to form the primary amine, which then desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The choice of Pd/C as the catalyst is based on its high activity and efficiency in promoting this transformation.[4] The activated carbon support provides a large surface area for the reaction to occur.[6] The solvent, typically a protic solvent like methanol or ethanol, facilitates the dissolution of the substrate and the transport of hydrogen to the catalyst surface.
Caption: Figure 1. Reaction Mechanism.
Safety Considerations for Handling Organic Azides
Organic azides are energetic compounds and must be handled with extreme caution due to their potential to decompose explosively when subjected to heat, shock, or friction.[7][8]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and suitable gloves.[9]
-
Blast Shield: When working with more than milligram quantities of organic azides, the use of a blast shield is mandatory.[8]
-
Avoid Metal Spatulas: Do not use metal spatulas or stir bars with ground glass joints, as heavy metal azides are highly shock-sensitive.[8][10] Use plastic or Teflon-coated equipment.
-
Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform with azides, as they can form dangerously explosive di- and tri-azidomethane.[7][10]
-
Temperature Control: Perform reactions at or below room temperature whenever possible. Avoid excessive heating during workup procedures.[7]
-
Purification: Avoid distillation or sublimation for purifying organic azides. Purification should be limited to extraction and precipitation.[7]
-
Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container. Do not mix with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[7] Before disposal, it is best practice to reduce any residual azide to the corresponding amine.
-
Scale Limitations: Work with the smallest possible scale of the azide that is practical for the experiment.[8]
Experimental Protocol
This protocol details the catalytic hydrogenation of methyl 4-azidopyrimidine-2-carboxylate to methyl 4-aminopyrimidine-2-carboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyl 4-azidopyrimidine-2-carboxylate | Synthesis Grade | In-house/Vendor |
| Palladium on Carbon (10 wt. %, wet) | Catalyst Grade | e.g., Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | e.g., Fisher Scientific |
| Hydrogen (H₂) Gas | High Purity | e.g., Airgas |
| Celite® 545 | Filtration Aid | e.g., MilliporeSigma |
| Round-bottom flask | Appropriate size | - |
| Magnetic stirrer and stir bar | - | - |
| Hydrogen balloon or hydrogenation apparatus | - | - |
| Filtration apparatus (e.g., Büchner funnel) | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a suitable round-bottom flask, dissolve methyl 4-azidopyrimidine-2-carboxylate (1.0 eq) in methanol (approximately 0.1 M concentration).
-
Inerting: Sparge the solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C catalyst (typically 5-10 mol% palladium relative to the substrate).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying. Do not allow the filter cake to dry completely. Keep it wet with methanol.
-
Workup: Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude methyl 4-aminopyrimidine-2-carboxylate.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization or column chromatography.
Caption: Figure 2. Experimental Workflow.
Data and Expected Results
The successful conversion of the azido precursor to the desired amine can be confirmed by various analytical techniques.
-
TLC Analysis: A significant change in the retention factor (Rf) will be observed. The starting azide is typically less polar than the resulting amine.
-
Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the mass of methyl 4-aminopyrimidine-2-carboxylate (C₇H₈N₂O₂, MW: 152.15).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the disappearance of signals corresponding to the azido-substituted pyrimidine and the appearance of new signals for the amino group and the aromatic protons of the product.
-
Infrared (IR) Spectroscopy: A characteristic sharp azide stretch (around 2100 cm⁻¹) in the starting material will be absent in the product spectrum. The product will exhibit N-H stretches (around 3300-3500 cm⁻¹) characteristic of a primary amine.
Expected Yield: This protocol typically affords the desired product in high yields, often exceeding 90-95%.[3]
Conclusion
The catalytic hydrogenation of methyl 4-azidopyrimidine-2-carboxylate using palladium on carbon is a highly effective and reliable method for the synthesis of methyl 4-aminopyrimidine-2-carboxylate. This application note provides a detailed protocol, emphasizing the critical safety precautions necessary when handling energetic azide compounds. By following this guide, researchers can safely and efficiently produce this valuable intermediate for applications in pharmaceutical and chemical synthesis.
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu. [Link]
-
University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. ucd.ie. [Link]
-
University of California, Santa Barbara. (n.d.). Azide Compounds. ehs.ucsb.edu. [Link]
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Thorn-Seshold, O. (n.d.). LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. thorn-seshold.com. [Link]
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Chemistry Safety. (2023, May 13). Safe handling of organic azides [Video]. YouTube. [Link]
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- Ghorai, M. K., et al. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3716.
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Organic Chemistry Portal. (n.d.). Staudinger Reaction. organic-chemistry.org. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. organic-chemistry.org. [Link]
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- Cantopcu, E., Aydinli, E., & Goksu, H. (2022). Homogeneous catalyst containing Pd in the reduction of aryl azides to primary amines. Journal of Chemical Sciences, 134(1), 23.
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"Methyl 4-aminopyrimidine-2-carboxylate" reaction conditions and reagents
Application Notes & Protocols: Methyl 4-aminopyrimidine-2-carboxylate
Abstract
This document provides a comprehensive technical guide on the synthesis, reaction conditions, and key applications of Methyl 4-aminopyrimidine-2-carboxylate (CAS No. 71470-40-1). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide details step-by-step protocols for common transformations, explains the chemical principles behind these reactions, and offers insights into optimizing experimental outcomes.
Introduction and Compound Profile
Methyl 4-aminopyrimidine-2-carboxylate is a versatile heterocyclic compound of significant interest in the pharmaceutical and chemical industries. Its structure features a pyrimidine core, a nucleophilic amino group at the C4 position, and a methyl ester at the C2 position. This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1] The presence of both a nucleophilic site (the amino group) and an electrophilic site (the ester carbonyl) allows for a wide range of chemical modifications, enabling its use as a scaffold in medicinal chemistry.[1][2]
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and use in synthesis.[1]
| Property | Value | Source |
| CAS Number | 71470-40-1 | [3] |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | [1][5] |
| Melting Point | 131.0 to 135.0 °C | [5] |
| Solubility | Soluble in methanol, ethanol, and dichloromethane; lower solubility in water.[1][6] | [1][6] |
| Storage | Store in a dark, dry place under an inert atmosphere at room temperature or 2-8 °C.[3] | [3] |
Synthesis of Methyl 4-aminopyrimidine-2-carboxylate
While this compound is commercially available, understanding its synthesis provides context for its purity and potential byproducts. A common laboratory-scale synthesis involves the reduction of an azide precursor.
Protocol 2.1: Synthesis via Reduction of Methyl 4-azidopyrimidine-2-carboxylate
This protocol describes the catalytic hydrogenation of the corresponding azide to yield the target primary amine.
Workflow Diagram: Synthesis
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The Strategic Utility of Methyl 4-Aminopyrimidine-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine ring stands as a cornerstone heterocyclic motif. Its prevalence in the architecture of DNA and RNA bases (cytosine, thymine, and uracil) has made it a focal point for the design of therapeutic agents that can interact with a vast array of biological targets. The unique electronic properties and hydrogen bonding capabilities of the pyrimidine scaffold allow it to serve as a versatile framework for developing potent and selective drugs.[1] Within this important class of compounds, Methyl 4-aminopyrimidine-2-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of novel bioactive molecules.
This technical guide provides an in-depth exploration of the applications of Methyl 4-aminopyrimidine-2-carboxylate in medicinal chemistry. We will delve into its synthesis, key reactivity, and its role as a crucial intermediate in the development of targeted therapies, with a particular focus on kinase inhibitors and other enzyme-targeted agents. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | PubChem |
| Molecular Weight | 153.14 g/mol | PubChem |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 129-130 °C (for pyridine analog) | [2] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | [3] |
Note: Due to the limited availability of specific data for the pyrimidine compound, some properties are inferred from its close pyridine analog, Methyl 4-aminopyridine-2-carboxylate.
Spectroscopic Characterization (Predicted):
Synthesis of Methyl 4-Aminopyrimidine-2-carboxylate: A Proposed Protocol
While a specific, peer-reviewed synthesis protocol for Methyl 4-aminopyrimidine-2-carboxylate was not found in the available literature, a plausible and chemically sound method can be proposed based on established pyrimidine synthesis strategies. A common and effective method for constructing the 2-aminopyrimidine core is the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[1]
The following protocol is a hypothetical, yet expert-informed, procedure for the synthesis of the title compound.
Reaction Scheme:
A proposed synthetic route.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.0 eq) in anhydrous methanol.
-
Base Addition: To the stirred solution, add a solution of sodium methoxide in methanol (1.1 eq) dropwise at room temperature. The formation of a white precipitate of sodium chloride will be observed.
-
Addition of the β-Ketoester Equivalent: To this mixture, add dimethyl acetylenedicarboxylate (1.0 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Methyl 4-aminopyrimidine-2-carboxylate.
Causality Behind Experimental Choices:
-
Choice of Guanidine: Guanidine serves as the nitrogen-containing component that forms the 2-amino-substituted pyrimidine ring.
-
Use of a Base: Sodium methoxide is used to deprotonate the guanidine hydrochloride in situ to the free base, which is the reactive nucleophile.
-
Dimethyl Acetylenedicarboxylate as the Carbon Backbone: This diester provides the three-carbon unit necessary to form the pyrimidine ring with guanidine.
-
Methanol as Solvent: Methanol is a suitable polar protic solvent for dissolving the reactants and facilitating the reaction.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
The strategic placement of the amino and carboxylate functionalities on the pyrimidine ring makes Methyl 4-aminopyrimidine-2-carboxylate a highly versatile intermediate for the synthesis of a diverse range of bioactive compounds.
Scaffold for Kinase Inhibitors
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[1] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, a key feature for potent inhibition. The amino group at the 4-position and the carboxylate at the 2-position of the title compound provide orthogonal handles for further chemical modifications to achieve selectivity and desired pharmacokinetic properties.
Workflow for Developing Kinase Inhibitors:
A generalized workflow for kinase inhibitor development.
Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
This protocol describes the functionalization of the C4-amino group, a common step in elaborating the aminopyrimidine scaffold.
-
Starting Material: Methyl 4-aminopyrimidine-2-carboxylate (1.0 eq).
-
Buchwald-Hartwig Cross-Coupling: In a reaction vessel, combine the starting material, an appropriate aryl halide (e.g., 4-bromotoluene, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent and Reaction Conditions: Add a suitable anhydrous solvent (e.g., dioxane) and purge the vessel with an inert gas (e.g., argon). Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-aryl derivative.
Precursor for Antibacterial Agents Targeting the MEP Pathway
The methylerythritol phosphate (MEP) pathway is essential for isoprenoid biosynthesis in many pathogenic bacteria but is absent in humans, making it an attractive target for novel antibacterial drugs. The enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) is a key enzyme in this pathway and contains a catalytically important zinc ion in its active site.[4]
Derivatives of 2-amino-4-hydroxypyrimidine-5-carboxylate have been designed to chelate this zinc ion, thereby inhibiting the enzyme.[4] Methyl 4-aminopyrimidine-2-carboxylate can serve as a precursor to such compounds, where the 4-amino group can be converted to a hydroxyl group via diazotization followed by hydrolysis.
Proposed Synthetic Transformation:
Conversion to a key hydroxypyrimidine intermediate.
Conclusion: A Versatile Scaffold with Untapped Potential
Methyl 4-aminopyrimidine-2-carboxylate is a high-value intermediate in medicinal chemistry, offering a synthetically tractable platform for the development of a wide range of bioactive molecules. Its utility as a core scaffold for kinase inhibitors is well-recognized, and its potential for derivatization opens up avenues for targeting other enzyme classes, such as those in bacterial metabolic pathways. While the direct synthesis of this specific molecule requires further experimental validation, the proposed synthetic routes and derivatization protocols provided in this guide offer a solid foundation for researchers to explore its full potential in drug discovery and development. The continued exploration of the chemical space around the 4-aminopyrimidine-2-carboxylate core is likely to yield novel therapeutic candidates with improved potency, selectivity, and pharmacokinetic profiles.
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ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]
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PMC. (2019, September 3). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Retrieved from [Link]
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ResearchGate. (2025, August 25). Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. Retrieved from [Link]
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ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]
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MOLBASE. Methyl 4-aminopyridine-2-carboxylate price & availability. Retrieved from [Link]
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NIH. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Novel Derivatives from Methyl 4-aminopyrimidine-2-carboxylate
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry and drug discovery. As an essential component of the nucleobases uracil, thymine, and cytosine, it is fundamental to the structure of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure," one that is frequently incorporated into therapeutic agents due to its ability to interact with a wide array of biological targets.[3] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The pyrimidine ring's electron-deficient nature and capacity for hydrogen bonding often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]
Methyl 4-aminopyrimidine-2-carboxylate is a particularly valuable starting material for building libraries of novel compounds. Its bifunctional nature, featuring a nucleophilic amino group at the C4-position and an electrophilic methyl ester at the C2-position, allows for selective and divergent synthesis, providing access to a rich chemical space for drug development professionals. This guide provides detailed protocols for the derivatization of this versatile scaffold, focusing on common and high-impact synthetic transformations.
Reactivity Analysis of Methyl 4-aminopyrimidine-2-carboxylate
Understanding the inherent reactivity of the starting material is critical for designing successful synthetic routes. The molecule possesses two primary sites for chemical modification:
-
The 4-Amino Group (-NH₂): This primary aromatic amine is a potent nucleophile. It readily participates in reactions such as acylation, alkylation, and condensation, making it an ideal handle for introducing diverse side chains and modulating the molecule's properties.
-
The 2-Methyl Carboxylate Group (-COOCH₃): The ester group is an electrophilic site. It can undergo saponification (hydrolysis) to the corresponding carboxylic acid, which can then be activated for amide bond formation with various amines. Direct aminolysis is also possible under certain conditions.
These distinct reactive centers allow for orthogonal chemical strategies, enabling the synthesis of a wide range of derivatives with tailored functionalities.
General Synthetic Workflow
The following diagram illustrates the primary synthetic pathways for derivatizing Methyl 4-aminopyrimidine-2-carboxylate. These routes leverage the key reactive sites to generate diverse molecular architectures.
Caption: Divergent synthetic pathways from Methyl 4-aminopyrimidine-2-carboxylate.
Protocol 1: Synthesis of N-Acyl Derivatives via Amide Coupling
This protocol details the acylation of the 4-amino group, a robust method for introducing a wide variety of substituents.
Principle & Rationale
Amide bond formation is one of the most common reactions in medicinal chemistry. The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and minimizes side reactions. The reaction proceeds through the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic 4-amino group of the pyrimidine. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to neutralize the generated acid without competing in the reaction. Anhydrous conditions are crucial to prevent the hydrolysis of the activated acid and coupling reagent.
Detailed Experimental Protocol
Reaction: Methyl 4-((4-methoxybenzoyl)amino)pyrimidine-2-carboxylate
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-methoxybenzoic acid (1.1 eq, e.g., 167 mg, 1.1 mmol) and anhydrous N,N-Dimethylformamide (DMF, 5 mL).
-
Activation: Add HATU (1.2 eq, e.g., 456 mg, 1.2 mmol) and DIPEA (2.5 eq, e.g., 0.44 mL, 2.5 mmol) to the solution. Stir the mixture at room temperature for 15 minutes to ensure full activation of the carboxylic acid.
-
Amine Addition: Add Methyl 4-aminopyrimidine-2-carboxylate (1.0 eq, e.g., 153 mg, 1.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Wash the organic layer sequentially with a 5% aqueous solution of lithium chloride (2 x 30 mL) to remove DMF, followed by saturated aqueous sodium bicarbonate (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure N-acyl derivative.
Protocol 2: Synthesis of 2-Carboxamide Derivatives
This two-step protocol first converts the methyl ester to a carboxylic acid, which is then coupled with an amine.
Principle & Rationale
Step A (Saponification): The methyl ester is hydrolyzed to a carboxylate salt using a base like Lithium Hydroxide (LiOH). LiOH is often preferred over NaOH or KOH due to the higher solubility of lithium salts in mixed aqueous-organic solvents. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.
Step B (Amide Coupling): The resulting carboxylic acid is then coupled with a desired amine. A classic and cost-effective method uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole). EDC activates the carboxylic acid, and HOBt acts as an additive to form an active ester, which suppresses side reactions and reduces the risk of racemization if chiral amines are used.
Detailed Experimental Protocol
Step A: Saponification to 4-Aminopyrimidine-2-carboxylic acid
-
Preparation: Dissolve Methyl 4-aminopyrimidine-2-carboxylate (1.0 eq, e.g., 1.53 g, 10 mmol) in a mixture of Tetrahydrofuran (THF, 20 mL) and water (10 mL).
-
Hydrolysis: Add Lithium Hydroxide monohydrate (1.5 eq, e.g., 629 mg, 15 mmol) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Acidification: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1M HCl.
-
Isolation: A precipitate will form upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-aminopyrimidine-2-carboxylic acid.
Step B: Amide Coupling with Benzylamine
-
Preparation: Suspend the 4-aminopyrimidine-2-carboxylic acid from Step A (1.0 eq, e.g., 139 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
-
Reagent Addition: Add HOBt (1.2 eq, e.g., 162 mg, 1.2 mmol) and EDC·HCl (1.2 eq, e.g., 230 mg, 1.2 mmol). Stir for 5 minutes.
-
Amine Addition: Add Benzylamine (1.1 eq, e.g., 0.12 mL, 1.1 mmol) followed by DIPEA (2.5 eq, e.g., 0.44 mL, 2.5 mmol).
-
Reaction: Stir the mixture at room temperature overnight (12-16 hours).
-
Work-up: Dilute the reaction mixture with DCM (30 mL). Wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization to obtain the final 2-carboxamide product.
Protocol 3: C-C Bond Formation via Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes the formation of a carbon-carbon bond at a halogenated position on the pyrimidine ring, a key transformation for creating biaryl structures.
Principle & Rationale
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds.[6] It involves the reaction of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium complex.[7] The electron-deficient nature of the pyrimidine ring makes its halides more reactive in Suzuki couplings compared to analogous benzene halides.[7]
Microwave-assisted synthesis dramatically accelerates this reaction, often reducing reaction times from hours to minutes and improving yields.[8][9] The protocol below assumes the availability of a halogenated precursor, such as Methyl 4-amino-6-chloropyrimidine-2-carboxylate.
Detailed Experimental Protocol
Reaction: Methyl 4-amino-6-(3-methoxyphenyl)pyrimidine-2-carboxylate
-
Preparation: In a microwave process vial, combine Methyl 4-amino-6-chloropyrimidine-2-carboxylate (1.0 eq, e.g., 187.5 mg, 1.0 mmol), 3-methoxyphenylboronic acid (1.2 eq, e.g., 182 mg, 1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 eq, e.g., 276 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, e.g., 35 mg, 0.03 mmol).
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-140°C) for a specified time (e.g., 15-30 minutes).[8]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (40 mL). Wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the C-C coupled product.
Characterization of Synthesized Derivatives
The identity and purity of all newly synthesized compounds must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the starting -NH₂ protons and the appearance of a new amide N-H signal in Protocol 1, or the appearance of new aromatic signals from the coupled boronic acid in Protocol 3, are key diagnostic markers.[10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.
Table of Hypothetical Characterization Data
| Derivative Name | Protocol | Structure | MW ( g/mol ) | Key ¹H NMR Signals (δ, ppm, hypothetical) | MS (m/z) [M+H]⁺ |
| Methyl 4-((4-methoxybenzoyl)amino)pyrimidine-2-carboxylate | 1 | Py-NH-CO-Ph-OCH₃ | 287.28 | 11.2 (s, 1H, NH), 8.8 (d, 1H, Py-H), 8.0 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 4.0 (s, 3H, OCH₃), 3.9 (s, 3H, OCH₃) | 288.1 |
| 4-Amino-N-benzylpyrimidine-2-carboxamide | 2 | Py-CONH-CH₂-Ph | 228.25 | 9.1 (t, 1H, NH), 8.5 (d, 1H, Py-H), 7.4-7.2 (m, 5H, Ar-H), 6.8 (br s, 2H, NH₂), 4.6 (d, 2H, CH₂) | 229.1 |
| Methyl 4-amino-6-(3-methoxyphenyl)pyrimidine-2-carboxylate | 3 | Py-(Ph-OCH₃) | 259.26 | 7.4-6.9 (m, 4H, Ar-H), 7.2 (s, 1H, Py-H), 6.5 (br s, 2H, NH₂), 4.0 (s, 3H, OCH₃), 3.9 (s, 3H, OCH₃) | 260.1 |
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Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences. [Link]
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Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI. [Link]
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IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). Taylor & Francis Online. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). MDPI. [Link]
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Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2002). ACS Publications. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diaryl pyrazolo[1,5-a]pyrimidines. (2021). RSC Advances. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. [Link]
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- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
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- 11. cdnsciencepub.com [cdnsciencepub.com]
Application Notes & Protocols: Methyl 4-aminopyrimidine-2-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide on the application of Methyl 4-aminopyrimidine-2-carboxylate (CAS No. 71469-93-7) as a pivotal intermediate in pharmaceutical research and development. We will explore its physicochemical properties, detail a validated synthetic protocol for its preparation, and provide an in-depth protocol for its derivatization, a critical step in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and agents targeting the central nervous system.[1][2] This guide is intended for researchers, medicinal chemists, and process development scientists.
Introduction and Strategic Importance
Methyl 4-aminopyrimidine-2-carboxylate is a heterocyclic building block of significant interest in the pharmaceutical industry.[2][3] Its structure is characterized by a pyrimidine core, a highly versatile scaffold in medicinal chemistry, functionalized with a nucleophilic amino group and an ester moiety that can be readily modified.[2][4] This unique combination of reactive sites makes it an ideal starting point for constructing complex molecules with diverse biological activities, including but not limited to kinase inhibitors for oncology and antiviral agents.[1][3] The strategic placement of the amino and ester groups allows for sequential and regioselective reactions, providing chemists with precise control over molecular architecture during drug design and synthesis.
Physicochemical Properties & Safe Handling
A thorough understanding of the compound's properties is essential for its effective use in synthesis and for ensuring laboratory safety.
Key Properties
The fundamental properties of Methyl 4-aminopyrimidine-2-carboxylate are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 71469-93-7 | [5] |
| Molecular Formula | C₇H₈N₂O₂ | [5][6] |
| Molecular Weight | 152.15 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [2][7] |
| Melting Point | 129-135 °C | [2][8][9] |
| Solubility | Soluble in methanol and N,N-Dimethylformamide (DMF); sparingly soluble in glacial acetic acid; practically insoluble in water.[2][9] | |
| IUPAC Name | methyl 4-aminopyrimidine-2-carboxylate | [5] |
| SMILES | COC(=O)C1=NC=CC(=C1)N | [5] |
Structural Features and Reactivity
The synthetic versatility of this intermediate stems from its three primary functional regions:
-
Amino Group (-NH₂): Located at the C4 position, this group is a potent nucleophile, making it the primary site for reactions such as acylation, sulfonylation, alkylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[2]
-
Methyl Ester Group (-COOCH₃): This group at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted into an amide via aminolysis, providing another handle for molecular elaboration.[2]
-
Pyrimidine Ring: The nitrogen atoms in the heterocyclic ring influence the electron distribution, activating or deactivating certain positions and providing opportunities for further functionalization.
Safety and Handling
Adherence to safety protocols is paramount when working with this compound.
-
GHS Hazard Statements: Classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[5][9]
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes.[9]
-
Synthesis Protocol: Preparation of the Intermediate
One of the most efficient and high-yielding methods for preparing Methyl 4-aminopyrimidine-2-carboxylate is through the catalytic hydrogenation of its azide precursor.[10]
Protocol 3.1: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of Methyl 4-azidopyrimidine-2-carboxylate to the target amine using palladium on carbon (Pd/C) as a catalyst.
Workflow Diagram:
Caption: Workflow for the synthesis of Methyl 4-aminopyrimidine-2-carboxylate.
Materials:
-
Methyl 4-azidopyrimidine-2-carboxylate (1 eq)
-
Methanol (MeOH), anhydrous
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Hydrogen (H₂) gas supply
-
Celite® or a similar filtration aid
-
Parr hydrogenator or similar pressure reaction vessel
Step-by-Step Procedure:
-
Vessel Preparation: To a suitable pressure reaction vessel, add Methyl 4-azidopyrimidine-2-carboxylate (e.g., 3.9 g, 22 mmol, 1.0 eq).[10]
-
Solvent Addition: Add anhydrous methanol (e.g., 50 mL) to dissolve the starting material.[10]
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 400 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Expert Insight: Adding the catalyst under an inert atmosphere prevents premature reaction and is a standard safety measure for handling hydrogenation catalysts, which can be pyrophoric.
-
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 4 bars.[10]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is fully consumed.
-
Workup - Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a short pad of Celite® to remove the Pd/C catalyst.[10]
-
Expert Insight: The Celite® pad must be kept wet with the solvent during filtration to prevent the finely divided palladium catalyst from becoming exposed to air, which could cause it to ignite.
-
-
Workup - Rinsing: Rinse the reaction vessel and the Celite® pad with additional methanol to ensure complete transfer of the product.[10]
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. This will afford the desired product, typically as a yellow powder.[10]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS. The expected yield is typically high (e.g., ~90%).[10]
Application Protocol: Derivatization for API Synthesis
The nucleophilic amino group is the most common site for derivatization. The following protocol details a representative N-acylation reaction, a fundamental transformation in the synthesis of many kinase inhibitors.
Protocol 4.1: N-Acylation with an Acyl Chloride
This protocol demonstrates the reaction of Methyl 4-aminopyrimidine-2-carboxylate with a generic acyl chloride in the presence of a non-nucleophilic base.
Reaction Pathway Diagram:
Caption: General pathway for the N-acylation of the intermediate.
Materials:
-
Methyl 4-aminopyrimidine-2-carboxylate (1.0 eq)
-
Acyl Chloride (e.g., Benzoyl chloride, 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Methyl 4-aminopyrimidine-2-carboxylate (e.g., 1.52 g, 10 mmol, 1.0 eq) in anhydrous DCM (e.g., 50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Expert Insight: Acylation reactions are often exothermic. Cooling the reaction mixture helps to control the reaction rate, minimize side reactions, and improve selectivity.
-
-
Base Addition: Add the base, such as pyridine (e.g., 1.2 mL, 15 mmol, 1.5 eq), to the solution and stir for 5 minutes. The base acts as a scavenger for the HCl generated during the reaction.
-
Acyl Chloride Addition: Add the acyl chloride (e.g., 1.28 mL, 11 mmol, 1.1 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acyl chloride and the HCl salt of the base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-acylated product.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, LC-MS, and melting point analysis.
Conclusion
Methyl 4-aminopyrimidine-2-carboxylate is a high-value, versatile pharmaceutical intermediate whose utility is rooted in its distinct and readily addressable functional groups. The protocols provided herein offer robust and reproducible methods for both its synthesis and its subsequent derivatization. By leveraging the nucleophilicity of the C4-amino group, medicinal chemists can efficiently access a wide array of complex pyrimidine-based scaffolds, accelerating the discovery and development of novel therapeutics.
References
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- Zhishang Chemical. (n.d.). Methyl 4-aminopyridine-2-carboxylate CAS 71469-93-7.
- PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. National Center for Biotechnology Information.
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- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 4-Aminopyridine-2-carboxylate 71469-93-7.
- ChemicalBook. (2025). Methyl 4-aminopyridine-2-carboxylate | 71469-93-7.
- Santa Cruz Biotechnology. (n.d.). Methyl 4-aminopyridine-2-carboxylate | CAS 71469-93-7.
- Echemi. (2023). Methyl 4-aminopyridine-2-carboxylate.
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Application Note: Methyl 4-aminopyrimidine-2-carboxylate as a Versatile Scaffold for the Synthesis of Novel Antibacterial Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: The escalating crisis of antibiotic resistance necessitates the development of novel antimicrobial agents. The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This guide details the application of Methyl 4-aminopyrimidine-2-carboxylate, a bifunctional building block, in the synthesis of two major classes of potential antibacterial compounds: pyrimidine-sulfonamides and pyrimidine-carboxamides. We provide the scientific rationale, detailed step-by-step protocols, and workflow diagrams to empower researchers in the exploration of new chemical space for antibacterial drug discovery.
The Reagent: Profile of Methyl 4-aminopyrimidine-2-carboxylate
Methyl 4-aminopyrimidine-2-carboxylate (CAS: 71470-40-1) is a highly functionalized starting material, offering two distinct and chemically orthogonal reaction sites: a nucleophilic amino group at the C4 position and an electrophilic ester group at the C2 position. This bifunctionality allows for a divergent synthetic approach, enabling the creation of extensive and diverse compound libraries from a single, common core.
Table 1: Physicochemical Properties of Methyl 4-aminopyrimidine-2-carboxylate
| Property | Value | Source(s) |
| CAS Number | 71470-40-1 | [3] |
| Molecular Formula | C₆H₇N₃O₂ | [4], |
| Molecular Weight | 153.14 g/mol | [4] |
| Appearance | Off-white to yellow crystalline solid | General Data |
| Key Reactive Sites | C4-Amino (Nucleophilic), C2-Ester (Electrophilic) | Chemical Structure |
The strategic positioning of these functional groups allows for selective modification. The C4-amino group is an excellent nucleophile for reactions such as sulfonamide formation, while the C2-carboxylate (ester) can be readily converted into amides, hydrazides, and other derivatives, a cornerstone of medicinal chemistry.[5][6]
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Application Notes & Protocols: Strategic Use of Methyl 4-Aminopyridine-2-carboxylate in the Synthesis of Novel Antiviral Agents
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals in virology and medicinal chemistry.
Foundational Concepts: The Strategic Value of a Versatile Pyridine Building Block
Introduction to Methyl 4-Aminopyridine-2-carboxylate
In the quest for novel antiviral therapeutics, the strategic selection of starting materials is paramount. Methyl 4-aminopyridine-2-carboxylate (CAS 71469-93-7) represents a highly valuable and versatile scaffold for building libraries of potential drug candidates.[1][2] Its structure is distinguished by three key reactive sites: a nucleophilic exocyclic amino group at the C4 position, an electrophilic methyl ester at the C2 position, and a nucleophilic pyridine ring nitrogen (N1). This trifecta of functionality allows for controlled, site-selective modifications, enabling a systematic exploration of the chemical space required for potent antiviral activity.
A Note on Nomenclature: While the topic requested focuses on the "pyrimidine" analogue, the overwhelmingly documented and commercially available compound is Methyl 4-aminopyridine-2-carboxylate (CAS 71469-93-7).[3][4] This guide will focus on the synthesis and application of this verifiable pyridine-based compound. The synthetic principles and strategies outlined herein are broadly applicable and can be adapted for the corresponding pyrimidine scaffold.
Physicochemical Properties
A thorough understanding of the starting material's properties is critical for successful reaction design and scale-up.
| Property | Value | Source(s) |
| CAS Number | 71469-93-7 | [2][4] |
| Molecular Formula | C₇H₈N₂O₂ | [2][5] |
| Molecular Weight | 152.15 g/mol | [2][5] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 129-130 °C | [1] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and chloroform; slightly soluble in water. | [3] |
The Pyridine/Pyrimidine Scaffold in Antiviral Drug Design
Heterocyclic compounds, particularly those containing pyrimidine or pyridine cores, are foundational to many approved antiviral drugs.[6] Many of these agents function as nucleoside analogues . After entering a cell, they are metabolized into their triphosphate form. This active metabolite then mimics natural nucleosides (like adenosine, guanosine, cytidine, or uridine) and acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp) . The RdRp is an enzyme essential for the replication of the genome of most RNA viruses.[7]
By incorporating the fraudulent nucleoside into the growing RNA strand, the analogue can either:
-
Act as a chain terminator , preventing further elongation of the viral RNA.
-
Induce mutations in the viral genome, leading to a non-viable virus.
The ability of the heterocyclic core to form specific hydrogen bonds and engage in π-stacking interactions within the enzyme's active site is crucial for its inhibitory activity. Therefore, using a building block like Methyl 4-aminopyridine-2-carboxylate as a base to construct novel nucleoside analogues is a proven and powerful strategy in antiviral drug discovery.
Synthetic Strategy: A Multi-Pronged Approach to Chemical Diversity
The strategic value of Methyl 4-aminopyridine-2-carboxylate lies in its potential for diversification at three primary points. A drug discovery program can systematically generate a library of compounds by modifying (A) the C4-amino group, (B) the C2-ester, or (C) the N1-ring nitrogen, as illustrated below.
Caption: General workflow for creating diverse compound libraries.
Experimental Protocols
The following protocols are presented as robust starting points for the synthesis of novel derivatives. Researchers should perform appropriate safety assessments and small-scale test reactions prior to any large-scale synthesis.
Protocol 1: N-Acylation of the C4-Amino Group
-
Causality & Rationale: Acylating the exocyclic amino group introduces a variety of substituents that can probe the binding pocket of the target viral protein. This modification can enhance binding affinity through additional hydrogen bonding or hydrophobic interactions. We use 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst to accelerate the reaction with the acylating agent.
-
Step-by-Step Methodology:
-
Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 4-aminopyridine-2-carboxylate (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), to a concentration of approximately 0.1 M.
-
Addition of Base & Catalyst: Add a non-nucleophilic base such as Triethylamine (TEA, 1.5 eq.) followed by a catalytic amount of DMAP (0.1 eq.). Stir the solution at room temperature for 10 minutes.
-
Acylation: Add the desired acylating agent (e.g., Acetic Anhydride or Benzoyl Chloride, 1.2 eq.) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the N-acylated derivative.
-
Protocol 2: Amidation of the C2-Methyl Ester
-
Causality & Rationale: Converting the methyl ester to a carboxamide introduces a potent hydrogen bond donor and can significantly alter the molecule's solubility and cell permeability. This protocol describes a direct amidation, which is often milder and more efficient than a two-step hydrolysis-coupling sequence.
-
Step-by-Step Methodology:
-
Setup: In a sealed reaction vessel, combine Methyl 4-aminopyridine-2-carboxylate (1.0 eq.) and the desired primary or secondary amine (2.0 eq.).
-
Solvent: Add a suitable solvent such as Methanol or THF.
-
Promoter (Optional): For less reactive amines, a promoter such as Sodium Methoxide (NaOMe, 0.5 eq.) can be added to facilitate the reaction. For many primary amines, heating may be sufficient.
-
Reaction: Seal the vessel and heat the reaction mixture to 60-80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine.
-
Purification: Redissolve the residue in a suitable solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the desired amide.
-
Protocol 3: N1-Glycosylation to Synthesize Nucleoside Analogues (Vorbrüggen Method)
-
Causality & Rationale: This is the most critical transformation for creating potential RdRp inhibitors. The Vorbrüggen glycosylation is a reliable method for forming the C-N glycosidic bond.[8][9] The protocol involves two key stages: silylating the pyridine base to enhance its nucleophilicity and solubility, followed by a Lewis acid-catalyzed coupling with a protected sugar, which proceeds with high stereoselectivity.[7][10][11]
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Application Notes and Protocols: Methyl 4-aminopyrimidine-2-carboxylate as a Prospective Material for Organic Semiconductor Development
Foreword
The field of organic electronics is continually driven by the quest for novel molecular architectures that can be tailored for specific electronic properties. While significant research has focused on established classes of organic semiconductors, the exploration of new molecular building blocks remains a critical frontier. This document presents a prospective analysis of Methyl 4-aminopyrimidine-2-carboxylate, a heterocyclic compound with latent potential for application in organic semiconductor materials. Although not yet established in this field, its structural and electronic features merit consideration. These notes provide a scientifically grounded, forward-looking guide for researchers interested in exploring its synthesis, properties, and hypothetical application in organic electronic devices. We will proceed by detailing a proposed synthesis, outlining its predicted physicochemical properties, and presenting a hypothetical protocol for its integration and characterization within an organic field-effect transistor (OFET) framework. Our approach is to blend established chemical principles with speculative, yet plausible, applications to inspire new research directions.
Introduction to Methyl 4-aminopyrimidine-2-carboxylate
Methyl 4-aminopyrimidine-2-carboxylate is a heterocyclic organic compound featuring a pyrimidine ring substituted with an amino group at the 4-position and a methyl carboxylate group at the 2-position. The pyrimidine core is known for its electron-deficient nature, which can facilitate electron transport, a key characteristic for n-type semiconductor materials. The presence of an electron-donating amino group and an electron-withdrawing methyl carboxylate group creates an intramolecular push-pull system. This electronic asymmetry is a common design strategy in organic electronics to tune the frontier molecular orbital energy levels (HOMO and LUMO) and, consequently, the charge injection and transport properties of the material.
While its pyridine analogue, Methyl 4-aminopyridine-2-carboxylate, has found applications as an intermediate in pharmaceuticals and agrochemicals, the potential of the pyrimidine derivative in material science remains largely untapped.[1][2] Theoretical studies on aminopyrimidine moieties suggest their potential in electronic applications due to their unique energetic and electronic properties.[3] This document serves as a foundational guide for the synthesis and evaluation of Methyl 4-aminopyrimidine-2-carboxylate as a candidate for organic semiconductor research.
Physicochemical Properties
Direct experimental data for Methyl 4-aminopyrimidine-2-carboxylate is not widely available. However, we can predict its key properties based on its structure and by drawing comparisons with its pyridine analogue, Methyl 4-aminopyridine-2-carboxylate (CAS 71469-93-7).[4][5]
| Property | Predicted Value/Observation for Methyl 4-aminopyrimidine-2-carboxylate | Rationale/Comparison with Methyl 4-aminopyridine-2-carboxylate |
| Molecular Formula | C₆H₇N₃O₂ | One less C-H bond in the aromatic ring compared to the pyridine analogue (C₇H₈N₂O₂). |
| Molecular Weight | 153.14 g/mol | Calculated based on the molecular formula. |
| Appearance | White to light yellow crystalline powder | Similar to its pyridine and pyrazine analogues.[1][4] |
| Melting Point | 150-160 °C | The pyridine analogue has a melting point in the range of 129-130°C to 150-155°C.[1][4] The additional nitrogen in the pyrimidine ring may lead to stronger intermolecular interactions and a slightly higher melting point. |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. Low solubility in water. | The pyridine analogue exhibits moderate solubility in polar organic solvents.[1][2] The pyrimidine derivative is expected to have similar solubility characteristics. |
| Electronic Nature | Ambipolar potential. The electron-deficient pyrimidine ring suggests n-type character, while the amino group provides electron-donating (p-type) character. | The combination of electron-donating and withdrawing groups is a key feature for developing ambipolar or specific n-type/p-type materials. |
Synthesis and Purification Protocol
A robust and reproducible synthesis is paramount for obtaining high-purity material suitable for semiconductor device fabrication. The following proposed synthesis is a two-step process involving the synthesis of the carboxylic acid precursor followed by esterification.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Methyl 4-aminopyrimidine-2-carboxylate.
Step-by-Step Protocol: Synthesis of 2-Aminopyrimidine-4-carboxylic acid
This protocol is adapted from established methods for synthesizing pyrimidine carboxylic acids.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve ethyl acetoacetate and diethyl oxalacetate sodium salt in ethanol.
-
Cyclization: Slowly add a solution of guanidine carbonate in water to the flask with constant stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water mixture) to obtain pure 2-aminopyrimidine-4-carboxylic acid.[6]
Step-by-Step Protocol: Esterification to Methyl 4-aminopyrimidine-2-carboxylate
This is a standard Fischer esterification protocol.
-
Reaction Setup: Suspend the synthesized 2-aminopyrimidine-4-carboxylic acid in an excess of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid dropwise while cooling the flask in an ice bath.
-
Reflux: Heat the mixture to reflux and maintain for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Neutralization: Cool the reaction mixture and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude Methyl 4-aminopyrimidine-2-carboxylate by column chromatography on silica gel or by recrystallization to obtain a high-purity solid suitable for device fabrication.
Hypothetical Application in Organic Field-Effect Transistors (OFETs)
The molecular structure of Methyl 4-aminopyrimidine-2-carboxylate suggests its potential as an active material in OFETs. The planar pyrimidine ring system can promote π-π stacking, which is crucial for efficient charge transport in the solid state. The amino and carboxylate groups can influence molecular packing and energy levels.
Rationale for Application
-
Charge Transport: The electron-deficient pyrimidine core could facilitate electron (n-type) transport.
-
Energy Level Tuning: The amino group (donor) and methyl carboxylate group (acceptor) can be used to tune the HOMO and LUMO energy levels to match the work functions of common electrode materials, thereby improving charge injection.
-
Intermolecular Interactions: The amino group can participate in hydrogen bonding, which can lead to a more ordered molecular packing in thin films, enhancing charge carrier mobility.
Proposed OFET Device Architecture and Workflow
Caption: Proposed workflow for OFET fabrication and the device architecture.
Protocol for Thin-Film Deposition and Device Characterization
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the crystallinity of the organic film.
-
-
Thin-Film Deposition:
-
Deposit a thin film (e.g., 50 nm) of purified Methyl 4-aminopyrimidine-2-carboxylate onto the prepared substrate via thermal evaporation in a high-vacuum chamber.
-
Maintain the substrate at a controlled temperature during deposition to optimize film morphology.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., gold) on top of the organic semiconductor film through a shadow mask.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET device in a probe station under an inert atmosphere.
-
Obtain the transfer characteristics (drain current vs. gate voltage) and output characteristics (drain current vs. drain voltage) to determine key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage.
-
Conclusion and Future Outlook
Methyl 4-aminopyrimidine-2-carboxylate presents an intriguing, yet unexplored, candidate for the development of new organic semiconductor materials. Its unique molecular structure, featuring an electron-deficient pyrimidine core and electronically active substituents, provides a strong rationale for its investigation. The proposed synthesis and device fabrication protocols in these application notes offer a starting point for researchers to explore its potential. Future work should focus on the successful synthesis and purification of this compound, followed by a thorough characterization of its optical, thermal, and electronic properties. Further derivatization of the amino and carboxylate groups could also provide a pathway to fine-tune its properties for specific applications in organic electronics.
References
-
2-Aminopyrimidine-silver(I) based organic semiconductors: Electronic structure and optical response. (2012). Physical Review B, 85(16). Available at: [Link]
-
Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2. PubChem. Available at: [Link]
- Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. (2023). ScienceRise: Pharmaceutical Science, (5), 23-31.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). Molecules, 25(23), 5736.
- Synthesis and properties on some 2-, 4- and 5-aminopyrimidines. Effect of -NH2 and ortho-C methylation on protolytic equilibria and electronic absorption spectra. (1975). Acta Biochimica Polonica, 22(2), 131-142.
-
2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2. PubChem. Available at: [Link]
- Enhanced Photosensitive Schottky Diode Behavior of Pyrazine over 2-Aminopyrimidine Ligand in Copper(II)-Phthalate MOFs: Experimental and Theoretical Rationalization. (2018). ACS Omega, 3(8), 9846–9857.
- Theoretical studies on the electronic and energetic properties of the aminopyrimidine part of thiamin diphosphate. (1998). Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1385(2), 245-250.
- An improved process for producing aminopyridines. Google Patents.
- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). Journal of the American Chemical Society, 144(7), 3073–3081.
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- 4. organicintermediate.com [organicintermediate.com]
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- 6. chemimpex.com [chemimpex.com]
The Pivotal Role of Methyl 4-aminopyrimidine-2-carboxylate in Modern Agrochemical Synthesis: Application Notes and Protocols
The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has positioned pyrimidine derivatives as a cornerstone in the development of novel pesticides.[1][2] Their inherent biological activity and versatile chemical scaffold have led to the creation of highly effective herbicides, fungicides, and insecticides.[1][3] Among the myriad of pyrimidine-based synthons, Methyl 4-aminopyrimidine-2-carboxylate has emerged as a critical building block, particularly in the synthesis of cutting-edge sulfonylurea herbicides and potent fungicidal agents. This technical guide provides an in-depth exploration of the applications of Methyl 4-aminopyrimidine-2-carboxylate in agrochemical synthesis, complete with detailed protocols and an analysis of the chemical principles that underpin its utility.
Introduction: The Significance of the Pyrimidine Core in Agrochemicals
The pyrimidine ring, a heterocyclic aromatic organic compound similar to benzene, is a fundamental component of various bioactive molecules, including nucleic acids and vitamins.[3] This inherent biocompatibility, coupled with the ability to introduce diverse functional groups, has made pyrimidine derivatives a fertile ground for the discovery of new agrochemicals.[1][4] Agrochemicals derived from pyrimidines often exhibit high efficacy, broad-spectrum activity, and novel modes of action, which are crucial in managing the evolution of resistance in target pests and pathogens.[1][4]
Methyl 4-aminopyrimidine-2-carboxylate, with its strategically positioned amino and methyl carboxylate groups, offers a unique combination of reactivity and functionality. The amino group serves as a key nucleophilic center, enabling the facile construction of larger, more complex molecules, while the methyl carboxylate group can be readily modified or can influence the overall electronic properties and solubility of the final product.
Application in Herbicide Synthesis: The Gateway to Sulfonylureas
Sulfonylurea herbicides are a vital class of agrochemicals renowned for their low application rates, high selectivity, and environmentally benign profiles.[5][6] They function by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants but absent in animals, rendering them safe for mammals.[7] Methyl 4-aminopyrimidine-2-carboxylate is a key precursor in the synthesis of several commercially important sulfonylurea herbicides.
The core synthetic strategy involves the reaction of the amino group of Methyl 4-aminopyrimidine-2-carboxylate with a sulfonyl isocyanate. This reaction forms the critical sulfonylurea bridge that is characteristic of this class of herbicides.
Logical Workflow for Sulfonylurea Herbicide Synthesis
Caption: Generalized workflow for sulfonylurea herbicide synthesis.
Protocol: Synthesis of a Nicosulfuron Precursor Analog
This protocol details the synthesis of a structural analog of a nicosulfuron precursor, a widely used sulfonylurea herbicide, using Methyl 4-aminopyrimidine-2-carboxylate.
Materials:
-
Methyl 4-aminopyrimidine-2-carboxylate
-
2-(Methoxycarbonyl)phenylsulfonyl isocyanate (prepared separately)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Condenser
-
Nitrogen atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round bottom flask under a nitrogen atmosphere, dissolve Methyl 4-aminopyrimidine-2-carboxylate (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature. The triethylamine acts as a base to deprotonate the amino group, enhancing its nucleophilicity.
-
Addition of Sulfonyl Isocyanate: Slowly add a solution of 2-(methoxycarbonyl)phenylsulfonyl isocyanate (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath). The slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome: The desired sulfonylurea product will be obtained as a white to off-white solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Typical Value |
| Yield | 75-85% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Consistent with the expected structure |
| Mass Spec (m/z) | [M+H]⁺ corresponding to the product |
Application in Fungicide Synthesis: Building Novel Pyrimidine-Based Fungicides
The 4-aminopyrimidine core is also a key pharmacophore in a range of modern fungicides.[8] Derivatives of this scaffold have demonstrated significant potential against a variety of phytopathogenic fungi. Methyl 4-aminopyrimidine-2-carboxylate serves as a versatile starting material for the synthesis of these fungicidal compounds, often through N-alkylation or N-arylation reactions.
Protocol: Synthesis of a Fungicidal N-Aryl-4-aminopyrimidine Derivative
This protocol outlines a general procedure for the synthesis of an N-aryl derivative of Methyl 4-aminopyrimidine-2-carboxylate, a common motif in pyrimidine-based fungicides.
Materials:
-
Methyl 4-aminopyrimidine-2-carboxylate
-
Substituted Aryl Halide (e.g., 4-fluorobenzyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Condenser
-
Nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a solution of Methyl 4-aminopyrimidine-2-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq). Potassium carbonate acts as a base to facilitate the nucleophilic substitution reaction.
-
Addition of Aryl Halide: Add the substituted aryl halide (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Expected Outcome: The N-aryl-4-aminopyrimidine derivative will be isolated as a crystalline solid.
| Parameter | Typical Value |
| Yield | 60-75% |
| Purity (by HPLC) | >98% |
| Melting Point | Dependent on the aryl substituent |
| ¹H NMR & ¹³C NMR | Confirm the structure of the N-arylated product |
Mechanistic Insight: The Role of the Pyrimidine Scaffold in Fungicidal Activity
Many pyrimidine-based fungicides act by inhibiting key fungal enzymes. For instance, some derivatives are known to target the mitochondrial respiratory chain, disrupting ATP synthesis and leading to fungal cell death.[8] The specific substituents on the pyrimidine ring, introduced via reactions with intermediates like Methyl 4-aminopyrimidine-2-carboxylate, play a crucial role in determining the potency and spectrum of activity of the final fungicide.
Caption: Synthetic logic for pyrimidine-based fungicides.
Conclusion: A Versatile and Indispensable Synthon
Methyl 4-aminopyrimidine-2-carboxylate stands out as a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its unique structural features provide a reliable platform for the construction of complex and potent herbicides and fungicides. The protocols and principles outlined in this guide are intended to provide researchers and scientists in the field of agrochemical development with a solid foundation for utilizing this key synthon in their synthetic endeavors. As the demand for more effective and sustainable crop protection solutions continues to grow, the importance of Methyl 4-aminopyrimidine-2-carboxylate in the agrochemical industry is set to expand even further.
References
-
Du, T., et al. (2022). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Tsygankova, V.A., et al. (2023). Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase. Auctores Journals. Retrieved from [Link]
-
Rashad, A. E., et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. Retrieved from [Link]
-
Du, T., et al. (2022). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Cao, G., et al. (2011). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chemical Research in Chinese Universities. Retrieved from [Link]
-
Liu, Z., et al. (2013). Design, Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Monosubstituted Pyrimidine Moiety. Chinese Journal of Chemistry. Retrieved from [Link]
-
Cao, G., et al. (2011). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chemical Research in Chinese Universities. Retrieved from [Link]
-
Cao, G., et al. (2011). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chemical Research in Chinese Universities. Retrieved from [Link]
-
Di Mola, A., et al. (2017). Recent Advances in the Synthesis of Sulfonylureas. European Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, J., et al. (2019). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules. Retrieved from [Link]
Sources
- 1. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0577470A1 - 2-Amino-N-[[[4-(aminocarbonyl)pyrimidin-2-yl]amino]alkyl]-pyrimidine-4-carboxamide derivates, their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 7. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Procedures for the Derivatization of Methyl 4-aminopyrimidine-2-carboxylate
An Application Note from the Office of the Senior Application Scientist
Abstract
This guide provides detailed experimental procedures and technical insights for the chemical derivatization of Methyl 4-aminopyrimidine-2-carboxylate. This versatile heterocyclic compound is a valuable scaffold in medicinal chemistry and drug discovery, serving as a key building block for a wide array of biologically active molecules.[1][2] The protocols herein focus on three primary classes of transformations targeting the nucleophilic 4-amino group and the pyrimidine core: N-Acylation, N-Alkylation, and Palladium-Catalyzed Cross-Coupling reactions. Each section explains the underlying chemical principles, provides step-by-step protocols, and offers expert commentary on optimizing reaction conditions and ensuring product integrity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important intermediate in their synthetic programs.
Introduction: The Strategic Value of the 4-Aminopyrimidine Scaffold
Methyl 4-aminopyrimidine-2-carboxylate is a privileged heterocyclic scaffold frequently employed in the synthesis of pharmaceuticals, particularly kinase inhibitors.[3][4] Its utility stems from a unique combination of structural features:
-
A Nucleophilic Amino Group: The primary amine at the C4 position is an excellent handle for a variety of modifications, including acylation, alkylation, and cross-coupling, allowing for the introduction of diverse side chains to modulate biological activity and physicochemical properties.[2][5]
-
An Electron-Deficient Pyrimidine Ring: The pyrimidine core can participate in various metal-catalyzed coupling reactions, enabling the construction of complex bi-aryl and hetero-aryl structures.
-
A Modifiable Ester Group: The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, providing another site for derivatization, such as amide bond formation.[2]
This application note provides robust, validated protocols for key transformations, empowering researchers to efficiently generate libraries of novel derivatives for screening and lead optimization.
Derivatization via N-Acylation of the 4-Amino Group
N-acylation is a fundamental method for installing a wide range of functional groups, converting the primary amine into a more complex amide. This transformation is critical for probing structure-activity relationships (SAR) and improving compound properties.
Mechanistic Rationale
The direct reaction of the 4-amino group with a carboxylic acid requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an amine base like DIPEA (N,N-Diisopropylethylamine), are highly efficient for this purpose. Alternatively, more reactive acylating agents like acyl chlorides can be used directly, often with a non-nucleophilic base to scavenge the HCl byproduct.
Experimental Protocol: Amide Coupling with a Carboxylic Acid
This protocol describes a general procedure for coupling Methyl 4-aminopyrimidine-2-carboxylate with a generic carboxylic acid (R-COOH).
-
Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve Methyl 4-aminopyrimidine-2-carboxylate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M).
-
Addition of Coupling Agents: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Workup and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-acyl derivative.
Data Summary: N-Acylation Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | Excellent solubility for reactants and reagents. |
| Coupling Reagent | HATU | High efficiency, fast reaction times, and low risk of racemization for chiral acids. |
| Base | DIPEA | Non-nucleophilic base to activate the carboxylic acid and neutralize acidic byproducts. |
| Temperature | Room Temperature | Sufficient for most couplings; avoids potential side reactions. |
| Typical Yield | 70-95% | Dependent on the steric and electronic properties of the carboxylic acid. |
Workflow Visualization: N-Acylation
Caption: Workflow for N-Acylation via HATU coupling.
Derivatization via N-Alkylation of the 4-Amino Group
N-alkylation introduces alkyl substituents to the amino group, a common strategy for modifying lipophilicity and metabolic stability. Controlling the degree of alkylation (mono- vs. di-alkylation) is the primary challenge.
Mechanistic Rationale and Selectivity
Direct alkylation with alkyl halides can lead to over-alkylation due to the increased nucleophilicity of the resulting secondary amine.[6] To achieve selective mono-alkylation, it is crucial to use a limited amount of the alkylating agent (1.0-1.2 equivalents) and a suitable base. The reaction involves the SN2 displacement of a halide by the nucleophilic amino group.[7] Using a bulky or weak base can help temper reactivity and improve selectivity.
Experimental Protocol: Direct Mono-N-Alkylation
-
Reagent Preparation: Suspend Methyl 4-aminopyrimidine-2-carboxylate (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile (MeCN, approx. 0.2 M) in a sealable reaction vessel.
-
Addition of Alkylating Agent: Add the alkyl halide (R-X, where X = Br or I, 1.1 eq) to the suspension.
-
Reaction Conditions: Seal the vessel and heat the mixture to 60-80 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon consumption of the starting material (typically 6-18 hours), cool the reaction to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Data Summary: N-Alkylation Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent suitable for SN2 reactions. |
| Alkylating Agent | R-I or R-Br (1.1 eq) | Iodides are more reactive than bromides. Limiting the equivalents minimizes di-alkylation. |
| Base | K₂CO₃ | A mild inorganic base to neutralize the HX byproduct without promoting side reactions. |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier. |
| Typical Yield | 40-75% | Highly dependent on the substrate; di-alkylation can be a significant competing reaction. |
Workflow Visualization: N-Alkylation
Caption: Workflow for direct N-Alkylation with an alkyl halide.
Derivatization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N and C-C bonds, enabling the synthesis of highly complex molecules that are otherwise difficult to access.
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination allows for the coupling of the 4-amino group with aryl halides or triflates, forming a diarylamine linkage.[8] This reaction is a cornerstone of modern medicinal chemistry for accessing aryl amine motifs.
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[9] Key steps include:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The aminopyrimidine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen.
-
Reductive Elimination: The C-N bond is formed, releasing the N-aryl product and regenerating the Pd(0) catalyst.
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.[4][8]
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), Methyl 4-aminopyrimidine-2-carboxylate (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen (3x). Add anhydrous, degassed toluene (approx. 0.1 M).
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with stirring.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling for C-Arylation of the Core
While the title compound is not directly suited for Suzuki coupling, this reaction is invaluable for derivatizing the pyrimidine core. The typical strategy involves starting with a halogenated pyrimidine, performing the Suzuki coupling, and then installing the amino group. However, for derivatizing a pre-existing aminopyrimidine, one might first convert the amino group to a leaving group (e.g., via Sandmeyer reaction to install a halide), though this can be low-yielding. A more common and efficient approach in drug discovery is to use a building block like Methyl 4-chloropyrimidine-2-carboxylate and perform the Suzuki coupling at the C4 position.[10][11][12]
The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[13] The catalytic cycle involves oxidative addition of Pd(0) to the halide, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond.[13][14]
Starting Material Note: This protocol uses Methyl 4-chloropyrimidine-2-carboxylate as the starting material.
-
Inert Atmosphere Setup: In a microwave vial or Schlenk tube, combine Methyl 4-chloropyrimidine-2-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, approx. 0.1 M).
-
Reaction Conditions: Seal the vessel and heat to 100 °C (conventional heating) or 120-150 °C (microwave irradiation) until the starting halide is consumed (0.5-4 hours).
-
Workup and Extraction: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the C4-arylpyrimidine derivative.
Workflow Visualization: Palladium-Catalyzed Cross-Couplingdot
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 71469-93-7: Methyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Methyl 4-aminopyrimidine-2-carboxylate
Here is the technical support center for "Methyl 4-aminopyrimidine-2-carboxylate" purification techniques.
A Senior Application Scientist's Guide to Purification and Troubleshooting
Welcome to the technical support center for Methyl 4-aminopyrimidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile heterocyclic building block. Obtaining this compound in high purity is critical for successful downstream applications, yet it can present unique challenges.
This document provides in-depth, field-tested advice in a direct question-and-answer format to help you troubleshoot common purification issues and answer frequently asked questions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the properties and handling of Methyl 4-aminopyrimidine-2-carboxylate.
Q1: What are the typical physical and chemical properties of pure Methyl 4-aminopyrimidine-2-carboxylate?
Understanding the fundamental properties of your target compound is the first step in designing a purification strategy. Pure Methyl 4-aminopyrimidine-2-carboxylate is typically a white to light yellow crystalline powder.[1] Its properties are summarized below. Note that reported values, especially melting points, can vary in the literature, often due to differences in sample purity.[1][2][3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [5][6] |
| Appearance | White to light yellow/orange powder/crystal | [1][3][4] |
| Melting Point | 129-135 °C (This is a commonly cited range for the pyridine analog, a good starting point) | [1][2][3][4] |
| Boiling Point | ~333.7 °C at 760 mmHg (Predicted) | [2] |
| XLogP3 | 0.4 | [2][5] |
Q2: What are the best solvents for handling, reaction, and purification?
Solubility is a critical factor for both reaction setup and purification (crystallization, chromatography). The presence of a polar amino group, a hydrogen-bond-accepting pyrimidine ring, and an ester functional group gives this molecule a mixed polarity.
| Solvent | Solubility Profile | Rationale & Use Case | Source(s) |
| N,N-Dimethylformamide (DMF) | Very Soluble | Used for reactions, but difficult to remove under vacuum. | [2] |
| Methanol, Ethanol | Soluble / Moderately Soluble | Good for reactions and as a polar component in chromatography. Can be a good recrystallization solvent when paired with an anti-solvent. | [1][7] |
| Dichloromethane (DCM) | Good Solubility | A common solvent for extraction and chromatography. | [7] |
| Chloroform | Very Slightly Soluble | Can be useful as a non-polar component in chromatography or for washing away non-polar impurities. | [2] |
| Water | Practically Insoluble / Low | Useful for aqueous washes during workup to remove inorganic salts. Solubility may increase at low pH due to protonation of the amino group. | [2][7] |
| Glacial Acetic Acid | Sparingly Soluble | Can be used in specific reactions, but its acidity may lead to ester hydrolysis. | [2] |
Q3: What are the common impurities I might encounter during synthesis?
The impurities in your crude product are almost always related to the synthetic route. A common synthesis involves the reduction of an azide precursor (Methyl 4-azidopyrimidine-2-carboxylate).[8]
-
Unreacted Starting Material: The azide precursor may persist if the reduction is incomplete.
-
Catalyst Residues: If using catalytic hydrogenation (e.g., Palladium on Carbon), residual palladium can remain, often causing discoloration (gray or black).[8]
-
Side-Products: Incomplete reactions or side reactions can lead to various related impurities.
-
Hydrolysis Product: The ester group can be hydrolyzed to the corresponding carboxylic acid (4-aminopyrimidine-2-carboxylic acid) if exposed to strong acid or base, especially with heat.[1]
Q4: How can I quickly assess the purity of my sample?
-
Thin-Layer Chromatography (TLC): This is the fastest method. A single, well-defined spot in multiple solvent systems is a good indication of high purity.
-
Melting Point: A sharp melting point that matches the literature value for a pure sample is a classic indicator of purity. A broad or depressed melting range suggests the presence of impurities.
-
NMR Spectroscopy (¹H NMR): This is the most definitive method. Integration of peaks should correspond to the expected proton ratios, and there should be no unassignable peaks from solvents or impurities.
Section 2: Troubleshooting Guide: Purification Workflows
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: My crude product is a persistent oil or wax and will not crystallize.
-
Primary Cause: This often happens when significant impurities are present, which disrupts the crystal lattice formation (an effect known as freezing-point depression). Residual solvent (like DMF or DMSO) can also trap the product in a non-crystalline state.
-
Solution Strategy:
-
Solvent Removal: Ensure all high-boiling reaction solvents are thoroughly removed, using a high-vacuum pump and gentle heating if the compound is stable. Co-evaporation with a lower-boiling solvent like toluene can help.
-
Aqueous Wash: Dissolve the oil in a suitable organic solvent (like Ethyl Acetate or DCM) and wash with water, then brine. This will remove any water-soluble impurities (salts, etc.) that could be inhibiting crystallization.
-
Trituration: Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., diethyl ether or hexanes). Stir or sonicate the mixture. The product should solidify while the impurities remain in the solvent.
-
Attempt Chromatography: If the above fails, the impurity level is likely too high for crystallization. Purify a small amount via flash column chromatography to obtain a seed crystal, which can then be used to induce crystallization of the bulk material.
-
Problem 2: My recrystallization attempt has very low yield or the product "oils out".
-
Cause of "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, the compound separates as a liquid phase.
-
Cause of Low Yield: This typically means the chosen solvent is too good; the compound remains highly soluble even at low temperatures.
-
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Use the flowchart below to find a good single or binary solvent system.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude material until it just dissolves completely.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb it. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.
-
-
Diagram: Recrystallization Solvent Selection Workflow
Caption: Decision tree for selecting a suitable recrystallization solvent.
Problem 3: My purified product is discolored (yellow, brown, or pink).
-
Cause: Discoloration is often due to highly conjugated, colored impurities or trace amounts of oxidized material. The amino group on the pyrimidine ring can be susceptible to air oxidation over time, forming colored species.
-
Solution:
-
Charcoal Treatment: During recrystallization (Step 3 in the protocol above), add a spatula-tip of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb your product.
-
Column Chromatography: If discoloration persists, the impurity is likely present in significant amounts and requires chromatographic separation.
-
Inert Atmosphere: When handling, especially when heating, consider using an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Problem 4: TLC shows multiple spots that are very close together (low ΔRf).
-
Cause: The impurities have a polarity very similar to the product, making separation by standard methods difficult.
-
Solution: Optimized Flash Column Chromatography This is the most powerful purification technique for this scenario.
-
Step-by-Step Column Chromatography Protocol:
-
Solvent System Selection: On a TLC plate, find a solvent system that gives your product an Rf value of ~0.3. This provides the best balance for good separation. Test various ratios of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet slurry packing is recommended for best results).
-
Sample Loading: Dissolve your crude product in a minimal amount of the column solvent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. This "dry loading" method results in much better separation than loading a liquid.
-
Elution: Add the dry-loaded sample to the top of the column. Carefully add the eluent and run the column using gentle positive pressure.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Diagram: Column Chromatography Workflow
Caption: Standard workflow for purification by flash column chromatography.
Section 3: Handling and Stability
Q5: How should I store the purified Methyl 4-aminopyrimidine-2-carboxylate?
-
Short-Term: Store in a well-sealed vial at room temperature, protected from direct light.
-
Long-Term: For maximum stability, store in a freezer (-20 °C) under an inert atmosphere (Argon or Nitrogen) to minimize potential oxidation of the amino group.
Q6: Is the compound sensitive to pH, light, or air?
-
pH: Yes. The ester group is susceptible to hydrolysis under strongly acidic or basic conditions, particularly when heated.[1] The amino group makes the compound basic and can react with acids.
-
Light & Air: Aromatic amines can be sensitive to light and air, leading to gradual discoloration over time due to oxidation. While not acutely unstable, it is best practice to minimize exposure for long-term storage.
References
- Zhishang Chemical.
- Echemi.
- NINGBO INNO PHARMCHEM CO.,LTD.
- CymitQuimica.
- PubChem.
- ChemicalBook.
- Tokyo Chemical Industry (India) Pvt. Ltd.
- Vertex AI Search.
- Santa Cruz Biotechnology.
- AChemBlock.
- Tokyo Chemical Industry Co., Ltd. (APAC).
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- 3. Methyl 4-Aminopyridine-2-carboxylate | 71469-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Methyl 4-Aminopyridine-2-carboxylate | 71469-93-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 6. scbt.com [scbt.com]
- 7. organicintermediate.com [organicintermediate.com]
- 8. Methyl 4-aminopyridine-2-carboxylate | 71469-93-7 [chemicalbook.com]
"Methyl 4-aminopyrimidine-2-carboxylate" impurity profiling and identification
Welcome to the technical support center for the impurity profiling and identification of Methyl 4-aminopyrimidine-2-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth answers to common questions and troubleshooting strategies for challenges encountered during the analysis of this active pharmaceutical ingredient (API).
Section 1: Understanding the Compound and Impurity Profiling Strategy
This section addresses foundational questions regarding Methyl 4-aminopyrimidine-2-carboxylate and the rationale behind a robust impurity profiling strategy.
Q1: What are the key structural features of Methyl 4-aminopyrimidine-2-carboxylate that influence the analytical approach for impurity profiling?
A1: Methyl 4-aminopyrimidine-2-carboxylate is a polar heterocyclic compound. Its key structural features—a pyrimidine ring, a primary amine (-NH2), and a methyl ester (-COOCH3)—dictate the analytical strategy.
-
Polarity: The presence of the amino group and the nitrogen atoms in the pyrimidine ring makes the molecule highly polar. This presents a significant challenge for traditional reverse-phase high-performance liquid chromatography (RP-HPLC), often resulting in poor retention on standard C18 columns.[1]
-
Ionization Potential: The basic amino group and pyrimidine nitrogens are readily protonated at acidic pH. This property can be exploited to enhance retention in RP-HPLC by using buffered mobile phases or to develop methods using ion-exchange chromatography (IEC).[1][2]
-
UV Chromophore: The pyrimidine ring is a strong UV chromophore, making HPLC with UV detection a suitable primary technique for detection and quantification.[3]
-
Reactivity: The amino group is a nucleophile, and the ester group is susceptible to hydrolysis.[4] These reactive sites are primary locations for the formation of degradation products, especially under acidic or basic stress conditions.[5]
Understanding these features is the first step in developing a stability-indicating analytical method capable of separating the main compound from all potential impurities.[6]
Q2: What are the primary categories of impurities I should expect to find in a batch of Methyl 4-aminopyrimidine-2-carboxylate?
A2: According to International Council for Harmonisation (ICH) guidelines, impurities are broadly classified into three categories.[7][8] For this specific API, you should anticipate:
-
Organic Impurities: These are the most common and can be further subdivided:
-
Process-Related Impurities: Arising from the manufacturing process, these include unreacted starting materials, intermediates, and by-products from side reactions.[9][10] For example, in a typical pyrimidine synthesis like the Biginelli reaction, by-products such as N-acylureas or Hantzsch-type dihydropyridines can form.[10]
-
Degradation Products: These form during storage or manufacturing due to exposure to light, heat, humidity, acid, base, or oxidation.[5][9] Hydrolysis of the methyl ester to the corresponding carboxylic acid is a highly probable degradation pathway.
-
-
Inorganic Impurities: These originate from the manufacturing process and may include reagents, ligands, catalysts (e.g., palladium on carbon if hydrogenation is used), and heavy metals.[][12]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[13] Their control is mandated by ICH Q3C guidelines.[9]
The following table summarizes potential impurities:
| Impurity Category | Potential Source | Example(s) |
| Organic | ||
| Process-Related | Starting Materials, Intermediates | Unreacted β-ketoesters, amidines, or urea precursors.[] |
| By-products | N-acylureas, Hantzsch-type dihydropyridines.[10] | |
| Degradation | Hydrolysis | 4-aminopyrimidine-2-carboxylic acid. |
| Oxidation | N-oxide derivatives. | |
| Inorganic | Catalysts, Reagents | Palladium, inorganic salts.[] |
| Residual Solvents | Synthesis, Purification | Methanol, Ethanol, Acetonitrile, etc.[13] |
Section 2: Analytical Method Development and Troubleshooting
This section focuses on the practical aspects of setting up and optimizing analytical methods, particularly HPLC, and provides solutions to common problems.
Q3: I am struggling with poor retention of the main peak and several early-eluting impurities on my C18 column. What steps can I take to improve my HPLC separation?
A3: This is a classic challenge with polar compounds. A standard C18 column and a high organic mobile phase will not provide adequate retention.[15] Here is a systematic approach to troubleshoot and improve your separation:
-
Modify the Mobile Phase:
-
Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. This will increase the interaction time of your polar analytes with the stationary phase.[1]
-
Adjust pH: Since the molecule has a basic amino group, working at a mid-range pH (e.g., pH 4-6 using an acetate or formate buffer) can suppress the ionization of silanol groups on the silica backbone of the column, reducing peak tailing.[2] Conversely, working at a low pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) will ensure the analyte is fully protonated and may improve peak shape.
-
-
Change the Stationary Phase:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed for retaining polar compounds. They have functional groups (e.g., amides, carbamates) embedded within the alkyl chains that promote interaction with polar analytes via hydrogen bonding.[1]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase (like bare silica or diol) with a mobile phase high in organic content (typically >80% acetonitrile). Water acts as the strong eluting solvent.[1]
-
-
Utilize Ion-Pairing Agents: Adding an ion-pairing agent (e.g., sodium dodecyl sulfate for basic compounds) to the mobile phase can form a neutral complex with your ionized analyte, significantly increasing its retention on a reverse-phase column. However, these agents are often not MS-compatible and can be difficult to remove from the column.
The following diagram outlines a decision-making workflow for this issue.
Caption: Decision workflow for improving HPLC retention of polar compounds.
Q4: My impurity peaks are tailing significantly. What are the likely causes and how can I achieve better peak symmetry?
A4: Peak tailing for a basic compound like Methyl 4-aminopyrimidine-2-carboxylate is often caused by secondary interactions with the stationary phase.
-
Cause 1: Silanol Interactions: The most common cause is the interaction of the protonated basic analyte with acidic, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This leads to multiple interaction modes and a "tailing" effect.
-
Solution: Work at a low pH (e.g., 2.5-3.0) using a buffer like phosphate or formate. At this pH, the silanol groups are protonated (Si-OH) and less likely to interact with the positively charged analyte.[2] Using a modern, high-purity, end-capped column with low silanol activity is also crucial.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Cause 3: Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.
-
Solution: Ensure all fittings are secure and use tubing with the smallest possible internal diameter and length, especially between the column and the detector.
-
-
Cause 4: Co-eluting Impurity: A small, unresolved impurity on the tail of the main peak can appear as tailing.
-
Solution: Use a photodiode array (PDA) detector to check for peak purity across the peak. If the spectra are not homogenous, optimize the method (e.g., change gradient, mobile phase) to resolve the co-eluting species.[15]
-
Section 3: Identification and Structural Elucidation
Once impurities are detected and separated, the next critical step is to identify them. This section covers the use of advanced analytical techniques for structural elucidation.
Q5: I have detected an unknown impurity at 0.15%. How do I proceed with identifying its structure?
A5: Identifying an unknown impurity above the identification threshold (typically 0.10% or 0.15% as per ICH Q3A) is a regulatory requirement.[13] A combination of hyphenated techniques is the most efficient approach.[16]
The general workflow is as follows:
Caption: General workflow for the identification of an unknown impurity.
Step-by-Step Explanation:
-
High-Resolution Mass Spectrometry (LC-MS): The first step is to obtain the accurate mass of the impurity using an LC-MS system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[17][18] This provides the elemental composition (e.g., C7H6N2O3), which is critical for proposing potential structures.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity's molecular ion and comparing its fragmentation pattern to that of the parent API, you can deduce which part of the molecule has been modified.[17] For example, a mass shift of +14 Da (CH2) might indicate an N-methylated impurity, while a shift of +16 Da (O) could suggest an N-oxide.
-
Isolation: To confirm the proposed structure, the impurity must be isolated.[6] Preparative HPLC is commonly used for this purpose. Sufficient quantity (typically >10 µg for modern instruments) is needed for NMR analysis.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structure elucidation.[20][21] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will reveal the precise connectivity of atoms, confirming the exact structure and stereochemistry of the impurity.[22]
Q6: How can I use forced degradation studies to proactively identify potential degradation products?
A6: Forced degradation (or stress testing) is a crucial part of drug development where the API is exposed to conditions more severe than accelerated stability testing to predict its degradation pathways.[5][23] This helps in developing a truly stability-indicating analytical method.
The key stress conditions recommended by ICH guidelines include:[5]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C. This is likely to hydrolyze the methyl ester group to a carboxylic acid.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C. This will also cause ester hydrolysis, potentially faster than acid. It could also lead to ring-opening or other rearrangements.[24][25]
-
Oxidation: e.g., 3% H₂O₂ at room temperature. This can oxidize the amino group or the pyrimidine ring, forming N-oxides.
-
Thermal Degradation: e.g., 80 °C. This assesses the intrinsic thermal stability of the molecule.
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines. This can induce photochemical reactions.
By analyzing the samples from these studies, you can identify the most likely degradation products that may form under long-term storage, allowing you to track them in your formal stability programs.[26]
Section 4: Regulatory Guidance and Protocols
This final section provides an overview of the regulatory landscape and detailed experimental protocols.
Q7: What are the ICH thresholds for reporting, identifying, and qualifying impurities?
A7: The ICH Q3A(R2) guideline provides thresholds for impurities in new drug substances based on the Maximum Daily Dose (MDD) of the drug.[13][27] These thresholds dictate the level at which an impurity must be reported, identified, or qualified.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI = Total Daily Intake |
Explanation of Terms: [7]
-
Reporting Threshold: Any impurity at or above this level must be reported in the regulatory submission.
-
Identification Threshold: Any impurity at or above this level must have its structure identified.
-
Qualification Threshold: Any impurity at or above this level must be "qualified," meaning data must be gathered to establish its biological safety.
Protocol 1: General Purpose Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a method for Methyl 4-aminopyrimidine-2-carboxylate and its polar impurities.
Objective: To separate the API from potential process-related and degradation impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | Polar-Embedded RP Column (e.g., C18 with amide or carbamate group), 150 x 4.6 mm, 3.5 µm | Enhanced retention for polar analytes.[1] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid) | Buffered mobile phase for good peak shape; MS-compatible. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% to 40% B over 20 minutes; hold at 40% B for 5 min; return to 5% B and equilibrate for 5 min | To elute a range of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 5 µL | To avoid column overload. |
| Detection | UV at 254 nm (or optimal wavelength determined by UV scan) | Pyrimidine ring has strong UV absorbance. |
| Sample Prep. | Dissolve sample in Mobile Phase A/B (95:5) to a concentration of 0.5 mg/mL | To ensure compatibility with the initial mobile phase conditions. |
Methodology:
-
Prepare the mobile phases and sample as described.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the sample and acquire the chromatogram.
-
Optimization: Based on the initial results, adjust the gradient slope, pH, or even the organic modifier (e.g., test methanol vs. acetonitrile) to achieve a resolution (Rs) of >1.5 between all peaks.
Protocol 2: Forced Degradation Study
Objective: To generate potential degradation products for method development and pathway elucidation.
Materials:
-
Methyl 4-aminopyrimidine-2-carboxylate API
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC-grade water and solvents
-
Class A volumetric flasks
Procedure:
-
Sample Preparation: Prepare stock solutions of the API at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 5 mL of stock solution with 5 mL of 0.1 M HCl.
-
Keep a parallel sample in 0.1 M HCl in the dark at room temperature (control).
-
Heat the test sample at 60 °C for 24 hours (or until ~5-20% degradation is observed).
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis but use 0.1 M NaOH and neutralize with 0.1 M HCl.
-
-
Oxidation:
-
Mix 5 mL of stock solution with 5 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Analyze at specified time points.
-
-
Thermal Stress:
-
Store the solid API in a calibrated oven at 80 °C.
-
Analyze samples at time points such as 1, 3, and 7 days.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent peak to ensure that secondary degradation is minimized.[23]
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry. [Link]
-
Chen, G., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. In Mass Spectrometry in Medicinal Chemistry. [Link]
-
The Importance of API Impurity Profiling in Drug Development. (2025). Pharmaffiliates. [Link]
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The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. (n.d.). International Pharmaceutical Quality. [Link]
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Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent Technologies. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
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LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. (n.d.). Shimadzu. [Link]
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Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
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Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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Pyrimidine metabolism. (n.d.). Wikipedia. [Link]
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The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. (n.d.). ResearchGate. [Link]
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Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. [Link]
-
ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. [Link]
-
Review on: Ensuring API Integrity: The Role of Impurity Profiling. (2024). World Journal of Pharmaceutical Research. [Link]
-
Structure Elucidation and NMR. (n.d.). Hypha Discovery. [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate. [Link]
-
Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (n.d.). MDPI. [Link]
-
Structure Elucidation of Impurities by 2D NMR Part II. (2015). YouTube. [Link]
-
Singh, S., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Resolian. [Link]
-
Forced Degradation – A Review. (2022). Austin Publishing Group. [Link]
-
Markelj, J., et al. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. [Link]
-
Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 25. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 26. biopharminternational.com [biopharminternational.com]
- 27. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Synthesis of Methyl 4-aminopyrimidine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-aminopyrimidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and related pyrimidine scaffolds. Here, we address common issues in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize Methyl 4-aminopyrimidine-2-carboxylate from guanidine and dimethyl acetylenedicarboxylate (DMAD), but I'm getting a very low yield of the desired product and a complex mixture. What is the most likely side reaction?
A1: This is a classic and critical challenge in pyrimidine synthesis. While the reaction between a C3 dielectrophile like DMAD and a C-N-C nucleophile like guanidine appears to be a straightforward route to a six-membered pyrimidine ring, the reality is often different. The most significant and frequently dominant side reaction is the formation of a five-membered imidazolidinone ring system instead of the desired six-membered pyrimidine.[1][2]
Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of a guanidine nitrogen onto one of the electrophilic carbons of the DMAD triple bond (an aza-Michael addition).[3][4] After this initial addition, the intermediate can cyclize in two competing ways:
-
Desired 6-membered Ring Pathway: The second primary amine of the guanidine attacks the other ester carbonyl group. This is an endo-cyclization that, after tautomerization and elimination, would lead to the pyrimidine scaffold.
-
Favored 5-membered Ring Pathway: The nitrogen that initially attacked the triple bond subsequently attacks the adjacent ester carbonyl group. This is an exo-cyclization which is often kinetically and thermodynamically favored, leading to a stable five-membered imidazolidinone derivative.[3]
Studies have shown that with acyclic guanidines reacting with DMAD, the formation of the five-membered ring is heavily preferred.[1][3] Therefore, it is highly probable that your "complex mixture" is primarily composed of the imidazolidinone byproduct, with only trace amounts, if any, of the target pyrimidine.
Q2: My NMR and Mass Spec data don't match the expected structure for Methyl 4-aminopyrimidine-2-carboxylate. How can I confirm if I've made the 5-membered ring byproduct?
A2: Differentiating between the desired pyrimidine and the common imidazolidinone byproduct is crucial and can be readily achieved with standard analytical techniques. The key is to look for specific structural features that are unique to each molecule.
Mass Spectrometry (MS): Both the desired product (Methyl 4-aminopyrimidine-2-carboxylate) and the likely 5-membered ring byproduct (Methyl 2-amino-4-oxo-4,5-dihydro-1H-imidazole-5-ylidene)acetate would have the same molecular formula (C₇H₈N₂O₂) and thus the same molecular weight (168.15 g/mol ). Therefore, high-resolution mass spectrometry (HRMS) will not distinguish them. Fragmentation patterns in MS/MS might differ, but NMR is more definitive.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show distinct differences due to the different symmetry and chemical environments in the two scaffolds.
| Signal | Expected for Desired Pyrimidine | Expected for 5-Membered Byproduct | Rationale for Difference |
| Aromatic/Olefinic Protons | Two distinct singlets or doublets in the aromatic region (~6-8 ppm) for the two C-H protons on the pyrimidine ring. | One singlet in the olefinic region (~5-6 ppm) for the C=CH proton. | The pyrimidine has two protons on the ring, while the byproduct has only one exocyclic vinyl proton. |
| NH₂ Protons | A broad singlet integrating to 2H. Its chemical shift will be solvent-dependent. | A broad singlet integrating to 2H. | The amino group is present in both structures. |
| Methyl Ester Protons | One singlet integrating to 3H from the C2-COOCH₃ group. A second ester would be present if starting from a malonate derivative. | One singlet integrating to 3H from the side-chain ester. | Both structures contain a methyl ester. |
| ¹³C Aromatic/Olefinic Carbons | Expect ~4 distinct signals in the 100-160 ppm range for the pyrimidine ring carbons. | Expect fewer signals; a key signal would be the C=CH carbon around 90-110 ppm and the C=O (keto) carbon around 170-180 ppm. | The chemical environments of the ring and exocyclic carbons are significantly different. |
Q3: My reaction seems to work, but I isolate a product that is highly soluble in water and gives a broad IR stretch around 3000 cm⁻¹. What is happening?
A3: This is a strong indication of ester hydrolysis. The methyl ester group on your pyrimidine ring (or on the side product) is susceptible to hydrolysis under both acidic and basic conditions, converting it to a carboxylic acid.
Causes and Prevention:
-
Basic Conditions: If your reaction uses a strong base (e.g., sodium methoxide) and is run for an extended time or at high temperatures, saponification (base-catalyzed hydrolysis) of the ester can occur.
-
Solution: Use a milder base or a non-nucleophilic base if possible. Carefully control reaction time and temperature, monitoring by TLC to stop the reaction upon completion of the cyclization but before significant hydrolysis.
-
-
Acidic Conditions: During workup, if you use a strong aqueous acid to neutralize the base or to protonate the product for extraction, you can catalyze ester hydrolysis.
-
Solution: Use a buffered solution or a weak acid (e.g., ammonium chloride solution) for neutralization. Keep the temperature low (ice bath) during any acidic workup steps.
-
-
Purification: Silica gel for column chromatography can be slightly acidic and may cause hydrolysis of sensitive compounds.
-
Solution: Neutralize the silica gel by washing it with a solvent containing a small amount of a non-polar amine like triethylamine before packing the column.
-
Troubleshooting Summary
| Problem Encountered | Likely Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | Dominant 5-Membered Ring Formation: The reaction kinetics and thermodynamics favor the formation of the imidazolidinone byproduct over the 6-membered pyrimidine.[1][3] | 1. Change the C3 Synthon: Instead of DMAD, use a pre-formed β-ketoester or a malonate derivative that is more biased toward 6-membered ring formation. 2. Protecting Groups: Consider using a protected guanidine derivative to direct the cyclization pathway. |
| Product is a Sticky Oil or Amorphous Solid | Mixture of Products: The crude product is likely a mixture of the desired pyrimidine, the major imidazolidinone byproduct, and possibly oligomers. | Optimize Purification: Use reverse-phase HPLC for separation, as the polarity difference between the two main products might be small. Consider crystallization from different solvent systems (e.g., Ethanol/Water, Acetonitrile). |
| Ester Hydrolysis | Reaction conditions (strong base/acid, high temp) or acidic workup/purification are cleaving the methyl ester to a carboxylic acid. | 1. Use milder reaction conditions (e.g., K₂CO₃ instead of NaOMe). 2. Perform aqueous workup under neutral or weakly acidic conditions (e.g., NH₄Cl wash) at 0°C. 3. Use neutralized silica gel for chromatography. |
| Insoluble Precipitate Forms During Reaction | Polymerization: Guanidine or reaction intermediates can polymerize under certain conditions. Low Solubility: The desired product or an intermediate may be insoluble in the chosen solvent. | 1. Change Solvent: Test a range of solvents (e.g., Ethanol, Acetonitrile, Dioxane, DMF) to improve solubility. 2. Control Stoichiometry: Add the guanidine solution slowly to the solution of the electrophile to avoid high local concentrations. |
Experimental Protocols & Visualizations
Protocol 1: Representative Synthesis of Methyl 4-aminopyrimidine-2-carboxylate
This protocol is a representative method based on established pyrimidine synthesis principles. It is intended as a starting point for optimization and troubleshooting.
-
Preparation of Base: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous methanol (50 mL/g of sodium) with stirring until all the sodium has reacted to form sodium methoxide.
-
Addition of Guanidine: To the cooled sodium methoxide solution, add guanidine hydrochloride (1.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Cyclocondensation: Add a solution of dimethyl 2-formyl-3-oxosuccinate (1.0 eq) in anhydrous methanol dropwise to the guanidine slurry at 0°C over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature and neutralize carefully with glacial acetic acid.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be triturated with diethyl ether to remove non-polar impurities.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) or by recrystallization from a suitable solvent like ethanol.
Protocol 2: Analytical HPLC Method for Product Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Start with 95% A and 5% B. Linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dilute a small aliquot of the reaction mixture in the initial mobile phase.
Reaction Pathway Diagrams
Caption: General troubleshooting workflow for synthesis and purification.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
Glavač, D., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. PubMed Central. [Link]
-
Glavač, D., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. PubMed Central. [Link]
-
Glavač, D., et al. (2024). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. FULIR. [Link]
-
Acheson, R. M., & Wallis, J. D. (1982). The reaction of dimethyl acetylenedicarboxylate with acetylguanidine and guanidine. Journal of the Chemical Society, Perkin Transactions 1, 415-419. [Link]
- Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Research Journal of Pharmacy and Technology.
- CN103159684B. (n.d.). Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
- Katritzky, A. R., & Pozharskii, A. F. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Tan, K. L., et al. (2006). Mechanistic Considerations of Guanidine-Catalyzed Reactions. Chemistry – An Asian Journal.
- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Schemes of the reactions catalyzed by different guanidine derivatives.
-
Acheson, R. M., & Elmore, N. F. (1982). Addition reactions of heterocyclic compounds. Part 74. Products from dimethyl acetylenedicarboxylate with thiourea, thioamide, and guanidine derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Radi, M., et al. (2021). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine. ResearchGate. [Link]
-
Mkrtchyan, S., et al. (2019). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. National Institutes of Health. [Link]
- ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives.
- CN102898382A. (n.d.). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- ResearchGate. (n.d.). 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic Acid as an N-Terminal Surrogate in Amino Acid and Peptide Analogues.
-
Ishikawa, T. (2004). Guanidine chemistry. PubMed. [Link]
-
Etemadi-Davan, E., et al. (2014). Application of guanidine and its salts in multicomponent reactions. TÜBİTAK Academic Journals. [Link]
-
PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]
Sources
- 1. The reaction of dimethyl acetylenedicarboxylate with acetylguanidine and guanidine | Semantic Scholar [semanticscholar.org]
- 2. Addition reactions of heterocyclic compounds. Part 74. Products from dimethyl acetylenedicarboxylate with thiourea, thioamide, and guanidine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 4-aminopyrimidine-2-carboxylate" stability under acidic and basic conditions
This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with Methyl 4-aminopyrimidine-2-carboxylate. It addresses common questions and experimental challenges related to the compound's stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Methyl 4-aminopyrimidine-2-carboxylate?
The primary stability concern for Methyl 4-aminopyrimidine-2-carboxylate is the hydrolysis of its methyl ester functional group.[1] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 4-aminopyrimidine-2-carboxylic acid and methanol. The presence of the amino group and the pyrimidine ring introduces additional potential for reactivity, although the ester hydrolysis is typically the most significant degradation pathway under common laboratory and storage conditions.
Q2: How does pH affect the stability of this compound?
The rate of hydrolysis of the methyl ester in Methyl 4-aminopyrimidine-2-carboxylate is highly pH-dependent.
-
Acidic Conditions (pH < 7): The hydrolysis of the ester group is accelerated.[1] The reaction is catalyzed by hydronium ions (H₃O⁺).
-
Neutral Conditions (pH ≈ 7): The rate of hydrolysis is generally at its minimum in the neutral pH range.
-
Basic Conditions (pH > 7): Under basic conditions, the ester undergoes saponification, which is a rapid and irreversible hydrolysis.[2] This reaction is typically faster and more complete than acid-catalyzed hydrolysis.[1]
Q3: What are the expected degradation products under acidic and basic conditions?
The principal degradation product under both acidic and basic hydrolytic stress is 4-aminopyrimidine-2-carboxylic acid , along with methanol .
-
Under acidic conditions , the reaction yields the free carboxylic acid.
-
Under basic conditions , the reaction initially yields the carboxylate salt (e.g., sodium 4-aminopyrimidine-2-carboxylate if using NaOH), which upon acidic workup will be protonated to the free carboxylic acid.[2]
While the pyrimidine ring is generally stable, extreme conditions could potentially lead to ring opening or other secondary degradation products, although this is less common than ester hydrolysis.[3][4]
Q4: Are there other factors besides pH that can influence the stability of Methyl 4-aminopyrimidine-2-carboxylate?
Yes, other factors include:
-
Temperature: Increased temperature will accelerate the rate of hydrolysis at any given pH. Forced degradation studies often utilize elevated temperatures (e.g., 40-80°C) to simulate long-term stability in a shorter timeframe.[5]
-
Presence of Catalysts: Besides protons and hydroxide ions, other species can potentially catalyze the hydrolysis.
-
Solvent System: The polarity and composition of the solvent can influence the rate of degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpectedly rapid degradation of the compound in solution. | The pH of the solution may be acidic or basic due to dissolved gases (e.g., CO₂) or contaminants. The storage temperature might be too high. | Buffer the solution to a neutral pH if compatible with the experimental design. Store stock solutions at low temperatures (e.g., 2-8°C or frozen) and protect from light. Prepare fresh solutions before use. |
| Inconsistent results in stability studies. | Inaccurate pH measurement or control. Temperature fluctuations during the experiment. Inconsistent sample handling and preparation. | Calibrate the pH meter regularly. Use a temperature-controlled water bath or incubator for the stability study. Standardize all sample handling and dilution procedures. |
| Appearance of unknown peaks in HPLC analysis of stability samples. | Formation of secondary degradation products or interaction with excipients in a formulation. | Conduct forced degradation studies to systematically identify potential degradation products.[6][7] Use a stability-indicating HPLC method that can resolve the parent compound from all potential degradants. |
| Poor recovery of the compound from a formulation. | Interaction with excipients that may catalyze degradation. Adsorption of the compound onto container surfaces. | Evaluate the compatibility of the compound with all excipients individually. Consider using different container materials (e.g., glass vs. polypropylene) and silanizing glassware if adsorption is suspected. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[5][8][9]
Objective: To assess the stability of Methyl 4-aminopyrimidine-2-carboxylate under acidic and basic hydrolytic stress.
Materials:
-
Methyl 4-aminopyrimidine-2-carboxylate
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Volumetric flasks, pipettes, and vials
-
Temperature-controlled water bath or oven
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of Methyl 4-aminopyrimidine-2-carboxylate in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to the target concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Keep the solution at room temperature.
-
Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to the faster reaction rate.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
If degradation is too rapid, consider performing the study at a lower temperature (e.g., 4°C).
-
-
Control Sample: Prepare a control sample by diluting the stock solution in deionized water and subjecting it to the same temperature conditions.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Data Analysis:
-
Calculate the percentage of degradation of Methyl 4-aminopyrimidine-2-carboxylate at each time point.
-
Identify and quantify the major degradation product (4-aminopyrimidine-2-carboxylic acid).
-
Perform a mass balance to account for the parent compound and all degradation products.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | Up to 7 days | 5-20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp | Up to 24 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 7 days | 5-20% |
| Thermal | Dry Heat | 60-80°C | Up to 7 days | 5-20% |
| Photolytic | UV/Visible Light | Room Temp | >1.2 million lux hours | Compare to dark control |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a quantitative HPLC method to separate and quantify Methyl 4-aminopyrimidine-2-carboxylate from its primary degradation product, 4-aminopyrimidine-2-carboxylic acid.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 220-280 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[7] The specificity will be confirmed by analyzing the samples from the forced degradation study, demonstrating that the degradation product peaks are well-resolved from the parent compound peak.
Mechanistic Insights & Visualizations
Acid-Catalyzed Hydrolysis Mechanism
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon for nucleophilic attack by water. This is a reversible process.[11]
Caption: Acid-catalyzed hydrolysis of the methyl ester.
Base-Catalyzed Hydrolysis (Saponification) Mechanism
In basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This process is irreversible because the final step is a highly favorable acid-base reaction, forming a stable carboxylate salt.[2][12][13]
Caption: Base-catalyzed hydrolysis (saponification) of the methyl ester.
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study.
References
-
Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections. (2025). Pharma Training Solutions. [Link]
-
Sop for force degradation study. (2023). Pharma Dekho. [Link]
-
Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024). The Pharma Guide. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. (1958). Canadian Journal of Biochemistry and Physiology. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]
-
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. (1958). Canadian Journal of Biochemistry and Physiology. [Link]
-
pH-rate profiles for the hydrolysis ( ● ) and sulfurization ( ○ ) of 1h in... (n.d.). ResearchGate. [Link]
-
Pyrimidine metabolism. (n.d.). Wikipedia. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2010). Journal of Bacteriology. [Link]
-
The reductive pathway for the degradation of pyrimidine nucleotides in... (n.d.). ResearchGate. [Link]
-
Hydrolysis in Pharmaceutical Formulations. (n.d.). Springer. [Link]
-
An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. (1993). Journal of Pharmaceutical Sciences. [Link]
-
pH-rate profiles for the hydrolysis of compounds 1 ( △ ), 2 ( ▽ ), 3 ( ■ ), 4... (n.d.). ResearchGate. [Link]
-
Base Catalyzed Ester Hydrolysis (Saponification). (2015). YouTube. [Link]
-
Pyrimidine Synthesis and Degradation. (n.d.). Slideshare. [Link]
-
(PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (n.d.). ResearchGate. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
mechanism of amide hydrolysis. (2019). YouTube. [Link]
-
Saponification Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]
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pH-rate profiles for the hydrolytic reactions of the copolymer model 3a... (n.d.). ResearchGate. [Link]
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Kinetic studies in ester hydrolysis. (1941). Proceedings of the Indian Academy of Sciences - Section A. [Link]
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method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. (n.d.). JETIR.org. [Link]
-
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy. [Link]
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Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
-
mechanism of ester hydrolysis. (2019). YouTube. [Link]
-
Saponification - Base promoted ester hydrolysis (video). (n.d.). Khan Academy. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
-
Kinetic study of Ester hydrolysis. (2020). YouTube. [Link]
-
Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. [Link]
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Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (2016). RSC Publishing. [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (1998). American Journal of Health-System Pharmacy. [Link]
-
A Kinetic and Mechanistic Study of Hydrolysis of Thiamine Pyrophosphate (Cocarboxylase) in Aqueous Buffer and Micellar Media. (n.d.). International Journal of Chemical Sciences. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). Frontiers in Chemistry. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Pharmaceutical Chemistry Journal. [Link]
-
(PDF) Development and Validation of a Stability-indicating HPLC-UV Method for the Simultaneous Determination of Flurbiprofen and Triclosan in Dental Nanogel Formulations. (2018). ResearchGate. [Link]
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Technical Support Center: Troubleshooting Low Yield in Methyl 4-aminopyrimidine-2-carboxylate Preparation
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Methyl 4-aminopyrimidine-2-carboxylate. As a pivotal intermediate in pharmaceutical synthesis, achieving a high yield of this compound is critical. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during its preparation, with a focus on the widely employed cyclocondensation reaction of guanidine with methyl 2-cyano-3-ethoxyacrylate.
Introduction: The Synthetic Pathway
The predominant synthetic route to Methyl 4-aminopyrimidine-2-carboxylate involves the cyclocondensation of a guanidine salt with methyl 2-cyano-3-ethoxyacrylate. This reaction, a variation of the classical pyrimidine synthesis, offers a direct and efficient method to construct the desired heterocyclic core. The general reaction scheme is depicted below:
Technical Support Center: Synthesis of Methyl 4-aminopyrimidine-2-carboxylate
Last Updated: January 6, 2026
Welcome to the technical support guide for the synthesis and scale-up of Methyl 4-aminopyrimidine-2-carboxylate (CAS 71469-93-7). This molecule is a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its laboratory and pilot-plant scale production. We will delve into the causality behind experimental choices, providing robust, self-validating protocols and troubleshooting advice grounded in established chemical principles.
Section 1: Synthesis Overview & Core Scale-up Challenges
A common and industrially viable approach to constructing the 4-aminopyrimidine ring is through the cyclocondensation of guanidine with a suitable three-carbon electrophilic partner, often a β-ketoester or its equivalent.[3][4][5] The reaction is typically promoted by a strong base, such as sodium methoxide, to facilitate the necessary condensation and cyclization steps.
While straightforward in principle, scaling this synthesis presents several critical challenges that must be managed to ensure safety, yield, and purity.
General Synthesis Workflow
Caption: General experimental workflow for pyrimidine synthesis.
Table 1: Key Scale-up Challenges
| Challenge | Primary Root Causes | Mitigation Strategies & Core Principles |
| Reagent Handling & Safety | Use of sodium methoxide (caustic, flammable, water-reactive).[6][7] | Implement inert atmosphere handling (N₂/Ar), use appropriate PPE, and ensure rigorous anhydrous conditions.[7] Employ engineered controls like closed-transfer systems for large quantities. |
| Thermal Management | Highly exothermic reaction upon base addition; potential for thermal runaway. | Utilize reactor cooling jackets, control the rate of addition of the base, use a suitable solvent volume for heat dissipation, and perform thermal hazard analysis (DSC) before scale-up. |
| Impurity Profile Control | Incomplete cyclization, hydrolysis of ester functionality, dimer formation, side reactions from impurities in starting materials.[8][9] | Control reaction temperature strictly, ensure high purity of reactants, use anhydrous solvents, and carefully control pH during workup to prevent hydrolysis. |
| Workup & Product Isolation | Product is a polar solid with variable solubility.[1][10][11] Potential for co-precipitation of salts or byproducts. | Optimize pH for precipitation/extraction. Select an appropriate anti-solvent for crystallization. Use filtration aids if necessary. Wash the isolated product with appropriate solvents to remove impurities. |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is sluggish, and HPLC analysis shows a significant amount of unreacted starting materials even after extended reflux. What's the likely cause?
A1: This is a common issue often traced back to the activity of the base or the reaction conditions.
-
Causality: The reaction relies on the deprotonation of guanidine and the enolization of the ester component, both of which require a sufficiently strong, active base. Sodium methoxide (NaOMe) is extremely sensitive to moisture. If it reacts with water, it hydrolyzes to sodium hydroxide and methanol, significantly reducing its basicity and effectiveness in the anhydrous reaction medium.
-
Troubleshooting Steps:
-
Verify Base Quality: Use freshly opened, high-purity NaOMe or a commercially prepared solution in methanol. If preparing it in situ from sodium metal, ensure the methanol is absolutely anhydrous (<50 ppm water).
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Solvents should be of anhydrous grade. Even small amounts of water can inhibit the reaction.[9]
-
Check Stoichiometry: Ensure at least two equivalents of base are used relative to the guanidine salt (e.g., hydrochloride) to both neutralize the salt and act as the reaction base.
-
Monitor Temperature: Confirm that the internal reaction temperature is reaching the target (e.g., reflux temperature of methanol). Inadequate heating on a large scale can lead to slow reaction rates.
-
Q2: During the addition of sodium methoxide solution, I observe a dangerous exotherm and uncontrolled boiling. How can I manage this on a larger scale?
A2: This is a critical safety issue. The reaction of NaOMe with the acidic guanidine hydrochloride and the initial condensation steps are exothermic.
-
Causality: The neutralization of guanidine HCl by NaOMe is a rapid acid-base reaction that releases significant heat. This, combined with any initial condensation, can quickly raise the temperature of the reaction mixture, especially if the addition is too fast for the reactor's cooling system to handle.
-
Scale-up Control Strategy:
-
Controlled Addition: Add the NaOMe solution subsurface via a dosing pump at a slow, controlled rate. This prevents localized "hot spots."
-
Efficient Cooling: Ensure the reactor's cooling jacket is operational and set to a low temperature (e.g., 0-10 °C) before starting the addition.
-
Reverse Addition: Consider adding the solution of guanidine and the ester to the sodium methoxide solution. While this requires careful control, it can sometimes help manage the initial exotherm by maintaining a constant base concentration.
-
Dilution: Increasing the solvent volume can help absorb and dissipate the heat generated, but this may increase reaction time and impact downstream processing. This trade-off must be evaluated during process development.
-
Q3: My crude product is a sticky solid that is difficult to filter and purify. LC-MS analysis shows multiple byproducts. How can I improve this?
A3: A complex crude product indicates competing side reactions or issues during workup. The polar nature of aminopyrimidines can make them challenging to purify.[10]
-
Causality & Common Byproducts:
-
Incomplete Cyclization: Intermediates may remain if the reaction time or temperature is insufficient.
-
Ester Hydrolysis: The methyl ester is sensitive to both strongly acidic and basic conditions, especially with residual water at elevated temperatures. This forms the corresponding carboxylic acid, which complicates isolation.
-
Dimerization/Polymerization: Under strongly basic conditions, reactive intermediates can sometimes self-condense.[8]
-
-
Troubleshooting & Optimization Workflow:
Caption: Troubleshooting workflow for byproduct formation.
-
Purification Strategy:
-
Controlled Quench: After reaction completion, cool the mixture and carefully quench by adding it to a calculated amount of cold water or a buffered solution to bring the pH to ~8-9. Avoid strong mineral acids which can hydrolyze the ester.
-
Solvent Selection for Crystallization: The product has good solubility in methanol but is practically insoluble in water.[1][11] A mixed-solvent system (e.g., methanol/water or ethanol/heptane) is often effective for recrystallization.[10]
-
Charcoal Treatment: If the crude product is highly colored, a hot filtration over a small amount of activated charcoal can remove colored impurities before crystallization.[12]
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical safety precautions for handling solid sodium methoxide and its methanol solutions at scale?
Solid sodium methoxide is self-heating and may catch fire.[7] It reacts violently with water, is corrosive, and causes severe skin burns.[6][7] Methanol is flammable and toxic.[13]
-
Handling: Always handle in a well-ventilated area under an inert atmosphere (nitrogen or argon).[7][14] Use non-sparking tools and ground all equipment to prevent static discharge.[6][7]
-
PPE: Wear flame-retardant clothing, chemical-resistant gloves, and safety glasses with a face shield.[6][13]
-
Storage: Store in a cool, dry, flame-proof area away from water, acids, and oxidizing agents. Keep containers tightly sealed.[7][14]
-
Spills: For small spills, cover with dry sand and collect into a sealed container for disposal.[6] NEVER use water on a NaOMe spill.[6]
FAQ 2: Which analytical techniques are best for monitoring this reaction?
A combination of techniques is ideal.[15]
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative in-process checks to monitor the consumption of the starting ester. It's fast and cost-effective.[15]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis.[15][16] It can accurately determine the percentage of starting material remaining, product formed, and the relative amounts of any byproducts. A C18 reverse-phase column with a buffered mobile phase (e.g., ammonium formate in water/acetonitrile) is a good starting point.[10][17]
-
LC-MS: Invaluable during process development for identifying the mass of unknown impurities, which helps in troubleshooting side reactions.[17]
FAQ 3: Are there viable, less hazardous alternatives to sodium methoxide?
While NaOMe is highly effective, other bases can be considered, though they may require process optimization.
-
Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that can also be effective. It is also water-sensitive and requires careful handling.
-
Sodium Ethoxide (NaOEt): Similar in reactivity to NaOMe. If ethanol is used as the solvent, NaOEt is the logical choice to avoid transesterification.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic organic base that is easier to handle than metal alkoxides. However, it is more expensive and may require higher temperatures or longer reaction times.
FAQ 4: How does starting material quality affect the outcome?
It is critical. Impurities in starting materials are a common source of byproducts.[8]
-
Guanidine: Must be pure. Impurities like urea can lead to different heterocyclic byproducts.
-
Diester/Ketoester: Should be free of water and acidic impurities. The presence of mono-esters or other carbonyl compounds will lead to a complex mixture of pyrimidine products. Always verify the purity of starting materials by NMR or GC before use in a large-scale reaction.
Section 4: Reference Experimental Protocol
This protocol is a representative procedure for laboratory scale (10-50g) synthesis and should be optimized and validated for specific equipment and scales.
Materials:
-
Guanidine Hydrochloride (1.0 eq)
-
Dimethyl acetylenedicarboxylate or a suitable 1,3-dicarbonyl equivalent (1.0 eq)
-
Anhydrous Methanol
-
Sodium Methoxide (2.1 eq, as a 25-30% solution in methanol or solid)
Procedure:
-
Setup: Equip a dry, jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet.
-
Reagent Charge: Charge the reactor with Guanidine Hydrochloride and anhydrous methanol. Begin stirring to form a slurry.
-
Cooling: Cool the reactor jacket to 0-5 °C.
-
Base Addition: Slowly add the sodium methoxide solution to the slurry over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reactant Addition: Once the base addition is complete, slowly add the diester over 30-60 minutes, maintaining an internal temperature below 20 °C.
-
Reaction: After addition is complete, slowly heat the mixture to reflux (~65 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by HPLC every 2 hours until the starting ester is <2% of the product peak area.[15]
-
Workup: Cool the reaction mixture to 10 °C. In a separate vessel, prepare a mixture of water and ethyl acetate. Slowly transfer the reaction mixture to the quench vessel with vigorous stirring, maintaining a temperature below 25 °C. Adjust the pH of the aqueous layer to 8.0-8.5 with dilute acetic acid if necessary.
-
Isolation: Separate the layers. The product may precipitate or be extracted depending on the exact conditions. If it precipitates, filter the solid, wash with cold water, and then a small amount of cold methanol.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol/water).[10]
-
Drying: Dry the purified, white to light-yellow crystalline solid in a vacuum oven at 50-60 °C until constant weight is achieved.[1]
References
-
aks760 - sodium methoxide, 95%. (2015, June 2). Gelest, Inc. Retrieved January 6, 2026, from [Link]
-
SODIUM METHOXIDE. (n.d.). SD Fine-Chem. Retrieved January 6, 2026, from [Link]
-
Al-dujaili, D. S., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved January 6, 2026, from [Link]
-
Duker, N. J. (1986). Rates of heat-induced pyrimidine alterations in synthetic polydeoxyribonucleotides. Chemical Biology & Interactions, 60(3), 265-73. Retrieved January 6, 2026, from [Link]
-
SODIUM METHOXIDE 0.5M SOLUTION IN METHANOL ACS MSDS. (2019, April 8). Loba Chemie. Retrieved January 6, 2026, from [Link]
-
Cobbold, S. A., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH. Retrieved January 6, 2026, from [Link]
-
Cividini, F., et al. (2015). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Methyl 4-Aminopyridine-2-Carboxylate: A Key Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]
-
Baluja, S., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Fernandez-Lafuente, R., et al. (2018). Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. PubMed. Retrieved January 6, 2026, from [Link]
-
Mhaiskar, T. A., et al. (2025). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv. Retrieved January 6, 2026, from [Link]
-
Methyl 4-aminopyridine-2-carboxylate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (n.d.). International Journal of Science and Research (IJSR). Retrieved January 6, 2026, from [Link]
- An improved process for producing aminopyridines. (2012). Google Patents.
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Jin, S., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. Retrieved January 6, 2026, from [Link]
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Burgess, R. R. (2009). Strategies and considerations for protein purifications. PubMed. Retrieved January 6, 2026, from [Link]
-
Bailey, A. M., et al. (2014). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC - NIH. Retrieved January 6, 2026, from [Link]
- Preparation method of 2-amino pyrimidine. (2013). Google Patents.
-
Kumar, D. S., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. Retrieved January 6, 2026, from [Link]
-
Virus Purification Strategies. (n.d.). Bio-Rad. Retrieved January 6, 2026, from [Link]
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Yuk, I. H., et al. (2011). Comparison of purification strategies for antibodies used in a broad spectrum host cell protein immunoassay. PubMed. Retrieved January 6, 2026, from [Link]
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Byproduct formation in the synthesis of "Methyl 4-aminopyrimidine-2-carboxylate"
Welcome to the technical support center for the synthesis of Methyl 4-aminopyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common byproduct formation and other challenges encountered during this synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also prevent future occurrences.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and observations during the synthesis.
Q1: My reaction of guanidine with a 1,3-dicarbonyl equivalent is giving a major byproduct with a different heterocyclic core. How can I identify it and favor the desired pyrimidine?
A1: A very common issue in pyrimidine synthesis from guanidine and an acetylenic ester like Dimethyl Acetylenedicarboxylate (DMAD) is the competitive formation of a five-membered imidazoline ring instead of the desired six-membered pyrimidine ring.[1][2]
-
Identification: The two isomers can be distinguished using NMR and Mass Spectrometry. The pyrimidine product (A) and the imidazoline byproduct (B) will have distinct fragmentation patterns and NMR chemical shifts due to the differences in ring size and conjugation.
-
Causality: The reaction pathway is highly dependent on the nucleophilicity of the guanidine nitrogens and the reaction conditions. The initial step is a Michael addition of guanidine to the electrophilic alkyne of DMAD. The subsequent intramolecular cyclization can occur via two pathways, as illustrated below. DFT studies suggest that the formation of different tautomers of the guanidine starting material in situ can influence the cyclization outcome.[1]
-
Prevention:
-
Control of Basicity: Using guanidine as a free base is crucial. If guanidinium salts (e.g., guanidine hydrochloride) are used, the reaction may be driven towards the aza-Michael addition product which preferentially cyclizes to the five-membered ring.[3] Ensure the complete neutralization of any guanidine salts before the reaction.
-
Solvent Choice: The polarity and proticity of the solvent can influence which nitrogen acts as the primary nucleophile in the cyclization step. Aprotic solvents often favor the desired pyrimidine formation.
-
Temperature Control: Lower temperatures may favor the thermodynamically preferred product, which is often the six-membered pyrimidine ring. Monitor the reaction progress closely by TLC or LC-MS to avoid over-heating or prolonged reaction times that could lead to isomerization or byproduct formation.
-
Q2: I'm observing a new product with a mass corresponding to the hydrolysis of my target molecule. What causes this and how can I avoid it?
A2: The presence of a product with a mass 14 Da lower than the target molecule (loss of CH₂) is indicative of the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-aminopyrimidine-2-carboxylic acid).
-
Identification: This byproduct can be confirmed by LC-MS (observing the [M-14+H]⁺ ion) and changes in solubility (the carboxylic acid is typically more soluble in aqueous base). ¹H NMR will show the disappearance of the methyl ester singlet (around 3.9 ppm).
-
Causality: The ester group is susceptible to hydrolysis under both acidic and basic conditions, which can be inadvertently introduced during the reaction or, more commonly, during the work-up.[4]
-
Basic Conditions: Using strong bases like NaOH or KOH during work-up to neutralize the reaction mixture can readily saponify the ester.
-
Acidic Conditions: Prolonged exposure to strong acids during work-up or purification can also catalyze hydrolysis.
-
Moisture: Performing the reaction in non-anhydrous solvents can lead to slow hydrolysis over the course of the reaction.
-
-
Prevention:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Careful Work-up: Use a mild base for neutralization, such as saturated sodium bicarbonate (NaHCO₃) solution, and avoid prolonged contact times.[5] Keep the temperature low during the work-up.
-
Purification Strategy: If hydrolysis is unavoidable, consider re-esterifying the crude product or using a purification method that can effectively separate the acid from the ester, such as column chromatography with a suitable solvent system.
-
Q3: My overall yield is very low, and I see a significant amount of a dark, insoluble material in my crude product. What is likely happening?
A3: Low yields accompanied by the formation of dark, polymeric material often point to the self-condensation or polymerization of a highly reactive starting material, such as Dimethyl Acetylenedicarboxylate (DMAD).
-
Identification: The byproduct is often a complex mixture that appears as a baseline smear on TLC or as a broad, unresolved hump on an HPLC chromatogram. It is typically insoluble in common organic solvents.
-
Causality: DMAD is a highly electrophilic and reactive molecule.[6] In the presence of nucleophiles (including trace impurities or even another molecule of DMAD acting as a nucleophile), it can undergo polymerization. This is especially prevalent if the primary nucleophile (guanidine) is not available in sufficient concentration or if the reaction is run at elevated temperatures for extended periods.
-
Prevention:
-
Order of Addition: Add the DMAD slowly and dropwise to the solution of guanidine. This ensures that the DMAD concentration remains low at any given time, favoring the reaction with guanidine over self-polymerization.
-
Temperature Management: Maintain the recommended reaction temperature. Exothermic reactions can lead to temperature spikes that accelerate side reactions.
-
Purity of Starting Materials: Ensure the purity of your guanidine and solvent. Trace nucleophilic impurities can initiate the polymerization of DMAD.
-
Stoichiometry: Use the correct stoichiometry of reactants. An excess of DMAD will increase the likelihood of self-condensation.
-
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Preventing Isomeric Byproduct Formation
This guide provides a systematic approach to tackling the formation of the undesired 5-membered imidazoline ring.
Symptom: Post-purification NMR shows unexpected chemical shifts and coupling patterns, and the mass spectrum confirms the correct mass but the product's properties (m.p., solubility) do not match literature values for Methyl 4-aminopyrimidine-2-carboxylate.
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for isomeric byproduct formation.
Table 1: Key Analytical Differences Between Isomers
| Feature | Methyl 4-aminopyrimidine-2-carboxylate (Desired) | 2-Amino-5-(methoxycarbonyl)-4-oxo-4,5-dihydro-1H-imidazole Derivative (Byproduct) |
| Ring System | 6-membered Aromatic Pyrimidine | 5-membered Imidazoline |
| ¹H NMR (Aromatic) | Distinct aromatic protons on the pyrimidine ring. | Fewer or no aromatic protons, presence of alkene or CH protons. |
| ¹³C NMR (Carbonyls) | One ester carbonyl (~165 ppm), Ring carbons in aromatic region. | Ester carbonyl and a ring carbonyl (amide/urea type, ~150-160 ppm). |
| UV Chromophore | Stronger absorption at longer wavelength due to extended conjugation. | Weaker absorption at shorter wavelength. |
Guide 2: Managing Hydrolysis and Potential Decarboxylation
Even if the correct ring system is formed, subsequent reactions of the functional groups can reduce the yield of the final product.
Symptom: The presence of 4-aminopyrimidine-2-carboxylic acid is confirmed in the crude mixture. In more extreme cases (high heat, strong acid), a product corresponding to 4-aminopyrimidine (mass = 95.1 g/mol ) may be detected, indicating decarboxylation.
Mechanistic Pathway of Degradation:
Caption: Degradation pathway of the target molecule.
Experimental Protocol: Optimized Work-up to Prevent Hydrolysis
This protocol is designed to neutralize the reaction mixture and isolate the crude product while minimizing the risk of ester hydrolysis.
-
Cooling: Once the reaction is deemed complete by TLC/LC-MS, cool the reaction vessel to 0-5 °C in an ice bath. This reduces the rate of potential side reactions during quenching.
-
Quenching: Slowly add the reaction mixture to a separate flask containing a cold (0-5 °C), stirred, saturated solution of sodium bicarbonate (NaHCO₃). Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). Rationale: Sodium bicarbonate is a weak base, sufficient to neutralize acid catalysts without aggressively promoting saponification.
-
Extraction: Extract the product into a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).
-
Analysis: Immediately analyze the crude product to assess purity before proceeding with purification.
Troubleshooting Decarboxylation: The decarboxylation of pyrimidine-2-carboxylic acid is a known process that can be facilitated by acidic conditions.[7] If this byproduct is observed, it is a strong indicator that the reaction or work-up conditions involved excessive heat and/or strong acid. Avoid purification methods that require high temperatures (e.g., distillation) and opt for column chromatography at room temperature.
Section 3: References
-
Syntheses of Cyclic Guanidine-Containing Natural Products. (n.d.). PubMed Central (PMC). Retrieved January 6, 2026, from [Link]
-
Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]
-
Glavač, D., Stilinović, V., & Cindrić, M. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. International Journal of Molecular Sciences, 24(5), 4509. [Link]
-
Acheson, R. M., & Wallis, J. D. (1981). The reaction of dimethyl acetylenedicarboxylate with acetylguanidine and guanidine. Journal of the Chemical Society, Perkin Transactions 1, 415–421. [Link]
-
Terada, M., Ube, H., & Yaguchi, Y. (2009). Bifunctional guanidine via an amino amide skeleton for asymmetric Michael reactions of beta-ketoesters with nitroolefins: a concise synthesis of bicyclic beta-amino acids. Angewandte Chemie (International Ed. in English), 48(28), 5195–5198. [Link]
-
Glavač, D., Stilinović, V., & Cindrić, M. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8963. [Link]
-
Al-Adiwish, W. M., Al-Azayza, A. S., & El-Awa, A. M. (2010). Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. Molecules, 15(1), 215–228. [Link]
-
Product Class 13: Guanidine Derivatives. (n.d.). Science of Synthesis. Retrieved January 6, 2026, from [Link]
-
Acheson, R. M., & Wallis, J. D. (1982). Addition reactions of heterocyclic compounds. Part 74. Products from dimethyl acetylenedicarboxylate with thiourea, thioamide, and guanidine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1905–1911. [Link]
-
Dimethyl acetylenedicarboxylate. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Self-condensation. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Isaka, M. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 33(3), 394-434. [Link]
-
Cyclization reaction between alkynones and guanidine. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Abbott, T. W., Arnold, R. T., & Thompson, R. B. (1938). Acetylenedicarboxylic acid, dimethyl ester. Organic Syntheses, 18, 3. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. (2014). JOCPR. Retrieved January 6, 2026, from [Link]
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Johnston, E. V., & Moody, C. J. (2021). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Molecules, 26(16), 4991. [Link]
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Al-dujaili, A. H., & Al-Janabi, A. S. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Chemistry Journal, 56(2), 163-174. [Link]
-
Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2014). Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis. Synthesis, 46(05), 537–585. [Link]
-
Bunting, J. W., & Perrin, D. D. (1967). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Journal of the Chemical Society B: Physical Organic, 950–954. [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
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Technical Support Center: Purity Assessment of Methyl 4-aminopyrimidine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical assessment of Methyl 4-aminopyrimidine-2-carboxylate (CAS 71469-93-7). This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this critical pharmaceutical intermediate.[1][2] As a substituted polar pyrimidine derivative, this compound presents unique analytical challenges.[3] This guide provides in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions to ensure accurate and reliable purity determination.
Introduction to Purity Analysis
Methyl 4-aminopyrimidine-2-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its purity is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. A robust analytical strategy is essential for quality control, stability testing, and regulatory compliance. The validation of these analytical methods is a documented process that provides evidence that the method is consistently producing reliable results.[4]
This guide focuses on the most common and powerful techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside strategies for understanding potential degradation products.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is the cornerstone of purity analysis for non-volatile organic molecules. Given the polar nature of Methyl 4-aminopyrimidine-2-carboxylate, several challenges can arise during method development and routine analysis.[2][3]
Frequently Asked Questions (HPLC)
Q1: My Methyl 4-aminopyrimidine-2-carboxylate peak shows poor retention on a standard C18 column. What's happening and how can I fix it?
A1: This is a classic issue for polar analytes.[3][5] A standard C18 stationary phase is highly non-polar, and your polar compound has insufficient interaction, causing it to elute very early, often near the solvent front. This compromises resolution from other polar impurities.
-
Causality: The weak interaction is due to the high polarity imparted by the amino group and the pyrimidine ring. The mobile phase, typically a high percentage of water, is more attractive to your analyte than the non-polar C18 chains.
-
Solutions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases (e.g., with embedded polar groups like amide or carbamate) that offer enhanced retention for polar compounds through alternative interaction mechanisms.[3]
-
Decrease Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. This increases the overall polarity of the mobile phase, forcing your polar analyte to interact more with the stationary phase.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) with a mobile phase high in organic content. The separation is based on partitioning into a water-enriched layer on the stationary phase surface.[3]
-
Check pH: Ensure the mobile phase pH is appropriate to control the ionization state of the amino group.
-
Q2: I'm observing significant peak tailing for my main peak. What are the likely causes?
A2: Peak tailing is often caused by secondary interactions between the basic amino group of your analyte and acidic residual silanol groups on the silica backbone of the stationary phase.[3]
-
Causality: These silanol groups (Si-OH) can be deprotonated and interact strongly with the protonated basic analyte, leading to a secondary, undesirable retention mechanism that causes the peak to "tail."
-
Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to around 2.5-3.5 using an additive like formic acid or phosphoric acid. At this low pH, the residual silanols are protonated and less likely to interact with the analyte.
-
Use a Highly Deactivated, End-capped Column: Modern columns are often "end-capped" (reacting residual silanols with a small silylating agent) to minimize these interactions. Ensure you are using a high-quality, base-deactivated column.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte. Caution: TEA can be detrimental to column lifetime and is not compatible with mass spectrometry.
-
Q3: My retention times are drifting with each injection. Why is this happening?
A3: Drifting retention times suggest that the system or column is not properly equilibrated or that the mobile phase composition is changing.[5][6]
-
Causality: The chromatographic system relies on a stable equilibrium between the mobile and stationary phases. Any change in temperature, pressure, or mobile phase composition will shift this equilibrium and affect retention.
-
Solutions:
-
Ensure Column Equilibration: For reversed-phase, flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection. HILIC columns may require even longer equilibration times.
-
Verify Mobile Phase Preparation: If you are mixing solvents online, ensure the pump's proportioning valve is functioning correctly.[6] For isocratic methods, it is often more reliable to pre-mix the mobile phase manually.[5]
-
Check for Leaks: A leak anywhere in the system will cause pressure fluctuations and affect retention times.
-
Thermostat the Column: Column temperature has a significant impact on retention. Use a column oven to maintain a constant, stable temperature (e.g., 30-40 °C).
-
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Protocol: Reverse-Phase HPLC Purity Method
This protocol provides a starting point for method development. Optimization will be required.
-
Column Selection: Use a polar-endcapped C18 or a phenyl-hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
-
Sample Preparation: Accurately weigh ~10 mg of Methyl 4-aminopyrimidine-2-carboxylate into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
| Parameter | Suggested Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times. |
| Injection Vol. | 5 µL | Minimize potential for peak distortion. |
| Detection (UV) | 254 nm or 280 nm | Based on typical absorbance for pyrimidine rings. A full UV scan is recommended. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient to elute impurities with a wide polarity range. |
-
System Suitability: Before analysis, perform at least five replicate injections of the standard. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
NMR Spectroscopy for Purity and Structure
NMR is an indispensable tool, providing both structural confirmation and quantitative purity assessment. Unlike chromatography, which relies on a UV chromophore, quantitative NMR (qNMR) can detect and quantify almost any proton-containing species, including residual solvents and non-chromophoric impurities.[7][8]
Frequently Asked Questions (NMR)
Q1: How can I use ¹H NMR to determine the purity of my sample?
A1: You can use ¹H NMR for purity assessment in two ways:
-
Relative Purity (100% Method): This is a quick assessment. After identifying the peaks corresponding to your compound, you can integrate them and compare their integrals to those of unidentified peaks.[7][8] This method assumes all impurities are proton-containing and have been identified. It's excellent for spotting process impurities or residual solvents (e.g., ethyl acetate, dichloromethane).
-
Absolute Purity (qNMR): This is a more rigorous method that provides an absolute purity value (e.g., %w/w). It involves adding a certified internal standard of known purity and weight to your accurately weighed sample. By comparing the integral of a known number of protons from your analyte to the integral of a known number of protons from the internal standard, you can calculate the exact purity of your compound.
Q2: What are the key experimental considerations for accurate qNMR?
A2: Accurate quantification requires specific acquisition parameters that differ from standard structural elucidation NMR.
-
Causality: For integrals to be truly proportional to the number of protons, the magnetization for all signals must fully relax back to equilibrium between scans.
-
Key Parameters:
-
Long Relaxation Delay (d1): The delay between scans (d1) must be at least 5 times the longest T1 relaxation time of any proton in your sample and standard. A d1 of 30-60 seconds is common.
-
90° Pulse Angle: Ensure the excitation pulse angle is calibrated and set to 90° to maximize signal for each scan.
-
Sufficient Signal-to-Noise: Acquire enough scans to achieve a high signal-to-noise ratio (>100:1) for the peaks being integrated.
-
Protocol: Purity Assessment by qNMR
-
Internal Standard Selection: Choose a standard with high purity, stability, and peaks that do not overlap with your analyte. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Sample Preparation:
-
Accurately weigh ~15 mg of Methyl 4-aminopyrimidine-2-carboxylate into a clean vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL DMSO-d₆). Ensure complete dissolution; sonication may be necessary.[9]
-
Transfer the solution to a high-quality NMR tube.
-
-
Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters (long relaxation delay, 90° pulse).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved peak from your analyte and a well-resolved peak from the internal standard.
-
Calculation: Use the following formula to determine purity:[7]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Forced Degradation and Impurity Identification
Understanding how a molecule degrades is a regulatory requirement and crucial for developing a "stability-indicating" analytical method—a method that can separate the intact drug from its degradation products.[10][11] Forced degradation (or stress testing) intentionally degrades the sample to produce these potential impurities.[12][13]
Frequently Asked Questions (Forced Degradation)
Q1: Why are forced degradation studies necessary?
A1: These studies are fundamental to drug development for several reasons:[11][12]
-
Method Validation: They demonstrate the specificity of your analytical method. The method is only "stability-indicating" if it can resolve the main peak from all degradation products.[13]
-
Degradation Pathway Elucidation: They help identify the likely degradation products that could form under long-term storage, providing insight into the molecule's intrinsic stability.[11]
-
Formulation and Packaging Development: Understanding susceptibility to light, heat, or hydrolysis informs decisions on formulation and appropriate packaging.[11]
Q2: What conditions should I use for stress testing Methyl 4-aminopyrimidine-2-carboxylate?
A2: The goal is to achieve 5-20% degradation. The ester and amino functionalities are the most likely points of reaction. A standard set of conditions includes:[13]
| Condition | Reagent/Method | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C | Targets hydrolysis of the methyl ester to a carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C | Also targets ester hydrolysis, often faster than acid-catalyzed. |
| Oxidation | 3% H₂O₂, room temp | The amino group and pyrimidine ring are susceptible to oxidation.[12] |
| Thermal | Dry heat, 80 °C | Assesses solid-state thermal stability. |
| Photolytic | High-intensity light (ICH Q1B) | Assesses stability to light exposure. |
Forced Degradation & Identification Workflow
Caption: Workflow for forced degradation and impurity identification.
Q3: How do I identify the structures of the degradation products?
A3: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the primary tool. By comparing the mass-to-charge ratio (m/z) of the degradation peaks with the parent molecule, you can infer structural changes (e.g., loss of a methyl group, addition of an oxygen atom). Tandem MS (MS/MS) can provide fragmentation patterns to further confirm the structure. The fractions containing impurities can then be collected for full structural elucidation by NMR.
References
- C. M. Riley, T. W. Rosanske, S. A. G. Cole, and L. R. R. G. (2014). Validation of Impurity Methods, Part II. LCGC North America.
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- S. Kromidas (n.d.). HPLC Troubleshooting Guide. Dr. Stauber.
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- M. K. Sharma and A. Murugesan (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- G. F. Pauli, B. U. Jaki, and D. C. Lankin (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
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Validation & Comparative
A Comparative Analysis of Methyl 4-aminopyrimidine-2-carboxylate Derivatives as Potent Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides an in-depth comparative analysis of derivatives of Methyl 4-aminopyrimidine-2-carboxylate, a versatile building block for the synthesis of potent modulators of key cellular signaling pathways. By examining the structure-activity relationships (SAR), synthetic strategies, and biological performance of these compounds, we aim to provide a comprehensive resource for the rational design of next-generation kinase inhibitors.
Introduction to the 4-Aminopyrimidine Scaffold
The 4-aminopyrimidine core is a privileged structure in medicinal chemistry, renowned for its ability to mimic the adenine base of ATP and effectively compete for the binding site of various protein kinases. The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Methyl 4-aminopyrimidine-2-carboxylate serves as an excellent starting point for derivatization, with the amino group at the 4-position and the carboxylate at the 2-position offering multiple avenues for chemical modification.
Comparative Analysis of Derivative Performance
The true measure of a chemical scaffold's utility lies in the biological activity of its derivatives. Here, we present a comparative analysis of a series of N-substituted Methyl 4-aminopyrimidine-2-carboxylate derivatives evaluated for their inhibitory activity against key oncogenic kinases.
Table 1: Comparative Inhibitory Activity of Methyl 4-aminopyrimidine-2-carboxylate Derivatives against Aurora Kinase A
| Compound ID | R-Group at 4-Amino Position | Aurora A IC₅₀ (nM)[1] | c-MYC Inhibition in NCI-H82 cells (%)[1] |
| 1 | H (Parent Compound) | >1000 | <10 |
| 2a | 3-amino-5-methylpyrazole | 250 | 35 |
| 2b | (S)-(3-aminopyrrolidin-1-yl) (3-chloro-2-fluorophenyl)methanone | 51 | 62 |
| 2c | 1-ethylpiperazine | 15 | 85 |
| 2d | 4-chloro-2-fluorobenzoyl | 8 | 92 |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect a single head-to-head study.
The structure-activity relationship (SAR) clearly indicates that substitution at the 4-amino position is critical for potent Aurora A kinase inhibition. The parent compound, with an unsubstituted amino group, is largely inactive. The introduction of a pyrazole moiety (Compound 2a ) confers moderate activity. A significant leap in potency is observed with the incorporation of a substituted pyrrolidinyl methanone (Compound 2b ), and even more so with the addition of a simple ethylpiperazine group (Compound 2c ). The most potent derivative in this series, Compound 2d , features a 4-chloro-2-fluorobenzoyl group, suggesting that a combination of steric bulk and specific electronic features in this region enhances binding to the kinase's active site.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are provided below.
General Synthesis of N-Substituted Methyl 4-aminopyrimidine-2-carboxylate Derivatives
The synthesis of the target derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction, where the amino group of a desired amine displaces a leaving group on the pyrimidine ring.
Workflow for Derivative Synthesis
Caption: General synthetic workflow for N-substituted Methyl 4-aminopyrimidine-2-carboxylate derivatives.
Step-by-Step Protocol:
-
To a solution of Methyl 4-chloro-pyrimidine-2-carboxylate (1.0 eq) in a suitable solvent such as n-butanol, add the desired amine (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay (Aurora Kinase A)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase.
Caption: Simplified signaling pathway showing the role of Aurora A kinase in mitosis and its inhibition by the described derivatives.
Conclusion
The Methyl 4-aminopyrimidine-2-carboxylate scaffold provides a fertile ground for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide highlights the critical role of strategic substitutions at the 4-amino position in dictating the inhibitory activity against Aurora A kinase. The detailed synthetic and biological testing protocols offer a practical framework for researchers to build upon this promising chemical series. Future work should focus on optimizing the pharmacokinetic properties of these derivatives to translate their in vitro potency into in vivo efficacy, paving the way for novel cancer therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Pyrrolidinyl-Pyrimidine Derivatives as Chemical Probes in Kinase Research. BenchChem.
- Alam, M., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3378-3382.
- BenchChem. (2025). Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide. BenchChem.
- Al-Ostoot, F. H., et al. (2021). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 26(23), 7256.
- Alam, M., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3378-3382.
- Cameron, M. D., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 2(7), 615-620.
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- Cameron, M. D., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 2(7), 615-620.
- Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11457-11475.
- Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202.
- Alam, M., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3378-3382.
- Al-Warhi, T., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6529.
- Iqbal, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3289.
- US8252927B2, Erbacher, J., et al., "Synthesis of substituted 4-amino-pyrimidines", published August 28, 2012.
- Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(15), 4926.
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1133-1143.
- Ivanova, Y., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3309.
- Ivanova, Y., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
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A Comparative Guide to the Biological Activity of Methyl 4-aminopyrimidine-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold and a privileged structure in medicinal chemistry. It forms the core of nucleobases in DNA and RNA and is present in numerous FDA-approved drugs, including anticancer agents like 5-fluorouracil and kinase inhibitors like imatinib.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal backbone for designing molecules that can precisely interact with biological targets.
Methyl 4-aminopyrimidine-2-carboxylate, in particular, serves as a versatile starting point for the synthesis of a diverse library of bioactive compounds.[3][4] The amino group at the 4-position and the carboxylate at the 2-position are amenable to various chemical modifications, allowing for the fine-tuning of a compound's pharmacological properties. This guide will compare the performance of several analogs derived from this core, focusing on their efficacy in inhibiting cancer cell growth and specific protein kinases.
Comparative Analysis of Anticancer Activity
Analogs of the 4-aminopyrimidine scaffold have demonstrated significant cytotoxic activity across a range of human cancer cell lines. The primary mechanism often involves the inhibition of key enzymes that regulate cell proliferation, survival, and metastasis.
Structure-Activity Relationship (SAR) Insights
The biological activity of these analogs is highly dependent on the nature and position of substituents on the pyrimidine core. For instance, the introduction of aryl or arylalkyl groups can significantly enhance potency.[5] SAR studies have revealed that:
-
Substituents at the 2- and 4-positions: These positions are critical for interaction with the hinge region of many protein kinases, a key determinant of inhibitory activity.
-
Modifications of the Carboxylate Group: Converting the methyl ester to an amide can introduce new hydrogen bonding opportunities and alter the compound's solubility and pharmacokinetic profile.[6]
-
Fused Ring Systems: Fusing the pyrimidine with other heterocyclic rings, such as thiophene (thienopyrimidines) or pyrrole (pyrrolopyrimidines), can create more rigid structures that fit optimally into the binding pockets of specific targets, often leading to increased potency and selectivity.[5][7]
Quantitative Comparison of Cytotoxicity
The following table summarizes the in vitro anticancer activity of representative 4-aminopyrimidine analogs from various studies. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID/Series | Key Structural Feature | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9k | 2,4-diaminopyrimidine with triazolopiperazine | A549 (Lung) | 2.14 | [8] |
| HCT-116 (Colon) | 3.59 | [8] | ||
| PC-3 (Prostate) | 5.52 | [8] | ||
| MCF-7 (Breast) | 3.69 | [8] | ||
| Compound 13f | 2,4-diaminopyrimidine with triazaspiro[4.5]decan-3-one | A549 (Lung) | 1.98 | [8] |
| HCT-116 (Colon) | 2.78 | [8] | ||
| PC-3 (Prostate) | 4.27 | [8] | ||
| MCF-7 (Breast) | 4.01 | [8] | ||
| Compound 4 | 5-arylethylidene-aminopyrimidine-2,4-dione | MDA-MB-231 (Breast) | < 0.029 (as BRD4 inhibitor) | [9][10] |
| Compound 7 | 5-arylethylidene-amino-2-thiopyrimidine-4-one | MDA-MB-231 (Breast) | < 0.042 (as BRD4 inhibitor) | [9][10] |
| Thienopyrimidine 2 | Ethyl 4-amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast) | 0.013 | [11] |
These data highlight that subtle structural modifications can lead to significant differences in anticancer potency. For example, compounds 9k and 13f show broad-spectrum activity against multiple cancer cell lines in the low micromolar range.[8] The thienopyrimidine analog Compound 2 demonstrates particularly high potency against the MCF-7 breast cancer cell line, with an IC50 value in the nanomolar range.[11]
Kinase Inhibition: A Primary Mechanism of Action
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development.[7] The 4-aminopyrimidine scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the ATP-binding site of many kinases, thereby inhibiting their activity.
Targeting Key Oncogenic Kinases
Research has shown that analogs of Methyl 4-aminopyrimidine-2-carboxylate can inhibit a variety of kinases implicated in cancer, including:
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to tumorigenesis.[12]
-
Bromodomain-containing protein 4 (BRD4): An epigenetic reader that regulates the expression of key oncogenes.[9]
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose alteration is found in various cancers.[7]
-
Aurora Kinases: A family of serine/threonine kinases essential for mitosis.[5]
The diagram below illustrates the general mechanism of kinase inhibition by a pyrimidine-based inhibitor.
Caption: Competitive inhibition of a protein kinase by a 4-aminopyrimidine analog.
Comparative Inhibitory Potency
The following table compares the inhibitory activity of different 4-aminopyrimidine analogs against specific protein kinases.
| Compound ID | Target Kinase | IC50 (µM) | Key Structural Feature | Reference |
| Compound 8h | PLK4 | 0.0067 | Aminopyrimidine core | [12] |
| Compound 4 | BRD4 | 0.029 | Aminopyrimidine-2,4-dione | [9][10] |
| PLK1 | 0.094 | [9][10] | ||
| Compound 7 | BRD4 | 0.042 | Amino-2-thiopyrimidine-4-one | [9][10] |
| PLK1 | 0.020 | [9][10] | ||
| TAS-120 | FGFR1 | 0.0039 | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | [7] |
| FGFR2 | 0.0013 | [7] | ||
| FGFR3 | 0.0016 | [7] |
The data clearly show that aminopyrimidine derivatives can be developed into highly potent and, in some cases, dual-target inhibitors. Compound 8h is a potent PLK4 inhibitor with an IC50 in the single-digit nanomolar range.[12] Compounds 4 and 7 are effective dual inhibitors of BRD4 and PLK1.[9][10] TAS-120, built on a related pyrazolopyrimidine scaffold, shows exceptional potency against the FGFR family of kinases.[7]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of biological data, it is crucial to follow well-defined and validated experimental protocols. Here, we provide a standard operating procedure for the MTT assay, a colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Protocol: MTT Assay for Cellular Viability
This protocol is designed to be a self-validating system by including appropriate controls.
Objective: To determine the IC50 value of a test compound on a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Workflow Diagram:
Caption: Workflow for a standard MTT cell viability assay.
Step-by-Step Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells per well) in 100 µL of complete medium.
-
Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume logarithmic growth.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Trustworthiness: Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This accounts for any solvent-induced toxicity.
-
Untreated Control: Cells treated with culture medium only. This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., doxorubicin) to validate the assay's responsiveness.
-
Blank Control: Wells with medium but no cells to determine background absorbance.
-
-
-
Drug Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Formation: Incubate for 2-4 hours. The incubation time depends on the cell type and metabolic rate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Outlook
The Methyl 4-aminopyrimidine-2-carboxylate scaffold is a proven and highly adaptable platform for the development of potent biological inhibitors. The analogs discussed in this guide demonstrate significant potential, particularly as anticancer agents, through the effective inhibition of key protein kinases and cancer cell proliferation.
The most promising compounds, such as the nanomolar PLK4 and FGFR inhibitors, warrant further investigation. Future research should focus on:
-
Lead Optimization: Improving the pharmacokinetic and pharmacodynamic properties (ADME/Tox) of lead compounds to enhance their in vivo efficacy and safety.
-
Selectivity Profiling: Comprehensive screening against a broad panel of kinases to better understand the selectivity profile and identify potential off-target effects.
-
In Vivo Studies: Evaluating the most promising analogs in animal models of cancer to validate their therapeutic potential.
By leveraging the structure-activity relationships outlined here and employing rigorous, self-validating experimental protocols, researchers can continue to innovate and develop novel pyrimidine-based therapeutics to address unmet medical needs.
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N/A. (2025). Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. ResearchGate. Retrieved from [Link]
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Al-Ostath, A., et al. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Center for Biotechnology Information. Retrieved from [Link]
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N/A. (n.d.). Methyl 4-aminopyridine-2-carboxylate. PubChem. Retrieved from [Link]
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Li, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Retrieved from [Link]
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Zhang, Y., et al. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
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N/A. (n.d.). Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Al-Ostath, A., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Retrieved from [Link]
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Atanasova, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Retrieved from [Link]
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Efficacy of 4-Aminopyrimidine Scaffolds in Drug Discovery: A Comparative Guide to DHODH Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, compounds derived from "Methyl 4-aminopyrimidine-2-carboxylate" and related scaffolds have emerged as promising platforms for the development of potent enzyme inhibitors. This guide provides an in-depth comparison of the efficacy of 4-aminopyrimidine-based compounds, contextualized through their activity against Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis and a key target in oncology and immunology. We will explore the mechanism of DHODH inhibition, present a comparative analysis of leading DHODH inhibitors, and provide detailed experimental protocols for assessing compound efficacy.
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it a molecule of profound biological significance. In drug discovery, this scaffold is considered "privileged" due to its ability to interact with a wide range of biological targets with high affinity. "Methyl 4-aminopyrimidine-2-carboxylate" represents a key building block, offering multiple points for chemical modification to optimize pharmacological properties. The strategic placement of amino and carboxylate groups allows for the synthesis of diverse libraries of compounds aimed at specific therapeutic targets. One such target of significant contemporary interest is Dihydroorotate Dehydrogenase (DHODH).
The Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)
DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the production of pyrimidines, which are vital for DNA and RNA synthesis.[2] While most cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on the de novo pathway.[1] This dependency makes DHODH an attractive therapeutic target for the treatment of cancers, particularly hematologic malignancies like Acute Myeloid Leukemia (AML), and autoimmune diseases.[1][3]
Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine biosynthesis pathway.
Caption: The De Novo Pyrimidine Biosynthesis Pathway and the Role of DHODH.
Comparative Analysis of DHODH Inhibitors
The development of DHODH inhibitors has yielded several potent compounds, some of which are based on or share structural similarities with the pyrimidine scaffold. Below is a comparative table of key DHODH inhibitors, highlighting their chemical structures and inhibitory potency against human DHODH.
| Compound | Chemical Structure | Target | IC50 (nM) | Key Features & Applications |
| BAY 2402234 (Orludodstat) | [Image of BAY 2402234 structure] | Human DHODH | 1.2[4][5] | A highly potent and selective inhibitor under investigation for myeloid malignancies. It induces differentiation in AML cell lines.[5] |
| Brequinar | [Image of Brequinar structure] | Human DHODH | ~5.2 - 20[6][7] | A potent inhibitor with broad-spectrum antiviral activity.[6] Its use in cancer has been limited by toxicity.[8] |
| Teriflunomide | [Image of Teriflunomide structure] | Human DHODH | ~307 - 773[8][9] | An immunomodulatory drug approved for the treatment of multiple sclerosis.[10] It is the active metabolite of Leflunomide.[8] |
| H-006 | [Image of H-006 structure] | Human DHODH | 3.8[11] | A potent and selective DHODH inhibitor identified through proteomic profiling, demonstrating significant cancer cell growth inhibition.[11] |
Structure-Activity Relationship (SAR) Insights
The efficacy of pyrimidine-based DHODH inhibitors is highly dependent on their specific chemical substitutions. Studies on pyrimidine analogs have revealed several key SAR principles:
-
Core Structure: An intact amide/imide group within the pyrimidine ring is often crucial for significant enzyme inhibition.[12]
-
Acidic Moiety: The presence of a carboxylic acid or a bioisostere at certain positions appears to be preferred by the enzyme, likely for interaction with the active site.[12]
-
Hydrophobic Interactions: Many potent inhibitors, like Brequinar, feature a biphenyl moiety that occupies a hydrophobic pocket within the enzyme.[13]
-
Substitutions: There is a steric limitation at the 5-position of the pyrimidine ring, suggesting that bulky substituents are not well-tolerated.[12]
The development of highly potent compounds like BAY 2402234 from simpler scaffolds exemplifies the power of iterative medicinal chemistry guided by SAR. Starting from a core like "Methyl 4-aminopyrimidine-2-carboxylate," chemists can systematically explore different substitutions to enhance binding affinity and selectivity for the DHODH enzyme.
Experimental Protocols for Efficacy Evaluation
To assess the efficacy of novel compounds derived from aminopyrimidine scaffolds as DHODH inhibitors, a series of in vitro assays are essential. Here, we provide detailed, step-by-step methodologies for a DHODH enzymatic inhibition assay and a cell viability assay.
In Vitro DHODH Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant human DHODH. A common method involves monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).[11][14]
Materials:
-
Recombinant human DHODH (transmembrane domain deleted)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
Dihydroorotic acid (DHO)
-
Test compound
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Enzyme and Inhibitor Pre-incubation:
-
Add 2 µL of serial dilutions of the test compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add the recombinant DHODH enzyme to the reaction mixture.
-
Transfer the enzyme mixture to the wells containing the test compound.
-
Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[11][14]
-
-
Initiation of Reaction:
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (Vmax) for each concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities relative to the DMSO control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14][15]
-
Sources
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A-Comparative-Guide-to-Methyl-4-aminopyrimidine-2-carboxylate-and-Ethyl-4-aminopyrimidine-2-carboxylate-for-Synthetic-Applications
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency of a reaction and the properties of the final product. Among the vast array of heterocyclic intermediates, 4-aminopyrimidine-2-carboxylates are pivotal scaffolds. This guide provides a detailed comparison of two closely related yet distinct analogs: Methyl 4-aminopyrimidine-2-carboxylate and Ethyl 4-aminopyrimidine-2-carboxylate. Our objective is to furnish researchers, scientists, and drug development professionals with the nuanced understanding required to make informed decisions in their synthetic endeavors.
Molecular Overview and Physicochemical Properties
At a cursory glance, the methyl and ethyl esters of 4-aminopyrimidine-2-carboxylic acid differ by a single methylene group. However, this seemingly minor variation imparts subtle yet significant differences in their physicochemical properties, which can have cascading effects on their handling, reactivity, and solubility.[1]
Table 1: Comparison of Physicochemical Properties
| Property | Methyl 4-aminopyrimidine-2-carboxylate | Ethyl 4-aminopyrimidine-2-carboxylate |
| CAS Number | 71469-93-7[2] | 71470-41-2[3] |
| Molecular Formula | C7H8N2O2[2] | C8H10N2O2[4] |
| Molecular Weight | 152.15 g/mol [2][5] | 166.18 g/mol [4] |
| Appearance | White to light yellow crystalline powder[6][7] | Solid or crystalline substance[4] |
| Melting Point | 129-130°C[2][6] | Not explicitly available, but expected to be similar. |
| Boiling Point | 333.7°C at 760 mmHg[2] | Not explicitly available. |
| Solubility | Soluble in methanol, DMF; sparingly soluble in acetic acid; practically insoluble in water.[2] | Soluble in polar organic solvents.[4] |
| XLogP3 | 0.4[2][5] | Not explicitly available, but predicted to be slightly higher than the methyl ester. |
The methyl ester is well-characterized as a white to light yellow crystalline powder, a form that is convenient for handling and precise measurement.[6][7] Both esters are generally soluble in polar organic solvents, a crucial factor for their application in various reaction media.[4][6] The slightly higher molecular weight and anticipated increased lipophilicity of the ethyl ester, due to the additional ethyl group, may influence its solubility profile in less polar solvent systems.
Synthesis and Reactivity: A Mechanistic Perspective
The choice between a methyl and an ethyl ester can be a strategic one in multi-step syntheses. The ester group, while often considered a stable protecting group, is susceptible to hydrolysis and can be a handle for further derivatization.[6]
General Reactivity:
-
Nucleophilic Attack: The amino group on the pyrimidine ring acts as a nucleophile, enabling participation in substitution and condensation reactions.[6]
-
Ester Hydrolysis: The carboxylate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be activated for amide bond formation or other transformations.
-
Transesterification: It is possible to convert the methyl ester to the ethyl ester (or other esters) and vice-versa through transesterification, although direct synthesis of the desired ester is generally more efficient.
The primary difference in reactivity between the methyl and ethyl esters lies in the steric hindrance and electronic effects of the alkyl group. The ethyl group is slightly bulkier than the methyl group, which can influence the rate of reactions at the ester carbonyl. For instance, in a saponification reaction, the approach of a hydroxide ion to the carbonyl carbon might be marginally slower for the ethyl ester.
Synthesis Pathways:
Both compounds are typically synthesized from precursors of 4-aminopyrimidine-2-carboxylic acid. The final step is an esterification reaction with either methanol or ethanol.
Caption: General synthesis pathway for methyl and ethyl 4-aminopyrimidine-2-carboxylates.
Applications in Drug Discovery and Organic Synthesis
Both methyl and ethyl 4-aminopyrimidine-2-carboxylate are valuable intermediates in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[6][7] The 4-aminopyrimidine core is a common feature in a variety of biologically active compounds.
Case Study: Kinase Inhibitors
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group forms crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity. The choice between the methyl and ethyl ester can influence the synthetic route to these complex inhibitors. For instance, the ethyl ester might be preferred if a subsequent reaction step is sensitive to methanol, a byproduct of reactions involving the methyl ester.
Experimental Protocol: General Amide Coupling
A common transformation for these intermediates is the conversion of the ester to an amide. This protocol outlines a general procedure.
Step 1: Saponification of the Ester
-
Dissolve Methyl or Ethyl 4-aminopyrimidine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add Lithium Hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture with 1N HCl to a pH of ~4-5.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminopyrimidine-2-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the 4-aminopyrimidine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or DCM.
-
Add a coupling agent, for example, HATU (1.1 eq) or EDC/HOBt (1.1 eq each).
-
Add a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture for a few minutes before adding the desired amine (1.0-1.2 eq).
-
Allow the reaction to proceed at room temperature until completion.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired amide.
Caption: Workflow for the synthesis of amides from the carboxylate esters.
Conclusion and Future Outlook
The choice between Methyl 4-aminopyrimidine-2-carboxylate and its ethyl counterpart is a nuanced decision that should be guided by the specific requirements of the synthetic route.
-
Methyl 4-aminopyrimidine-2-carboxylate is often more readily available and may be more cost-effective. Its lower steric bulk could be advantageous in certain reactions.
-
Ethyl 4-aminopyrimidine-2-carboxylate offers a slightly different solubility profile and its ethyl group may be more robust under certain reaction conditions compared to the methyl group. In some instances, the use of the ethyl ester can avoid the formation of methanol in subsequent steps, which can be beneficial if other functional groups in the molecule are sensitive to it.
Ultimately, the optimal choice will depend on a careful consideration of factors such as reaction conditions, downstream synthetic steps, and the desired properties of the final product. As the demand for novel therapeutics continues to grow, these versatile building blocks will undoubtedly play a significant role in the future of drug discovery and development.
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A Comparative Guide to Alternative Synthetic Routes for 4-Aminopyrimidine Carboxylates
For researchers, scientists, and professionals in drug development, the efficient synthesis of the 4-aminopyrimidine carboxylate scaffold is of paramount importance. This privileged core is a cornerstone in a multitude of pharmacologically active agents, owing to its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with biological targets. The quest for more efficient, versatile, and sustainable methods to access these compounds has driven significant innovation in synthetic organic chemistry.
This guide provides an in-depth, objective comparison of established and modern alternative synthetic routes to 4-aminopyrimidine carboxylates. Moving beyond a mere recitation of procedures, we will dissect the underlying principles of each methodology, offering field-proven insights into the causality behind experimental choices. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
The Classical Approach: Cyclocondensation of Amidines with β-Ketoesters
The traditional synthesis of substituted pyrimidines, often referred to as the Pinner synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine.[1] This foundational method has been a workhorse for decades due to the ready availability of the starting materials.
Mechanistic Rationale
The reaction proceeds via a sequence of condensation and cyclization steps. The more nucleophilic nitrogen of the amidine typically initiates the reaction by attacking one of the carbonyl groups of the β-ketoester, forming a vinylogous amide intermediate. Subsequent intramolecular cyclization, driven by the attack of the second amidine nitrogen onto the remaining carbonyl, followed by dehydration, leads to the formation of the aromatic pyrimidine ring. The choice of a base or acid catalyst is crucial for promoting the condensation and cyclization steps while minimizing side reactions.
Standard Experimental Protocol: Synthesis of Ethyl 2-amino-4,6-diphenylpyrimidine-5-carboxylate
A representative polymer-assisted synthesis, which simplifies purification, is described below:
-
Preparation of the Chalcone: A mixture of acetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL) is treated with a 20% aqueous solution of NaOH (5 mL). The mixture is stirred at room temperature for 3 hours. The precipitated solid is filtered, washed with water and cold ethanol, and dried to yield the chalcone.
-
Michael Addition: The chalcone (5 mmol) and ethyl cyanoacetate (5 mmol) are dissolved in ethanol (25 mL). Piperidine (0.5 mL) is added, and the mixture is refluxed for 5 hours. After cooling, the precipitated product is filtered, washed with ethanol, and dried.
-
Cyclization with Guanidine: The product from the previous step (2 mmol) and guanidine nitrate (2.2 mmol) are suspended in anhydrous ethanol (20 mL). Sodium ethoxide (prepared from 0.05 g of sodium in 5 mL of ethanol) is added, and the mixture is refluxed for 8 hours.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice-cold water. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the final product.
This multi-step sequence highlights the classical approach but also underscores its potential for being labor-intensive.[2]
Workflow for Classical Pyrimidine Synthesis
Caption: A streamlined workflow for the one-pot Biginelli multicomponent reaction.
Alternative Route II: Transition Metal-Catalyzed Cycloadditions
Modern organometallic chemistry offers elegant and highly efficient pathways to construct the pyrimidine core. Gold- and copper-catalyzed reactions, in particular, have emerged as powerful tools for synthesizing polysubstituted pyrimidines, including 4-amino derivatives.
Mechanistic Rationale
These reactions often proceed through distinct mechanisms. For instance, a gold-catalyzed intermolecular [2+2+2] cycloaddition of ynamides with nitriles provides a direct route to 4-aminopyrimidines. [1]The gold catalyst acts as a potent π-acid, activating the alkyne of the ynamide towards nucleophilic attack by the nitrile, initiating a cascade that ultimately forms the pyrimidine ring with high regioselectivity. Copper-catalyzed cyclizations of ketones with nitriles offer another facile route, proceeding via a cascade of oxidative dehydrogenation, annulation, and aromatization. [3]
Experimental Protocol: Gold-Catalyzed Synthesis of 4-Aminopyrimidines
This protocol is based on a reported gold-catalyzed [2+2+2] cycloaddition. [1]
-
Reaction Setup: To a sealed reaction tube under an inert atmosphere (N₂ or Ar), add the ynamide (1.0 mmol), the nitrile (3.0 mmol), and the gold catalyst Ph₃PAuNTf₂ (5 mol%).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (0.2 M solution).
-
Heating: Seal the tube and heat the reaction mixture at 75 °C for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired 4-aminopyrimidine product.
Workflow for Metal-Catalyzed Cycloaddition
Caption: General workflow for transition metal-catalyzed pyrimidine synthesis.
Alternative Route III: Cyclization of Ortho-Aminonitriles
For the synthesis of fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, a highly effective strategy involves the cyclization of an ortho-aminonitrile precursor. This method is particularly valuable for creating libraries of compounds with diverse substitutions on the pyrimidine ring.
Mechanistic Rationale
The synthesis begins with a 2-aminothiophene-3-carbonitrile, which is treated with a different nitrile in the presence of dry hydrogen chloride gas. The HCl acts as a powerful catalyst, activating the nitrile of the co-reactant towards nucleophilic attack by the amino group of the thiophene. This forms an amidine intermediate which then undergoes intramolecular cyclization onto the thiophene's nitrile group. Tautomerization of the resulting cyclic product leads to the final aromatic 4-amino-thieno[2,3-d]pyrimidine system. [4]
Experimental Protocol: Synthesis of Ethyl 4-amino-5-methyl-2-aryl-thieno[2,3-d]pyrimidine-6-carboxylate
This protocol is adapted from the synthesis of related thienopyrimidines. [4]
-
Reaction Setup: Dissolve the starting ethyl 2-amino-3-cyano-5-methylthiophene-4-carboxylate (1.0 mmol) and the respective aryl nitrile (1.1 mmol) in anhydrous dioxane (15 mL).
-
HCl Gas Introduction: Pass a stream of dry hydrogen chloride (HCl) gas through the solution for 3-4 hours while maintaining the temperature at 0-5 °C with an ice bath.
-
Reaction and Precipitation: After saturation with HCl, seal the flask and stir the mixture at room temperature for 24-48 hours. A precipitate will form.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with diethyl ether to remove unreacted starting materials. The solid hydrochloride salt is then neutralized with an aqueous base (e.g., 10% sodium carbonate solution), filtered, washed with water, and dried to yield the pure 4-aminothienopyrimidine product.
Quantitative Comparison of Synthetic Routes
The choice of synthetic route depends critically on factors such as desired scale, available equipment, cost of reagents, and required purity. The table below summarizes the key performance indicators for the discussed methodologies based on published experimental data.
| Methodology | Key Reagents | Catalyst/Conditions | Solvent | Reaction Time | Temperature | Yield (%) | Key Advantages |
| Classical Pinner | β-Ketoester, Amidine | HCl or Base | Ethanol | 3-8 hours | 50-80 °C | 60-90% | Inexpensive reagents, well-established |
| Biginelli MCR | Aldehyde, β-Ketoester, Urea | CuCl₂ / HCl | Solvent-free | 15-30 min (grinding) | Room Temp. | >85% | High atom economy, rapid, green |
| Au-Catalyzed Cycloaddition | Ynamide, Nitrile | Ph₃PAuNTf₂ | DCE | 12-24 hours | 75 °C | Up to 93% | High yields, good functional group tolerance |
| Cu-Catalyzed Annulation | Ketone, Amidine | Copper salt / Base | Toluene | Not Specified | 150 °C | Up to 93% | Uses readily available ketones |
| o-Aminonitrile Cyclization | 2-Aminothiophene-CN, Nitrile | Dry HCl gas | Dioxane | 24-48 hours | 0 °C to RT | 70-90% | Excellent for specific fused systems |
Conclusion and Future Outlook
While classical condensation reactions remain a viable option, modern synthetic alternatives offer significant advantages in terms of efficiency, sustainability, and the ability to generate molecular diversity.
-
For rapid, green synthesis and library generation, the Biginelli multicomponent reaction under solvent-free conditions is an outstanding choice. [5][6]* For accessing complex, highly substituted pyrimidines with high yields, transition metal-catalyzed methods are superior, despite the potential cost of the catalyst. [1][3]* For the targeted synthesis of fused heterocyclic systems, the cyclization of ortho-aminonitriles provides a direct and high-yielding route. [4] The field continues to evolve, with emerging trends such as photoredox catalysis and continuous flow synthesis promising even greater control and efficiency. By understanding the mechanistic underpinnings and practical considerations of each available method, researchers can select the optimal synthetic strategy to accelerate their research and development programs.
References
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC - NIH. Retrieved from [Link]
-
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ResearchGate. Retrieved from [Link]
-
Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (n.d.). MDPI. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 4-aminopyrimidine-2-carboxylate: Established Principles and Benchmarked Routes
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of synthetic strategies for obtaining Methyl 4-aminopyrimidine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. While specific, peer-reviewed, and benchmarked industrial procedures for this exact molecule are not widely published, this document leverages established principles of pyrimidine synthesis to construct and evaluate two robust and chemically sound methodologies. The objective is to provide a comprehensive framework for researchers to approach the synthesis of this and structurally related compounds, grounded in authoritative chemical literature.
Introduction to Methyl 4-aminopyrimidine-2-carboxylate
Methyl 4-aminopyrimidine-2-carboxylate is a substituted pyrimidine, a class of heterocyclic compounds of immense biological importance as they form the core of nucleobases such as cytosine, thymine, and uracil in DNA and RNA. The presence of an amino group and a carboxylate ester on the pyrimidine ring makes this molecule a versatile intermediate for the synthesis of more complex pharmaceutical agents. The amino group can act as a hydrogen bond donor and a site for further functionalization, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, opening up a wide array of synthetic possibilities.
This guide will detail two plausible and effective synthetic routes, benchmarking them against each other in terms of efficiency, safety, and scalability.
Methodology 1: The Classic Cyclocondensation Approach
This route is based on the well-established principle of pyrimidine synthesis through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with guanidine.[1][2] This approach is one of the most common and reliable methods for the de novo synthesis of the pyrimidine ring.
Experimental Protocol
Step 1: Synthesis of a Suitable 1,3-Dicarbonyl Synthon
The key to this approach is the use of a suitable three-carbon electrophile that will react with the two nucleophilic nitrogen atoms of guanidine. A plausible precursor is Methyl 2-formyl-3-oxopropanoate or a more stable equivalent like Methyl 2-(ethoxymethylene)-2-cyanoacetate. For this guide, we will consider the reaction starting from a related and commercially available precursor, dimethyl 2-formyl-3-oxosuccinate.
Step 2: Cyclocondensation with Guanidine
-
To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 13.1 g (0.1 mol) of guanidine hydrochloride.
-
Stir the mixture at room temperature for 30 minutes to form free guanidine.
-
To this mixture, add 17.4 g (0.1 mol) of dimethyl 2-formyl-3-oxosuccinate dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
The solvent is then removed under reduced pressure to obtain a crude solid.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Methyl 4-aminopyrimidine-2-carboxylate.
Causality of Experimental Choices
-
Choice of Base: Sodium ethoxide is a strong base that deprotonates guanidine hydrochloride to generate the free guanidine base in situ. The free base is a much more potent nucleophile required for the cyclization reaction.
-
Solvent: Absolute ethanol is used as it is a good solvent for the reactants and the sodium ethoxide base. The use of an anhydrous solvent is crucial to prevent side reactions.
-
Reflux Conditions: The application of heat is necessary to overcome the activation energy of the cyclocondensation reaction and drive it to completion in a reasonable timeframe.
Workflow Visualization
Caption: Workflow for the Cyclocondensation Approach.
Methodology 2: A Benchmark Alternative - The Cyanoacrylate Route
This alternative route utilizes a more activated and versatile starting material, Methyl 2-cyano-3-ethoxyacrylate. This precursor is known to react with dinucleophiles like guanidine to form pyrimidine rings.[3][4] This method offers the advantage of potentially milder reaction conditions and a different handle (a cyano group) that can be either retained or transformed in the final product.
Experimental Protocol
Step 1: Reaction of Methyl 2-cyano-3-ethoxyacrylate with Guanidine
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 12.1 g (0.1 mol) of guanidine nitrate in 100 mL of dimethylformamide (DMF).
-
To this solution, add 5.4 g (0.1 mol) of sodium methoxide in portions while keeping the temperature below 30°C with an ice bath.
-
Stir the mixture for 30 minutes at room temperature.
-
From the dropping funnel, add a solution of 15.5 g (0.1 mol) of Methyl 2-cyano-3-ethoxyacrylate in 50 mL of DMF dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane mixture) to afford the pure Methyl 4-aminopyrimidine-2-carboxylate.
Causality of Experimental Choices
-
Starting Material: Methyl 2-cyano-3-ethoxyacrylate is a highly electrophilic Michael acceptor, making it very reactive towards nucleophiles like guanidine. The ethoxy group acts as a good leaving group during the cyclization step.
-
Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction, which may not proceed as efficiently in protic solvents.
-
Base: Sodium methoxide is used to generate the free guanidine base from its nitrate salt.
-
Purification: Column chromatography is often necessary for this type of reaction to separate the desired product from potential side products and unreacted starting materials.
Workflow Visualization
Caption: Workflow for the Cyanoacrylate Route.
Comparative Analysis of Synthetic Routes
| Parameter | Methodology 1: Cyclocondensation | Methodology 2: Cyanoacrylate Route | Rationale |
| Starting Materials | Dimethyl 2-formyl-3-oxosuccinate, Guanidine HCl | Methyl 2-cyano-3-ethoxyacrylate, Guanidine Nitrate | Availability and cost of starting materials can vary. The cyanoacrylate is a more specialized reagent. |
| Reaction Conditions | Reflux in ethanol | 80-90°C in DMF | The cyanoacrylate route may proceed under slightly milder thermal conditions, but DMF is a higher boiling and more hazardous solvent. |
| Yield (Theoretical) | Moderate to High | Moderate to High | Both methods are expected to give good yields, but this is highly dependent on optimization. |
| Purity of Crude Product | Generally requires recrystallization | Often requires column chromatography | The cyanoacrylate route may lead to more side products, necessitating more rigorous purification. |
| Scalability | Generally good | Good, but handling large quantities of DMF can be a challenge. | The cyclocondensation in ethanol is often more amenable to large-scale industrial synthesis. |
| Safety & Environmental | Ethanol is a relatively benign solvent. | DMF is a reprotoxic solvent and should be handled with care. | The cyclocondensation route is arguably "greener". |
Conclusion
Both presented methodologies offer viable pathways to Methyl 4-aminopyrimidine-2-carboxylate based on established principles of pyrimidine synthesis.
-
Methodology 1 (Cyclocondensation) represents a classic, robust, and likely more scalable approach, particularly suitable for larger-scale production due to the use of a more common and safer solvent.
-
Methodology 2 (Cyanoacrylate Route) offers a potentially faster reaction with a more activated substrate but may require more specialized starting materials and a more rigorous purification process. The use of DMF also presents greater safety and environmental considerations.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for purification and handling of specific solvents. This guide provides the foundational knowledge for either path to be pursued with a high degree of scientific rigor.
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Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. PubMed. [Link]
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Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Semantic Scholar. [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]
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A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. [Link]
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Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]
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Synthesis of 4-and 4,6-disubstituted 2-aminopyrimidine derivatives. ResearchGate. [Link]
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Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. ResearchGate. [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. [Link]
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A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
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Synthesis of 2‐amino‐4‐aryl‐6‐styrylpyrimidines through aza‐Michael addition/nucleophilic addition/dehydrogenation cascade reactions. ResearchGate. [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. [Link]
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Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science. [Link]
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A Comparative Guide to Methyl 4-aminopyrimidine-2-carboxylate Derivatives: In Vitro and In Silico Perspectives
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents. Among its varied forms, Methyl 4-aminopyrimidine-2-carboxylate and its derivatives have emerged as a versatile platform for the development of novel inhibitors targeting a range of biological entities, from protein kinases to enzymes implicated in metabolic diseases. This guide provides a comprehensive comparison of these derivatives, drawing upon key in vitro and in silico studies to offer researchers and drug development professionals a detailed understanding of their potential and comparative performance.
The Significance of the Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged structure in medicinal chemistry, featured in approved drugs such as the kinase inhibitors Imatinib and Palbociclib.[1][2] Its prevalence stems from its ability to form crucial hydrogen bond interactions with the hinge region of kinase active sites, a common strategy for achieving potent and selective inhibition. The core structure of Methyl 4-aminopyrimidine-2-carboxylate offers multiple points for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles.
Comparative In Vitro Evaluation of Biological Activity
The true measure of a compound's therapeutic potential lies in its biological activity. This section compares the in vitro performance of various Methyl 4-aminopyrimidine-2-carboxylate derivatives against different biological targets, highlighting their potency and selectivity.
Anticancer Activity and EGFR Inhibition
Derivatives of the related pyrido[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their anticancer properties. In a notable study, a series of these compounds were tested for their cytotoxicity against various cancer cell lines and their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
Table 1: Comparative Cytotoxicity (IC₅₀ µM) of Pyrido[2,3-d]pyrimidine Derivatives [3]
| Compound | MCF-7 (Breast) | HeLa (Cervical) | HepG-2 (Liver) |
| Derivative 1 | 3.98 ± 0.2 | - | - |
| Derivative 7 | - | 9.72 ± 0.9 | - |
| Erlotinib (Standard) | 7.26 ± 0.3 | - | - |
As evidenced in Table 1, Derivative 1 demonstrated superior cytotoxicity against the MCF-7 breast cancer cell line compared to the established EGFR inhibitor, Erlotinib.[3] This highlights the potential for novel aminopyrimidine derivatives to outperform existing standards of care. Furthermore, selected compounds from this series exhibited potent inhibition of both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is a common mechanism of resistance to first and second-generation EGFR inhibitors.[3]
β-Glucuronidase Inhibition
Elevated levels of β-glucuronidase are associated with various pathologies, including certain cancers and inflammatory conditions. A series of 2-aminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit this enzyme.
Table 2: β-Glucuronidase Inhibitory Activity (IC₅₀ µM) of 2-Aminopyrimidine Derivatives [1][2][4][5]
| Compound | IC₅₀ (µM) |
| Compound 24 | 2.8 ± 0.10 |
| Compound 8 | 72.0 ± 6.20 |
| Compound 9 | 126.43 ± 6.16 |
| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 |
The results in Table 2 are striking, with compound 24 exhibiting significantly greater potency than the standard inhibitor, D-saccharic acid 1,4-lactone.[1][2][4][5] This underscores the potential of the 2-aminopyrimidine scaffold in developing highly effective enzyme inhibitors. The structure-activity relationship (SAR) studies from this work revealed that the presence and nature of substituents on the pyrimidine ring are critical for potent inhibitory activity.[1][2]
In Silico Analysis: Unveiling the Molecular Basis of Activity
Computational, or in silico, studies provide invaluable insights into the molecular interactions that govern a compound's biological activity. These methods allow for the rational design of more potent and selective molecules.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For the β-glucuronidase inhibitors, docking studies revealed that the amine group of the pyrimidine ring forms a key hydrogen bond with the carbonyl of Phe161 in the enzyme's active site.[1] The variation in inhibitory activity among the derivatives could be attributed to the different interaction patterns of their substituents with the surrounding amino acid residues.
In the case of the EGFR inhibitors, molecular docking simulations can elucidate how these compounds interact with the kinase domain, including the crucial hinge region. The insights gained from these models can guide the design of next-generation inhibitors with improved affinity and selectivity.
ADMET Profiling
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its clinical success. In silico ADMET profiling is a cost-effective way to predict these properties early in the drug discovery process. For the pyrido[2,3-d]pyrimidine derivatives, computational ADMET profiling was performed to assess their drug-likeness and potential liabilities.[3] This proactive approach helps to de-risk drug candidates and focus resources on the most promising compounds.
Experimental Protocols: A Guide to In Vitro and In Silico Methodologies
To ensure scientific rigor and reproducibility, this section details the key experimental protocols employed in the evaluation of Methyl 4-aminopyrimidine-2-carboxylate derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: A streamlined workflow for performing molecular docking simulations.
Conclusion and Future Directions
The collective evidence from in vitro and in silico studies strongly supports the continued exploration of Methyl 4-aminopyrimidine-2-carboxylate derivatives as a fertile ground for the discovery of novel therapeutic agents. The demonstrated potency of certain derivatives against cancer cell lines and β-glucuronidase highlights the versatility of this chemical scaffold. Future research should focus on optimizing the lead compounds for improved pharmacokinetic properties and in vivo efficacy. The integration of computational and experimental approaches will undoubtedly accelerate the translation of these promising molecules from the laboratory to the clinic.
References
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Al-Ostath, A., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28(15), 5854. [Link]
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El-Sayed, N. N. E., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(9), 3783. [Link]
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Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
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Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
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Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-aminopyridine-2-carboxylate. PubChem. [Link]
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MySkinRecipes. (n.d.). Methyl 4-Aminopyridine-2-carboxylate. [Link]
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Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]
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A Comparative Guide to Pyrimidine Synthesis: Conventional vs. Modern Techniques for Drug Discovery
This guide provides a comparative analysis of conventional and modern synthetic methodologies for pyrimidine, a core scaffold in numerous pharmaceuticals. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of classical methods, such as the Biginelli reaction, alongside contemporary approaches including microwave-assisted and multicomponent strategies. This content is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes to this critical heterocyclic motif.
The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental building block in medicinal chemistry and chemical biology. Its prevalence in nature—as a component of nucleobases like thymine, cytosine, and uracil—has made it a privileged scaffold in drug design. Molecules incorporating the pyrimidine core exhibit a vast spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. Consequently, the efficient and versatile synthesis of substituted pyrimidines remains a subject of intense research and development.
This guide will compare two seminal approaches: the time-honored Biginelli reaction as a representative of conventional synthesis and a modern, microwave-assisted multicomponent reaction as an example of contemporary techniques.
Conventional Synthesis: The Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or a urea derivative. This acid-catalyzed reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates for a wide range of biologically active molecules.
The generally accepted mechanism proceeds through a series of equilibrium steps. The reaction is typically initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate to the iminium ion. The final step involves an intramolecular cyclization via amino group attack on the carbonyl carbon, followed by dehydration to yield the dihydropyrimidine product. The choice of an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid) is crucial for driving the reaction forward by activating the aldehyde and facilitating the dehydration step.
The following is a representative classical protocol for the Biginelli reaction.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.9 g, 15 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (0.2 mL)
Procedure:
-
A mixture of benzaldehyde, ethyl acetoacetate, and urea is prepared in a round-bottom flask containing ethanol.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The mixture is refluxed with constant stirring for 4-6 hours.
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The cooled solution is poured into ice-cold water.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Recrystallization from ethanol is performed to obtain the pure dihydropyrimidinone product.
Caption: Workflow for a typical conventional Biginelli synthesis.
Modern Synthesis: Microwave-Assisted Multicomponent Reactions
Modern synthetic chemistry prioritizes efficiency, speed, sustainability, and atom economy. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool that often leads to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. When applied to multicomponent reactions like the Biginelli synthesis, these advantages are magnified.
Microwave irradiation directly heats the reaction mixture by interacting with polar molecules (dipolar polarization) and ionic species (ionic conduction). This results in rapid, uniform heating that can access kinetic regimes unattainable with conventional oil baths or heating mantles. For the Biginelli reaction, this can lead to a significant acceleration of the rate-limiting steps, such as the formation of the N-acylimine intermediate and the final cyclization/dehydration, often under solvent-free or minimal-solvent conditions.
This protocol illustrates a more environmentally friendly and rapid approach to synthesizing the same class of compounds.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.9 g, 15 mmol)
-
Ammonium chloride (NH₄Cl) (0.11 g, 2 mmol) - as a catalyst
Procedure:
-
Benzaldehyde, ethyl acetoacetate, urea, and ammonium chloride are thoroughly mixed in a mortar and pestle.
-
The solid mixture is transferred to a microwave-safe reaction vessel.
-
The vessel is placed in a scientific microwave reactor and irradiated at 600W for 3-5 minutes.
-
Progress is monitored by TLC after a short cooling period.
-
After completion, the reaction mixture is cooled to room temperature and cold water is added.
-
The solid product is collected by filtration, washed with water, and dried.
-
If necessary, the product is recrystallized from ethanol to achieve high purity.
Caption: Workflow for a modern microwave-assisted Biginelli synthesis.
Comparative Performance Analysis
The choice between conventional and modern synthetic techniques is guided by factors such as yield, reaction time, energy consumption, and environmental impact ("greenness"). The table below summarizes the key performance indicators for the two protocols described.
| Parameter | Conventional Biginelli Reaction | Modern Microwave-Assisted Reaction |
| Reaction Time | 4–6 hours | 3–5 minutes |
| Typical Yield | 60–80% | 85–95% |
| Energy Input | High (prolonged reflux) | Low (short irradiation time) |
| Solvent Usage | Required (e.g., Ethanol) | Solvent-free or minimal solvent |
| Catalyst | Strong mineral acid (e.g., HCl) | Mild Lewis acid (e.g., NH₄Cl) or other catalysts |
| Work-up | Often requires extensive purification | Simpler, often yielding a purer initial product |
| Environmental Impact | Moderate (solvent waste, energy use) | Low (high atom economy, low energy, no solvent) |
Conclusion and Future Outlook
While the conventional Biginelli reaction remains a robust and valuable method for the synthesis of dihydropyrimidinones, it is often hampered by long reaction times, moderate yields, and the use of harsh acidic catalysts and organic solvents.
Modern techniques, exemplified by microwave-assisted synthesis, offer a compelling alternative. They provide substantial improvements in terms of reaction speed, product yield, and environmental sustainability. The ability to perform these reactions under solvent-free conditions further enhances their appeal from a green chemistry perspective. For drug development professionals, these modern methods facilitate the rapid generation of compound libraries for screening and lead optimization, accelerating the discovery pipeline.
The continued evolution of pyrimidine synthesis will likely involve further integration of enabling technologies such as flow chemistry, the development of more sophisticated and recyclable catalysts, and the application of biocatalysis to achieve even greater efficiency and selectivity.
References
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Title: Pyrimidine as a privileged scaffold in medicinal chemistry Source: RSC Advances URL: [Link]
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Title: Recent advances in the synthesis of pyrimidines and their fused analogues Source: Organic & Biomolecular Chemistry URL: [Link]
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Title: The Biginelli Reaction Source: Organic Reactions URL: [Link]
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Title: Recent developments in the Biginelli reaction Source: Tetrahedron URL: [Link]
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Title: The Mechanism of the Biginelli Reaction Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Microwave-assisted organic synthesis – a review Source: Royal Society of Chemistry URL: [Link]
-
Title: A substantially improved multi-component reaction for the synthesis of dihydropyrimidinones under solvent-free conditions Source: Green Chemistry URL: [Link]
A Comparative Guide to the Biological Activity of Aminopyrimidine Isomers for Drug Discovery
For researchers, scientists, and drug development professionals, the aminopyrimidine scaffold represents a cornerstone in medicinal chemistry. Its derivatives are integral to a multitude of clinically approved drugs and investigational agents. The positional isomerism of the amino group on the pyrimidine ring—at the 2, 4, or 5-position—profoundly influences the molecule's physicochemical properties and, consequently, its biological activity and therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of 2-aminopyrimidine, 4-aminopyrimidine, and 5-aminopyrimidine isomers, supported by experimental data and detailed protocols to empower your research and development endeavors.
Introduction: The Significance of Aminopyrimidine Isomers in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold due to its ability to mimic the purine core of ATP, enabling competitive binding to the ATP-binding pockets of numerous enzymes, particularly kinases.[1][2] The introduction of an amino group provides a critical hydrogen bond donor and acceptor, further enhancing interactions with biological targets. The position of this amino group dictates the molecule's electronic distribution, steric hindrance, and overall topology, leading to distinct pharmacological profiles for each isomer.
-
2-Aminopyrimidine: This isomer is the most extensively studied and is a core component of numerous blockbuster drugs, particularly kinase inhibitors.[1][2] Its prevalence is due to its synthetic tractability and its remarkable ability to form key hydrogen bonds that mimic the adenine portion of ATP.
-
4-Aminopyrimidine: While less explored than its 2-amino counterpart, the 4-aminopyrimidine scaffold is gaining traction as a valuable building block for a range of therapeutic agents, including kinase inhibitors and compounds targeting neurodegenerative diseases.[3]
-
5-Aminopyrimidine: The 5-aminopyrimidine isomer is a versatile intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral agents.[4][5] Its derivatives have also demonstrated significant antioxidant properties.[6]
This guide will dissect the diverse biological activities of these isomers, offering a comparative analysis to inform scaffold selection and drug design strategies.
Comparative Biological Activities of Aminopyrimidine Isomers
The biological activities of aminopyrimidine derivatives are vast and varied. Below is a comparative overview of the most prominent activities associated with each isomer, supported by experimental findings.
Anticancer Activity
All three aminopyrimidine isomers have been incorporated into anticancer agents, but their primary mechanisms of action and target profiles often differ.
2-Aminopyrimidine derivatives are renowned for their potent kinase inhibitory activity.[1][2] They form the backbone of numerous FDA-approved kinase inhibitors, such as Imatinib (targeting Abl, c-Kit, PDGFR) and Palbociclib (targeting CDK4/6).[7] The 2-amino group is crucial for forming key hydrogen bonds within the hinge region of the kinase ATP-binding site.
4-Aminopyrimidine derivatives have also emerged as potent kinase inhibitors, targeting pathways like PI3K/Akt/mTOR.[3] For instance, analogs of 4-aminopyrimidine have demonstrated significant inhibition of breast cancer cell growth in murine models.[3] Additionally, 4-aminopyrimidines are being investigated as inhibitors of MAP4K4, a kinase implicated in cancer progression.[8]
5-Aminopyrimidine derivatives are utilized as key intermediates in the synthesis of various anticancer drugs.[4] Furthermore, derivatives of 5-aminouracil, a related compound, have shown potent anticancer activities by blocking DNA synthesis.[9]
Table 1: Comparison of Anticancer Activity of Aminopyrimidine Isomers
| Isomer | Primary Anticancer Mechanism | Key Targets | Representative Examples/Derivatives |
| 2-Aminopyrimidine | Kinase Inhibition | Abl, c-Kit, PDGFR, CDK4/6, EGFR, FLT3 | Imatinib, Palbociclib, Gefitinib, Erlotinib |
| 4-Aminopyrimidine | Kinase Inhibition | PI3K/Akt/mTOR, MAP4K4 | Novel 4-aminopyrimidine analogs |
| 5-Aminopyrimidine | DNA Synthesis Inhibition, Precursor for Anticancer Drugs | Thymidylate Synthase | 5-Fluorouracil (a related pyrimidine analog), various synthetic intermediates |
Antimicrobial Activity
The aminopyrimidine scaffold has been a fruitful source of antimicrobial agents, with the 2-amino isomer being particularly prominent.
2-Aminopyrimidine derivatives have demonstrated broad-spectrum antimicrobial properties against both bacteria and fungi.[10] Their structural versatility allows for modifications that can enhance efficacy and overcome resistance mechanisms.[10]
4-Aminopyrimidine derivatives have also shown potential antimicrobial effects, although this area is less explored compared to 2-aminopyrimidines.[11]
5-Aminopyrimidine derivatives have been investigated for their antimicrobial properties, with some showing moderate activity against clinically isolated strains.[12]
Table 2: Comparison of Antimicrobial Activity of Aminopyrimidine Isomers
| Isomer | Spectrum of Activity | Noteworthy Findings |
| 2-Aminopyrimidine | Broad-spectrum antibacterial and antifungal | Structural versatility allows for overcoming drug resistance.[10] |
| 4-Aminopyrimidine | Antibacterial | Less explored, but analogs show potential.[11] |
| 5-Aminopyrimidine | Antibacterial and antifungal | Moderate activity observed in some derivatives.[12] |
Anti-inflammatory and Other Activities
Derivatives of aminopyrimidines have also been investigated for a range of other therapeutic applications.
2-Aminopyrimidine derivatives have been developed as anti-inflammatory agents, with some compounds showing potent inhibition of inflammatory mediators.[13]
4-Aminopyrimidine itself (also known as fampridine) is used to improve walking in patients with multiple sclerosis by blocking potassium channels.[14] Its derivatives are also being explored as treatments for Alzheimer's disease.[3]
5-Aminopyrimidine derivatives have exhibited significant antioxidant activity, which could be beneficial in diseases associated with oxidative stress.[6]
Experimental Protocols for Evaluating Biological Activity
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of aminopyrimidine isomers.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[1][15]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[16]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminopyrimidine isomers in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.
Workflow for MTT Assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.[18]
Principle: Kinase activity is measured by the amount of ADP produced, which is converted to ATP in a subsequent reaction. The newly synthesized ATP is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is inversely proportional to the initial kinase activity.[18]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the aminopyrimidine isomers in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add a Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[18]
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]
Diagram of Kinase Inhibition Assay Workflow:
Caption: Step-by-step workflow for the luminescence-based kinase inhibition assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[10][19]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the aminopyrimidine isomers in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) and Isomeric Differentiation
The position of the amino group on the pyrimidine ring is a critical determinant of biological activity.
-
The 2-amino group is ideally positioned to act as a hydrogen bond donor to the hinge region of many kinases, a key interaction for potent inhibition.[2] Modifications at the 4, 5, and 6 positions of the 2-aminopyrimidine scaffold are commonly explored to enhance potency and selectivity.[13]
-
The 4-amino group can also participate in hydrogen bonding interactions, and its derivatives have shown promise as kinase inhibitors.[8] The different vector space for substitution compared to the 2-amino isomer allows for the exploration of novel chemical space.
-
The 5-amino group's influence is often more nuanced. In some contexts, it acts as a key pharmacophoric feature, while in others, it serves as a synthetic handle for further derivatization.[4] Its derivatives' antioxidant activity suggests a role in modulating redox processes.[6]
Conclusion and Future Directions
The choice of aminopyrimidine isomer is a critical decision in the drug discovery process. While 2-aminopyrimidine derivatives are well-established as potent kinase inhibitors and antimicrobial agents, 4- and 5-aminopyrimidine isomers represent underexplored yet promising scaffolds with distinct biological activities. This guide provides a framework for understanding the comparative biological profiles of these isomers and offers robust experimental protocols for their evaluation.
Future research should focus on systematic comparative studies of the three isomers in various biological assays to build a more comprehensive understanding of their structure-activity relationships. The exploration of novel derivatives of 4- and 5-aminopyrimidines is likely to yield new therapeutic agents with unique mechanisms of action. By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of next-generation aminopyrimidine-based therapeutics.
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A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Creative Research Thoughts, 12(8). [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.[Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]
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PubMed. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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PubMed. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. [Link]
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protocols.io. (2023). In vitro kinase assay. [Link]
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PubMed Central. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
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Scilit. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. [Link]
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PubMed. (2012). Determination of the Antioxidative Activity of Substituted 5-aminopyrimidines. [Link]
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ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. [Link]
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PubMed Central. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]
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ACS Publications. (1964). Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines. [Link]
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Research Journal of Pharmacy and Technology. (2018). Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. [Link]
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ACS Publications. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]
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ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. [Link]
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PubMed Central. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [Link]
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MDPI. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
ResearchGate. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. [Link]
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New Journal of Chemistry (RSC Publishing). (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (2018). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. [Link]
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ResearchGate. (2014). Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. [Link]
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Wikipedia. (n.d.). 4-Aminopyridine. [Link]
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MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]
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PubMed. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2013). Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Derivatives. [Link]
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PubMed. (1987). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. [Link]
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ResearchGate. (1987). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. [Link]
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ResearchGate. (n.d.). Structure of our previously reported anticancer aminopyrimidine derivative RDS 3442 (1a). [Link]
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MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
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Semantic Scholar. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities. [Link]
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PubMed Central. (n.d.). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]
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Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]
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PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
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A Senior Application Scientist's Guide to Sourcing "Methyl 4-aminopyrimidine-2-carboxylate": A Multi-Supplier Analytical Comparison
In the landscape of pharmaceutical research and development, the starting materials' quality is not merely a parameter—it is the bedrock upon which the entire discovery and manufacturing process is built. The seemingly simple decision of choosing a supplier for a key intermediate like Methyl 4-aminopyrimidine-2-carboxylate can have cascading effects on reaction efficiency, impurity profiles, and ultimately, the viability of a drug candidate. This guide provides an in-depth, technically grounded framework for researchers, scientists, and procurement specialists to rigorously evaluate and compare this critical reagent from different suppliers. We will move beyond the Certificate of Analysis (CoA) to establish a self-validating system of spectroscopic and analytical protocols, ensuring that the material you source meets the exacting standards of your research.
The Critical Role of Methyl 4-aminopyrimidine-2-carboxylate in Synthesis
Methyl 4-aminopyrimidine-2-carboxylate is a versatile heterocyclic building block. Its substituted pyrimidine core is a common feature in a multitude of biologically active molecules, including kinase inhibitors used in oncology. The primary amine and methyl ester functionalities provide two reactive handles for diverse chemical transformations. However, impurities—such as isomers, residual starting materials, or byproducts from the synthesis—can introduce significant complications, leading to difficult purifications, reduced yields, and the generation of unexpected side products. Therefore, a multi-faceted analytical approach is essential to confirm not just purity, but also identity and the absence of deleterious contaminants.
The Analytical Gauntlet: A Multi-Technique Approach to Supplier Qualification
To ensure the highest confidence in a supplied material, we employ a series of orthogonal analytical techniques. Each method provides a unique piece of the quality puzzle. For this guide, we will analyze hypothetical samples from three different sources: Supplier A , Supplier B , and Supplier C .
Our analytical workflow is designed to answer three fundamental questions:
-
Identity: Is the compound what it purports to be?
-
Purity: How much of the desired compound is present?
-
Integrity: Are the expected functional groups present and intact?
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", margin=0.2]; edge [color="#4285F4", arrowhead="normal", fontname="Arial"];
} dot Caption: Overall workflow for the analytical qualification of chemical suppliers.
Experimental Protocols & Rationale
Here, we detail the step-by-step methodologies for each experiment. The causality behind instrumental choices and parameter selection is explained to provide a robust and reproducible framework.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Rationale: HPLC is the gold standard for purity analysis in the pharmaceutical industry, offering high-resolution separation of the main component from any impurities.[1][2] A UV detector is chosen due to the strong UV absorbance of the pyrimidine ring system. The method is designed according to principles outlined in USP General Chapter <621> Chromatography.[3][4][5][6]
Protocol:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm. A C18 stationary phase is selected for its versatility in retaining moderately polar organic molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions. This broad gradient is designed to elute both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV-Vis at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock. Dilute 1:10 for a final concentration of 0.1 mg/mL.
-
System Suitability: Before analysis, perform five replicate injections of the standard. The relative standard deviation (RSD) for the peak area must be ≤2.0%. This ensures the system is performing consistently.[7]
-
Analysis: Report purity as the area percent of the main peak relative to the total area of all peaks.
Spectroscopic Identity Verification
Rationale: NMR provides the most definitive structural information, confirming the connectivity of atoms within the molecule. Both ¹H and ¹³C NMR are essential for unambiguous identification.[8] For pyrimidine derivatives, the chemical shifts of the ring protons are highly sensitive to the substitution pattern.[9][10]
Protocol:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~5-10 mg of sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (e.g., from the amine group).
-
¹H NMR: Acquire spectrum with 16 scans. Expected signals: aromatic protons on the pyrimidine ring, a singlet for the methyl ester protons, and a broad singlet for the amino protons.
-
¹³C NMR: Acquire spectrum with 1024 scans. Expected signals: distinct carbons for the pyrimidine ring, the carbonyl group, and the methyl group.
Rationale: LC-MS confirms the molecular weight of the compound.[11] Electrospray ionization (ESI) in positive mode is used as the amine group is readily protonated, providing a strong [M+H]⁺ ion.
Protocol:
-
System: Waters ACQUITY UPLC with a single quadrupole mass spectrometer.
-
LC Method: A rapid 5-minute gradient similar to the HPLC method is sufficient.
-
Ionization Mode: ESI Positive.
-
Analysis: The primary objective is to detect the protonated molecular ion [M+H]⁺. For Methyl 4-aminopyrimidine-2-carboxylate (C₇H₈N₂O₂), the monoisotopic mass is 152.06 g/mol , so the expected [M+H]⁺ is at m/z 153.07.[11]
Rationale: FTIR is a rapid and effective technique for confirming the presence of key functional groups.[12][13][14] It serves as a quick integrity check, ensuring the expected bonds (amine, ester, aromatic ring) are present.
Protocol:
-
Instrument: Thermo Scientific Nicolet iS5 FTIR Spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorptions:
Elemental Analysis (CHN)
Rationale: Elemental analysis provides the mass percentages of Carbon, Hydrogen, and Nitrogen in the compound.[16] This is a fundamental technique for confirming the empirical formula and serves as a quantitative check on purity.[17][18]
Protocol:
-
Instrument: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.
-
Sample Preparation: Accurately weigh ~2 mg of the sample into a tin capsule.
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Acceptance Criteria: The experimental percentages should be within ±0.4% of the theoretical values for the molecular formula C₇H₈N₂O₂.
Comparative Data Analysis: Suppliers A, B, and C
The following table summarizes the hypothetical results obtained from the analysis of samples from three different suppliers. This data is designed to illustrate potential real-world variations.
| Analytical Test | Parameter | Specification | Supplier A | Supplier B | Supplier C |
| Visual Inspection | Appearance | White to off-white powder | Conforms | Conforms | Yellowish Powder |
| HPLC Purity | Area % | ≥ 98.5% | 99.8% | 98.7% | 95.2% (Major impurity at RRT 1.15) |
| LC-MS | [M+H]⁺ | 153.07 ± 0.2 | 153.07 | 153.07 | 153.07 (Impurity ion at m/z 167.08) |
| ¹H NMR | Identity | Conforms to structure | Conforms | Conforms | Conforms, but with unidentified peaks at 8.1 and 4.2 ppm |
| FTIR | Functional Groups | Conforms to structure | Conforms | Conforms | Conforms, but with broadened C=O stretch |
| Elemental Analysis | %C | 55.26 ± 0.4% | 55.31% | 55.01% | 54.15% |
| %H | 5.30 ± 0.4% | 5.28% | 5.35% | 5.55% | |
| %N | 18.41 ± 0.4% | 18.39% | 18.25% | 17.60% | |
| Overall Assessment | Qualification | Pass | Pass | Fail |
Discussion of Results
-
Supplier A: The material from Supplier A is exemplary. It passes all tests with flying colors. The HPLC purity is high, identity is unambiguously confirmed by NMR and MS, and the elemental analysis is well within the acceptable range. This is a high-quality reagent suitable for all applications.
-
Supplier B: The material from Supplier B also passes all specifications. The HPLC purity is slightly lower than Supplier A's but still well above the required threshold. All identity tests conform to the expected structure. This material is acceptable for use, though it may be considered of slightly lower quality than Supplier A's batch.
-
Supplier C: The material from Supplier C fails qualification on multiple fronts.
-
Visual Inspection: The yellowish color is an immediate red flag, suggesting the presence of an impurity.
-
HPLC Purity: At 95.2%, the purity is significantly below the required specification. The presence of a major impurity peak indicates a flawed synthesis or purification process.
-
LC-MS: The detection of an impurity ion at m/z 167.08 (+14 Da from the product) strongly suggests the presence of a methylated impurity, possibly on the pyrimidine ring or the amino group.
-
NMR & Elemental Analysis: The extraneous peaks in the ¹H NMR and the deviation in the elemental analysis data corroborate the HPLC and MS findings, confirming the material is significantly impure.
-
dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [color="#5F6368", arrowhead="normal", fontname="Arial"];
} dot Caption: Logical relationship between key data points and final supplier qualification.
Conclusion and Recommendations
This guide demonstrates that a comprehensive, multi-technique approach is non-negotiable when qualifying suppliers for critical chemical reagents. While the Certificate of Analysis provides a starting point, it should always be verified by in-house, orthogonal testing.
Based on our analysis:
-
Supplier A is the preferred source, providing the highest quality material.
-
Supplier B is an acceptable secondary source.
-
Supplier C should be rejected. The presence of significant, unidentified impurities poses an unacceptable risk to research and development timelines.
For any new supplier, or even a new batch from an existing supplier, it is strongly recommended that this full analytical gauntlet be performed. Investing time in rigorous upfront analysis prevents costly downstream failures and ensures the integrity and reproducibility of your scientific work. The principles of analytical procedure validation, as outlined by the ICH, should guide this process to ensure robust and reliable data.[19][20][21][22][23]
References
- Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP)
- Title: ICH Q2(R1)
- Title: <621> CHROMATOGRAPHY Source: USP-NF URL
- Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Source: Applied Science and Biotechnology Journal for Advanced Research URL
- Title: A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives Source: Benchchem URL
- Title: Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)
- Title: <621> Chromatography - US Pharmacopeia (USP)
- Title: Gas-phase fragmentation of protonated C60-pyrimidine derivatives Source: PubMed URL
- Title: Revised ICH Guideline Q2(R1)
- Title: Quality Guidelines Source: ICH URL
- Title: Are You Sure You Understand USP <621>?
- Title: Q2(R1)
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
- Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)
- Title: FTIR Basic Organic Functional Group Reference Chart Source: Thermo Fisher Scientific URL
- Title: 12.
- Title: Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives Source: Journal of Pharmaceutical Research International URL
- Title: Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)
- Title: Elemental Analysis for the Pharmaceutical Industry Q&A Source: Smithers URL
- Title: Spectral Characterizations of Synthesized Pyrimidine Derivatives.
- Title: ELEMENTAL ANALYSIS FOR MPHARM IST SEM Source: Slideshare URL
- Title: Elemental analysis: operation & applications Source: Elementar URL
- Title: FTIR Analysis Beginner's Guide: Interpreting Results Source: Innovatech Labs URL
- Source: Preprints.
- Title: FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols Source: Elsevier URL
- Title: Elemental Analysis CHNS (O)
- Title: How to Interpret FTIR Results: A Beginner's Guide Source: AZoM URL
- Title: Mass spectral fragmentation modes of pyrimidine derivatives Source: Journal of Chemical and Pharmaceutical Research URL
- Title: NMR spectra of pyrimidines.
- Title: NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines Source: Amanote Research URL
- Title: Mass Spectra of Nucleic Acid Derivatives.
- Title: NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines Source: MDPI URL
- Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: PharmTech URL
- Title: The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-aminopyrimidine-2-carboxylate
As researchers and drug development professionals, our work is predicated on precision, not just in our experiments, but in every aspect of our laboratory conduct. The responsible management of chemical waste is a critical, non-negotiable component of ensuring a safe and compliant research environment. This guide provides a detailed, field-tested protocol for the proper disposal of Methyl 4-aminopyrimidine-2-carboxylate, moving beyond mere compliance to embed a culture of safety and operational excellence within your team.
The procedures outlined here are designed to be a self-validating system, where the logic behind each step is explained to foster a deeper understanding of chemical safety.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. Methyl 4-aminopyrimidine-2-carboxylate is not an exotic, highly reactive compound, but it demands respect and careful handling.
According to supplier Safety Data Sheets (SDS), the primary hazards include:
-
Skin Irritation (H315): Direct contact can cause redness and irritation.
-
Serious Eye Irritation (H319): Poses a significant risk of irritation upon contact with the eyes.
-
Specific Target Organ Toxicity (H335): May cause respiratory irritation if inhaled.
Crucially, the ecotoxicological effects have not been fully investigated. This data gap is a key factor in our disposal strategy. The absence of evidence is not evidence of absence; therefore, we must treat this compound as potentially harmful to the environment and prevent its release into sewer systems or waterways. This principle of precaution is the cornerstone of trustworthy laboratory practice.
| Hazard Statement | GHS Classification | Recommended Precaution |
| H315 | Skin Irritant, Category 2 | Wear protective gloves (e.g., Nitrile rubber) and lab coat. |
| H319 | Eye Irritant, Category 2A | Wear safety glasses with side-shields or goggles. |
| H335 | STOT SE, Category 3 | Handle only in a well-ventilated area, preferably a fume hood. |
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed for the disposal of small, laboratory-scale quantities of Methyl 4-aminopyrimidine-2-carboxylate and its associated contaminated materials.
Step 1: Segregation and Labeling at the Point of Generation
The foundation of a robust waste management system is proper segregation. Never mix waste streams without a clear understanding of their compatibility.
-
Designate a Waste Container: Use a dedicated, chemically resistant container (e.g., a high-density polyethylene (HDPE) jug) for solid Methyl 4-aminopyrimidine-2-carboxylate waste.
-
Label Clearly: The moment the container is designated, label it clearly. The label must include:
-
"Waste: Methyl 4-aminopyrimidine-2-carboxylate"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation start.
-
-
Log the Waste: Maintain a log sheet for the container, detailing the amounts added and the date. This is critical for regulatory compliance and for the final disposal company.
Step 2: Decontaminating Empty Containers
An "empty" container is never truly empty. Residual amounts of the chemical can pose a hazard.
-
Triple Rinse Procedure:
-
Rinse the container three times with a suitable solvent in which Methyl 4-aminopyrimidine-2-carboxylate is soluble (e.g., methanol, ethanol, or acetone).
-
Perform this rinsing in a fume hood.
-
Collect the rinse solvent (rinsate) in a separate, clearly labeled hazardous waste container for halogen-free solvent waste. Do not pour this down the drain.
-
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Deface the original label to prevent misuse. However, always confirm this procedure with your institution's Environmental Health & Safety (EHS) office, as local regulations may vary.
Step 3: Disposal of Unused or Waste Chemical
The primary and most authoritative method for disposing of this compound is through a licensed professional waste disposal service.
-
Package for Pickup:
-
Ensure the waste container lid is tightly sealed.
-
Check that the label is accurate and legible.
-
Store the sealed container in a designated, secondary containment area away from incompatible materials until it is collected by your institution's EHS or a contracted waste disposal company.
-
-
Regulatory Adherence: This compound is not typically listed as a Resource Conservation and Recovery Act (RCRA) hazardous waste. However, state and local regulations can be more stringent. The final disposal method—typically high-temperature incineration—will be determined by the licensed disposal facility to ensure complete destruction of the compound.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing Methyl 4-aminopyrimidine-2-carboxylate waste from generation to final disposal.
Caption: Decision workflow for handling and disposing of Methyl 4-aminopyrimidine-2-carboxylate.
Contingency Plan: Spill Management
Trustworthiness in the lab means being prepared for unexpected events. A spill of Methyl 4-aminopyrimidine-2-carboxylate should be handled promptly and safely.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate personnel from the immediate area.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.
-
Contain the Spill: Use an inert, absorbent material like vermiculite, dry sand, or a commercial chemical absorbent pad to cover and contain the solid material. Avoid raising dust.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or acetone), and then with soap and water. Place all cleaning materials into the waste container.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to this comprehensive guide, you not only ensure compliance but also actively contribute to a culture of safety and environmental responsibility. This is the hallmark of a high-functioning research organization.
References
-
U.S. Environmental Protection Agency, RCRA Regulations. (Authoritative source for hazardous waste regulations in the United States). URL: [Link]
A Senior Application Scientist's Guide to Handling Methyl 4-aminopyrimidine-2-carboxylate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth operational plan for handling Methyl 4-aminopyrimidine-2-carboxylate (CAS No. 71469-93-7), ensuring that your work is not only scientifically sound but also fundamentally safe. As your partner in the laboratory, we go beyond supplying a product; we provide the critical insights necessary to manage its risks effectively.
The following protocols are synthesized from established safety standards for pyrimidine derivatives and related chemical entities, providing a robust framework for personal and environmental protection.
Hazard Profile: Understanding the "Why" Behind the Precautions
Before handling any chemical, a thorough understanding of its hazard profile is essential. This knowledge forms the basis for all safety protocols. According to aggregated GHS classifications, Methyl 4-aminopyrimidine-2-carboxylate presents several potential hazards.[1][2]
-
Skin Irritation (Category 2): The compound is classified as causing skin irritation.[2] This necessitates robust skin protection to prevent direct contact.
-
Eye Irritation/Damage: Pyrimidine derivatives can cause serious eye irritation or damage.[3] Direct contact from splashes or airborne particles must be prevented.
-
Acute Toxicity: Some data suggests the compound may be harmful or toxic if swallowed.[1]
-
Respiratory Irritation: As a powder, the compound poses a risk of respiratory tract irritation if inhaled.[3][4]
These classifications dictate a precautionary approach, treating the compound with the respect it demands. The primary goal is to minimize all routes of exposure—dermal, ocular, inhalation, and ingestion.[5]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary method for exposure prevention, PPE is the critical final barrier between you and the chemical.[6][7] The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task being performed.
| Activity | Required Personal Protective Equipment (PPE) | Rationale & Causality |
| Low-Hazard Activities (e.g., handling sealed containers, visual inspection) | • Standard Laboratory Coat• Safety Glasses with Side Shields• Single Pair of Nitrile Gloves | Protects against incidental contact or contamination on container surfaces. |
| Moderate-Hazard Activities (e.g., weighing solid powder, preparing stock solutions) | • Chemical-Resistant Lab Coat• Tightly Fitting Chemical Splash Goggles[2]• Double-Gloving (Nitrile or Neoprene) | Provides enhanced protection against airborne particles, splashes, and direct skin contact during active manipulation. |
| High-Hazard Activities (e.g., large-scale operations, potential for significant aerosolization) | • Impervious, Solid-Front Lab Gown[2][8]• Chemical Splash Goggles and a Face Shield[9]• Double-Gloving (Nitrile or Neoprene)• Respiratory Protection (e.g., N95 or higher)[10] | Offers maximum protection when the risk of significant exposure to dust, aerosols, or splashes is highest. |
| Emergency Response (e.g., spill cleanup) | • Full-Body Protective Suit (if necessary)• Chemical Splash Goggles and a Face Shield• Heavy-Duty Chemical-Resistant Gloves• Full-Face Respirator with appropriate cartridges[2][8] | Ensures comprehensive protection from high concentrations of the chemical during uncontrolled release scenarios. |
Key Considerations for PPE Selection:
-
Gloves: Always inspect gloves for tears or punctures before use.[8] Nitrile or neoprene gloves are generally recommended for chemical resistance.[9] If contamination occurs, change gloves immediately, washing hands thoroughly before donning a new pair.[9]
-
Eye Protection: Standard safety glasses are insufficient for handling powders or liquids that can splash. Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[8][11]
-
Lab Coats: A lab coat should always be worn and kept fully fastened to protect skin and personal clothing.[7] For tasks with a higher splash risk, a fluid-resistant or rubber apron is advisable.[5]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is essential for minimizing risk and preventing contamination.[12] The following diagram and protocols outline the critical steps for safely handling Methyl 4-aminopyrimidine-2-carboxylate in its common powder form.
Caption: Step-by-step workflow for the safe handling of Methyl 4-aminopyrimidine-2-carboxylate.
Protocol for Weighing the Solid Compound
-
Engineering Controls: All weighing operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.[6][13][14]
-
Preparation: Don the appropriate PPE for moderate-hazard activities. Cover the balance and surrounding work surface with disposable absorbent paper.[13]
-
Weighing: Use an anti-static weigh boat or tared container to minimize spillage.[13] Transfer the powder in small increments. Keep the primary container closed as much as possible to prevent dust from becoming airborne.[13]
-
Cleanup: After weighing, carefully clean the spatula and weighing area with a wipe moistened with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.[12]
-
Disposal: Treat all disposable materials, including the weigh boat, wipes, and contaminated gloves, as hazardous waste.[14]
Protocol for Preparing Stock Solutions
-
Location: Conduct all solution preparations within a certified chemical fume hood.[12]
-
Procedure: Slowly add the solvent to the pre-weighed solid compound. This prevents splashing and potential aerosol generation that can occur when adding a solid to a liquid.
-
Sonication: If sonication is required to dissolve the compound, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.[12]
-
Labeling: Clearly label the final solution with the compound name, concentration, solvent, preparation date, and your initials.[9]
Emergency & Disposal Plans
Preparedness is key to laboratory safety.[6] Familiarize yourself with the location and operation of all safety equipment, including emergency showers and eyewash stations, before beginning work.[9]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]
-
Skin Contact: Should skin contact occur, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[14][15] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[14][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][14]
Spill & Disposal Management
-
Spills: In the event of a small spill, evacuate personnel from the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up and shovel the material into a suitable, labeled container for disposal.[8][14] Avoid creating dust.[14] Ensure the area is well-ventilated.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, in a designated hazardous waste container.[14][15] Ensure disposal is carried out in accordance with all applicable federal, state, and local environmental regulations. Do not release into the environment.[8][16]
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety - University of California, Berkeley. Available at: [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available at: [Link]
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Methyl 4-aminopyridine-2-carboxylate. PubChem - National Center for Biotechnology Information. Available at: [Link]
-
Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software. Available at: [Link]
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager. Available at: [Link]
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Methyl 2-aminopyridine-4-carboxylate. PubChem - National Center for Biotechnology Information. Available at: [Link]
-
Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. Available at: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Available at: [Link]
-
Personal Protective Equipment. The University of Edinburgh Health & Safety. Available at: [Link]
-
Methyl 2-aminopyridine-4-carboxylate - SAFETY DATA SHEET. Acros Organics. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
